molecular formula C5H11ClO2S B113419 Dimethylpropiothetin hydrochloride CAS No. 4337-33-1

Dimethylpropiothetin hydrochloride

Cat. No.: B113419
CAS No.: 4337-33-1
M. Wt: 170.66 g/mol
InChI Key: RRUMKKGRKSSZKY-UHFFFAOYSA-N
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Description

Dimethylpropiothetin is a natural product found in the organisms of saline environment such as algae and aquatic plants.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-carboxyethyl(dimethyl)sulfanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10O2S.ClH/c1-8(2)4-3-5(6)7;/h3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUMKKGRKSSZKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)CCC(=O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415714
Record name (2-Carboxyethyl)dimethylsulfonium Chloride
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Molecular Weight

170.66 g/mol
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CAS No.

4337-33-1
Record name Dimethyl-beta-propiothetin chloride
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Record name (2-Carboxyethyl)dimethylsulfonium Chloride
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Record name (2-Carboxyethyl)dimethylsulfonium Chloride
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Record name DIMETHYL-.BETA.-PROPIOTHETIN CHLORIDE
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Foundational & Exploratory

The Cornerstone of Marine Chemosensation: A Technical Guide to the Natural Sources and Biosynthesis of Dimethylpropiothetin (DMPT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylpropiothetin (DMPT), a tertiary sulfonium (B1226848) compound, is a potent chemoattractant for a wide variety of aquatic organisms. Its profound impact on the behavior of marine life has made it a focal point of research in chemical ecology, aquaculture, and drug development. This technical guide provides an in-depth exploration of the natural sources of DMPT and a detailed examination of its proposed biosynthetic pathway. Quantitative data on DMPT concentrations in various marine organisms are summarized, and comprehensive experimental protocols for its extraction, quantification, and the study of its biosynthesis are provided. This document aims to be a critical resource for researchers seeking to understand and harness the biological activity of this influential molecule.

Natural Sources of Dimethylpropiothetin

DMPT is predominantly found in marine environments, where it is synthesized by a variety of marine algae and phytoplankton.[1] It plays a crucial role in the marine food web, acting as a chemical cue for foraging and feeding behaviors. The compound has been identified in numerous species of macroalgae (seaweeds) and phytoplankton, which are the primary producers of DMPT. From these primary producers, DMPT is transferred through the food chain to various marine animals.

The concentration of DMPT in marine organisms can vary significantly depending on the species, geographical location, and environmental conditions. The following table summarizes the reported concentrations of DMPT in a selection of marine macroalgae.

PhylumSpeciesDMPT Concentration (mg/g dry weight)Reference
Rhodophyta (Red Algae)Chondracanthus spp.6.28[2]
Rhodophyta (Red Algae)Porphyra spp.1.22[2]
Rhodophyta (Red Algae)Mazaella spp.4.11[2]
Chlorophyta (Green Algae)Enteromorpha intestinalis10.04 (protein, not DMPT)[3]
Phaeophyta (Brown Algae)Sargassum cinereumNot Reported
Phaeophyta (Brown Algae)Turbinaria ornataNot Reported

Note: The data on DMPT concentration is not always consistently reported as mg/g dry weight. The value for Enteromorpha intestinalis refers to protein content and is included for context on the biochemical composition of DMPT-containing organisms. Further research is needed to expand this quantitative dataset.

Biosynthesis of Dimethylpropiothetin

The biosynthesis of DMPT originates from the essential amino acid methionine. While the complete enzymatic pathway has not been definitively elucidated in all DMPT-producing organisms, a proposed pathway can be constructed based on studies of related metabolic routes, such as the biosynthesis of dimethylsulfoniopropionate (DMSP) in marine algae and the metabolism of methionine in various organisms. The proposed pathway involves a series of enzymatic reactions, including transamination, decarboxylation, and methylation.

The key steps in the proposed biosynthetic pathway of DMPT from methionine are:

  • Transamination of Methionine: The pathway is initiated with the transamination of L-methionine to 4-methylthio-2-oxobutanoate (B1231810) (MTOB). This reaction is catalyzed by a methionine transaminase.[4][5]

  • Oxidative Decarboxylation of MTOB: MTOB then undergoes oxidative decarboxylation to yield 3-methylthiopropionyl-CoA. This step is likely catalyzed by a dehydrogenase complex.[6][7]

  • Formation of 3-Methylthiopropylamine: The subsequent steps are less clear, but it is proposed that 3-methylthiopropionyl-CoA is converted to 3-methylthiopropylamine.

  • Methylation to form DMPT: The final step is the methylation of the sulfur atom of a precursor molecule, likely derived from 3-methylthiopropylamine, using S-adenosylmethionine (SAM) as the methyl donor, to form DMPT.

DMPT_Biosynthesis Met L-Methionine MTOB 4-Methylthio-2-oxobutanoate (MTOB) Met->MTOB Methionine Transaminase MTP_CoA 3-Methylthiopropionyl-CoA MTOB->MTP_CoA Oxidative Decarboxylation MTPA 3-Methylthiopropylamine MTP_CoA->MTPA Proposed Steps Precursor Intermediate Precursor MTPA->Precursor DMPT Dimethylpropiothetin (DMPT) Precursor->DMPT Methyltransferase SAM S-Adenosylmethionine (SAM) SAM->DMPT Methyl Group Donation SAH S-Adenosylhomocysteine (SAH) SAM->SAH

Proposed biosynthetic pathway of Dimethylpropiothetin (DMPT) from L-methionine.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and study of DMPT biosynthesis.

Extraction of DMPT from Marine Algae

This protocol describes a method for extracting DMPT from macroalgal tissues.

Materials:

  • Fresh or freeze-dried algal tissue

  • Methanol (B129727)

  • Dichloromethane

  • Deionized water

  • Centrifuge

  • Rotary evaporator

  • Glass vials

Procedure:

  • Homogenize 1 g of fresh or 0.2 g of freeze-dried algal tissue in 10 mL of a methanol:dichloromethane:water (12:5:3 v/v/v) mixture.

  • Sonicate the mixture for 10 minutes in an ice bath.

  • Centrifuge the homogenate at 4000 rpm for 15 minutes at 4°C.

  • Collect the supernatant.

  • Re-extract the pellet twice with 5 mL of the same solvent mixture.

  • Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 30°C.

  • Re-dissolve the dried extract in a known volume of methanol for subsequent analysis.

Extraction_Workflow start Start: Algal Tissue homogenize Homogenize in Methanol:Dichloromethane:Water start->homogenize sonicate Sonicate homogenize->sonicate centrifuge Centrifuge sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant reextract Re-extract Pellet (2x) centrifuge->reextract Pellet pool Pool Supernatants collect_supernatant->pool reextract->collect_supernatant evaporate Evaporate Solvent pool->evaporate redissolve Re-dissolve in Methanol evaporate->redissolve end End: DMPT Extract redissolve->end GCMS_Workflow start Start: DMPT Extract & Standards filter Filter Samples start->filter inject Inject into GC-MS filter->inject gc_separation GC Separation inject->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis calibration Calibration Curve Construction data_analysis->calibration Standards quantification Quantification of DMPT data_analysis->quantification Sample calibration->quantification end End: DMPT Concentration quantification->end NMR_Workflow start Start: Purified DMPT dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire NMR Spectra (¹H and ¹³C) transfer->acquire process Process Spectra acquire->process analyze Analyze Spectral Data process->analyze end End: Structural Confirmation analyze->end Isotope_Labeling_Workflow start Start: Algal Culture grow Grow to Mid-Exponential Phase start->grow harvest_wash Harvest and Wash Cells grow->harvest_wash resuspend Resuspend in Medium with Labeled Methionine harvest_wash->resuspend incubate Incubate under Optimal Conditions resuspend->incubate harvest_timepoints Harvest at Time Points incubate->harvest_timepoints extract Extract Metabolites harvest_timepoints->extract analyze Analyze by LC-MS or GC-MS extract->analyze elucidate Elucidate Biosynthetic Pathway analyze->elucidate end End: Pathway Confirmation elucidate->end

References

An In-depth Technical Guide to Dimethyl-β-propiothetin Hydrochloride (DMPT HCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl-β-propiothetin hydrochloride (DMPT HCl), also known as (2-Carboxyethyl)dimethylsulfonium chloride, is a naturally occurring sulfur-containing compound.[1] Initially identified as a metabolite in marine phytoplankton, it serves as the primary precursor to the climatically significant gas, dimethyl sulfide (B99878) (DMS).[1] In recent years, DMPT HCl has garnered significant attention in the field of aquaculture as a potent feed attractant for a variety of aquatic species.[2] Its ability to stimulate feeding behavior and promote growth has made it a valuable additive in aquafeeds. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of DMPT HCl, intended for researchers and professionals in drug development and related scientific fields.

Chemical Structure and Identification

DMPT HCl is the hydrochloride salt of dimethylsulfoniopropionate. Its chemical structure consists of a dimethylsulfonium group attached to a propionic acid backbone.

Chemical Structure:

Table 1: Chemical Identification of DMPT HCl

IdentifierValueReference(s)
Chemical Name (2-Carboxyethyl)dimethylsulfonium chloride[2]
Synonyms Dimethyl-β-propiothetin hydrochloride, DMPT HCl, Dimethylpropiothetin hydrochloride[2]
CAS Number 4337-33-1[2]
Molecular Formula C₅H₁₁ClO₂S[2]
Molecular Weight 170.66 g/mol [2]
InChI InChI=1S/C5H10O2S.ClH/c1-8(2)4-3-5(6)7;/h3-4H2,1-2H3;1H[2]
SMILES C--INVALID-LINK--CCC(=O)O.[Cl-][2]

Physicochemical Properties

DMPT HCl is a white to off-white crystalline solid.[3] It is known to be hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[3]

Table 2: Physicochemical Properties of DMPT HCl

PropertyValueReference(s)
Physical State Solid[3]
Appearance White to off-white crystalline powder[3]
Melting Point 129 °C[3]
Solubility in Water Slightly soluble[3][4]
Solubility in Ethanol Slightly soluble[3][4]
Solubility in DMSO Slightly soluble[3][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of DMPT HCl. While raw spectral data is not widely published, references to spectroscopic analyses exist.

Table 3: Spectroscopic Data References for DMPT HCl

TechniqueSource of InformationKey Observations/Notes
¹H NMR Spectroscopy PubChem CID 5316899Data from a Varian A-60 instrument is referenced. Expected signals would correspond to the two methyl groups attached to the sulfur atom and the two methylene (B1212753) groups of the propionate (B1217596) chain.
¹³C NMR Spectroscopy PubChem CID 5316899Data from Bio-Rad Laboratories, Inc. is referenced. Expected signals would include those for the methyl carbons, methylene carbons, and the carboxyl carbon.
Infrared (IR) Spectroscopy PubChem CID 5316899A Fourier-Transform Infrared (FTIR) spectrum obtained via a KBr wafer is referenced. Characteristic peaks would be expected for the O-H stretch of the carboxylic acid, C-H stretches of the alkyl groups, the C=O stretch of the carboxyl group, and S-C stretches. The FTIR spectrum of HCl exhibits a series of doublet peaks between 2650 cm⁻¹ and 3100 cm⁻¹.[5] A detailed analysis would involve identifying peaks corresponding to the organic cation and the hydrochloride salt.[6][7]
Mass Spectrometry (MS) Not explicitly found for DMPT HCl.A mass spectrum of HCl would show peaks corresponding to H³⁵Cl and H³⁷Cl, as well as fragments for ³⁵Cl and ³⁷Cl isotopes.[8] For DMPT HCl, one would expect to observe the molecular ion of the organic cation, [C₅H₁₀O₂S]⁺, and potentially its fragmentation pattern.

Synthesis of DMPT HCl

DMPT HCl can be synthesized through the reaction of dimethyl sulfide with a 3-halopropionic acid. The use of 3-chloropropionic acid is a common method.[9]

Experimental Protocol: Synthesis from 3-Chloropropionic Acid and Dimethyl Sulfide

This protocol is adapted from a general method described in the literature.[9]

Materials:

Procedure:

  • Dissolve 3-chloropropionic acid in acetonitrile in a reaction flask equipped with a stirrer.

  • In a separate vessel, prepare a solution of dimethyl sulfide in acetonitrile.

  • Slowly add the dimethyl sulfide solution to the 3-chloropropionic acid solution at room temperature with continuous stirring.

  • Allow the reaction to proceed. The reaction time may vary and should be monitored (e.g., by TLC).

  • Upon completion of the reaction, a colorless crystalline product should precipitate.

  • Collect the product by filtration.

  • Wash the collected crystals several times with diethyl ether to remove any unreacted starting materials and solvent residues.

  • Dry the final product under vacuum to yield (2-Carboxyethyl)dimethylsulfonium chloride.

Diagram 1: Synthesis Workflow for DMPT HCl

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-Chloropropionic Acid 3-Chloropropionic Acid Dissolve in Acetonitrile Dissolve in Acetonitrile 3-Chloropropionic Acid->Dissolve in Acetonitrile Dimethyl Sulfide Dimethyl Sulfide Dimethyl Sulfide->Dissolve in Acetonitrile Mix and React Mix and React Dissolve in Acetonitrile->Mix and React Slow Addition Precipitation Precipitation Mix and React->Precipitation Filtration Filtration Precipitation->Filtration Washing with Ether Washing with Ether Filtration->Washing with Ether Drying under Vacuum Drying under Vacuum Washing with Ether->Drying under Vacuum DMPT HCl DMPT HCl Drying under Vacuum->DMPT HCl

Synthesis of DMPT HCl from 3-Chloropropionic Acid and Dimethyl Sulfide.

Biological Activity and Mechanism of Action

DMPT HCl is primarily known for its role as a potent chemoattractant and feeding stimulant for a wide range of aquatic animals, including fish and crustaceans.[10]

Putative Signaling Pathway for Chemoattraction

The precise signaling pathway for DMPT HCl in fish has not been fully elucidated. However, based on the general understanding of fish chemosensory systems, a putative pathway can be proposed.[11] It is likely that DMPT HCl interacts with G-protein coupled receptors (GPCRs) on the surface of olfactory or gustatory receptor cells. This interaction is thought to trigger a downstream signaling cascade, leading to neurotransmitter release and the generation of a signal to the brain, which is interpreted as a food cue.

Diagram 2: Putative Signaling Pathway of DMPT HCl in Fish Taste Receptor Cells

G DMPT DMPT HCl GPCR G-Protein Coupled Receptor (GPCR) DMPT->GPCR Binding G_Protein G-protein (Gq) GPCR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Ca_channel Ca²⁺ Channel Ca_release->Ca_channel Opens Channel Depolarization Cell Depolarization Ca_channel->Depolarization Ca²⁺ Influx Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Signal_to_Brain Signal to Brain Neurotransmitter->Signal_to_Brain

A putative signaling cascade for DMPT HCl-induced chemoattraction in fish.

Experimental Protocols for Biological Evaluation

To assess the efficacy of DMPT HCl as a feed attractant, several experimental protocols can be employed.

Protocol for Fish Behavioral Preference Test

This protocol is a standardized method to assess the preference of fish for a particular environment or stimulus.[1][9][12]

Apparatus:

  • An experimental tank divided into multiple zones, with a central arena for introducing the stimulus.[9]

  • A video camera mounted above the tank for recording fish movement.[9]

  • A water recirculation system and heaters to maintain constant water quality and temperature.[9]

Procedure:

  • Acclimatize the test fish to the experimental tank for a period of several days.[1]

  • Prepare two identical feed pellets, one containing a control substance and the other containing DMPT HCl at a specific concentration.

  • Introduce the control and DMPT HCl-containing pellets into different zones of the tank.

  • Record the behavior of the fish for a set period, noting the time spent in each zone and the number of interactions with each pellet.

  • Analyze the video recordings to quantify the preference for the DMPT HCl-containing feed.[9] A preference index, such as Jacob's preference index, can be calculated to determine the degree of attraction or avoidance.[12]

Diagram 3: Workflow for a Fish Behavioral Preference Test

G Acclimatize Fish Acclimatize Fish Prepare Test Feeds Prepare Test Feeds Acclimatize Fish->Prepare Test Feeds Introduce Feeds to Tank Introduce Feeds to Tank Prepare Test Feeds->Introduce Feeds to Tank Record Fish Behavior Record Fish Behavior Introduce Feeds to Tank->Record Fish Behavior Analyze Video Data Analyze Video Data Record Fish Behavior->Analyze Video Data Calculate Preference Index Calculate Preference Index Analyze Video Data->Calculate Preference Index Determine Attractiveness Determine Attractiveness Calculate Preference Index->Determine Attractiveness

References

The Pivotal Role of Dimethylpropiothetin (DMPT) in Marine Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylpropiothetin (DMPT), an aliphatic sulfonium (B1226848) compound, is a cornerstone of marine biogeochemical cycling and physiological processes. Produced in significant quantities by marine phytoplankton, DMPT serves as a critical osmolyte, antioxidant, and cryoprotectant, enabling organisms to thrive in the challenging marine environment. Its enzymatic cleavage product, dimethyl sulfide (B99878) (DMS), plays a pivotal role in cloud formation and climate regulation. This technical guide provides an in-depth exploration of DMPT's biosynthesis, its multifaceted physiological roles, and its intricate involvement in marine food webs and signaling pathways. Detailed experimental protocols for the quantification and functional assessment of DMPT are provided, alongside a comprehensive summary of its concentrations in various marine biota. This document aims to be an essential resource for researchers investigating the ecological significance of DMPT and for professionals exploring its potential applications in drug development.

Introduction

Dimethylpropiothetin (DMSP), often referred to as DMPT in older literature, is a tertiary sulfonium compound that is one of the most abundant organosulfur molecules in the marine environment.[1][2] Synthesized by a wide array of marine phytoplankton, macroalgae, and some species of coral, DMPT is integral to the survival and interaction of marine life.[3][4][5] Its significance extends beyond the cellular level, as its degradation product, dimethyl sulfide (DMS), is the primary natural source of sulfur to the atmosphere, where it influences cloud formation and climate.[1]

This guide delves into the core aspects of DMPT's function within marine ecosystems, providing a technical overview for researchers and professionals in marine science and pharmacology. We will explore its biosynthesis, its diverse physiological roles as an osmolyte, antioxidant, and cryoprotectant, and its complex interactions within the marine food web.

DMPT Biosynthesis

The primary biosynthetic pathway of DMPT in marine algae starts with the amino acid methionine.[6] The process involves a series of enzymatic steps, including transamination, reduction, and S-methylation, leading to the formation of the intermediate 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB).[6][7] This intermediate is then oxidatively decarboxylated to yield DMPT.[6] While this pathway is prevalent in many marine algae, it is important to note that alternative pathways have been identified in some higher plants.[7]

DMPT_Biosynthesis Met Methionine MTOB 4-methylthio-2-oxobutyrate Met->MTOB Transamination MTHB 4-methylthio-2-hydroxybutyrate MTOB->MTHB Reduction DMSHB 4-dimethylsulfonio-2-hydroxybutyrate MTHB->DMSHB S-methylation DMPT Dimethylpropiothetin DMSHB->DMPT Oxidative decarboxylation

Figure 1: Biosynthesis pathway of DMPT in marine algae.

Physiological Roles of DMPT

DMPT's prevalence in marine organisms is attributed to its diverse and vital physiological functions.

Osmolyte

In the hyperosmotic marine environment, organisms must maintain cellular turgor and integrity. DMPT serves as a compatible solute, a small organic molecule that accumulates in the cytoplasm to balance external osmotic pressure without interfering with cellular metabolism.[1][8] While its role as an osmolyte has been established in many algal species, some studies indicate that in certain organisms, other compounds may be more significant for osmotic acclimation, suggesting a multi-faceted role for DMPT.[8][9]

Antioxidant

The marine environment is characterized by high levels of oxidative stress due to factors such as intense solar radiation. DMPT and its degradation products, including DMS and acrylate, are potent antioxidants that can scavenge harmful reactive oxygen species (ROS).[1] This antioxidant function is crucial for protecting cellular components from oxidative damage. Studies have shown that marine organisms exposed to environmental stressors often exhibit increased DMPT concentrations, highlighting its role in stress response.

Cryoprotectant

In polar regions and cold waters, marine organisms face the threat of ice crystal formation within their cells, which can be lethal. DMPT has been shown to act as a cryoprotectant, helping to prevent the formation and growth of ice crystals.[1][10] This property is particularly important for phytoplankton and other microorganisms inhabiting sea ice and polar waters, allowing them to survive freezing temperatures.[10]

DMPT in the Marine Food Web and Signaling

DMPT is a significant component of the dissolved organic sulfur pool in the ocean and serves as a crucial carbon and sulfur source for marine bacteria.[1] Bacteria have evolved two primary pathways for DMPT metabolism: the cleavage pathway, which produces DMS and acrylate, and the demethylation pathway, which yields methanethiol.[1]

DMPT_Degradation cluster_cleavage Cleavage Pathway cluster_demethylation Demethylation Pathway DMPT Dimethylpropiothetin DMS Dimethyl sulfide (DMS) DMPT->DMS Acrylate Acrylate DMPT->Acrylate MMPA 3-methylmercaptopropionate DMPT->MMPA MeSH Methanethiol (MeSH) MMPA->MeSH Bacteria Marine Bacteria Bacteria->DMPT Uptake GC_Quantification_Workflow Sample Marine Sample (Water, Algae, Tissue) Preserve Preserve in Methanol (Inhibit Lyase Activity) Sample->Preserve Cleave Add NaOH (Cleave DMPT to DMS) Preserve->Cleave Incubate Incubate (24h) Cleave->Incubate Headspace Headspace Sampling Incubate->Headspace GC Gas Chromatography (FPD or MS Detection) Headspace->GC Data Data Analysis (Quantification vs. Standards) GC->Data

References

The Dawn of a Potent Feed Attractant: An In-depth Look at the Early Research and Discovery of Dimethylpropiothetin (DMPT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ever-evolving field of aquaculture, the quest for optimizing feed efficiency and promoting robust growth in cultured aquatic species is paramount. A pivotal breakthrough in this area was the identification of Dimethylpropiothetin (DMPT) as a highly effective feed attractant. This technical guide delves into the foundational research that first brought DMPT to the forefront of aquaculture nutrition, presenting the core data, experimental methodologies, and the initial understanding of its mechanism of action.

The Discovery and Initial Findings

Early investigations in the late 1980s and early 1990s, pioneered by researchers such as Nakajima and colleagues, identified DMPT, a naturally occurring sulfur-containing compound, as a potent feeding stimulant for various fish species.[1][2][3] These initial studies laid the groundwork for decades of research into the application of DMPT in aquaculture feeds. The primary mechanism of action was identified as the stimulation of the olfactory and gustatory (taste) receptors in aquatic animals, triggering a strong feeding response.[2]

Quantitative Data from Early Studies

The initial research provided compelling quantitative evidence of DMPT's efficacy in promoting growth and feed intake. The following tables summarize the key findings from these seminal studies.

Table 1: Effect of Dietary DMPT on the Growth of Goldfish, Carp, and Red Sea Bream

SpeciesTreatmentConcentrationDurationBody Weight Gain (Fold Increase vs. Control)Reference
Goldfish (Carassius auratus)DMPT1 mM15 days4.5[1]
Goldfish (Carassius auratus)DMT1 mM15 days3.1[1]
Goldfish (Carassius auratus)Vitamin U1 mM15 days1.8[1]
Carp (Cyprinus carpio)DMPT1 mM28 daysSignificantly stimulated[1]
Red Sea Bream (Pagrus major)DMPT5 mM28 daysSignificantly stimulated[1]

Table 2: Effect of Dietary DMPT on the Growth of Juvenile Goldfish and Rainbow Trout

SpeciesTreatmentConcentration (μg/g wet diet)DurationObservationReference
Juvenile Goldfish (Carassius auratus)DMPT1179 daysBest growth and strongest resistance to oxygen-deficiency and raised water temperature[2]
Juvenile Rainbow Trout (Oncorhynchus mykiss)DMPT1179 daysBest growth and strongest resistance to oxygen-deficiency and raised water temperature[2]

Experimental Protocols of Foundational Research

The early studies on DMPT employed rigorous, albeit now dated, methodologies to ascertain its effects on fish. The following is a detailed breakdown of the typical experimental protocols used in this pioneering research.

Experiment 1: Growth and Thrust Power in Goldfish, Carp, and Red Sea Bream
  • Objective: To examine the effects of DMPT and related compounds on the growth and "thrust power" of several fish species.[1]

  • Animal Subjects:

    • Goldfish (Carassius auratus): Approximately 6 months old, with an average weight of 1.2 g.

    • Carp (Cyprinus carpio): Approximately 1.5 years old, with an average weight of 389 g.

    • Red Sea Bream (Pagrus major): Approximately 7 months old, with an average weight of 11.4 g.

  • Experimental Diets:

    • Basal Diet: A paste prepared from commercial fish diet powder mixed with 10% gluten.

    • Test Diets: The basal diet was supplemented with solutions of DMPT, Dimethylthetin (DMT), or Vitamin U.

    • Concentrations: 1 mM for goldfish and carp, and 5 mM for red sea bream.

  • Feeding Regimen: The fish were fed the prepared diet pastes. The frequency and amount of feeding were not explicitly detailed but were sufficient to support growth.

  • Housing: Fish were kept in vessels with aerated and filtered water maintained at 20°C.

  • Data Collection:

    • Growth: Body weight was measured at regular intervals throughout the experimental period (up to 28 days).

    • Thrust Power: This was assessed by measuring the swimming time of the fish against a current. While the exact apparatus is not fully detailed in all publications, it involved stimulating the fish to swim against a controlled flow of water and recording the duration of sustained swimming.[1]

  • Experimental Workflow:

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis animal_selection Select Fish Species (Goldfish, Carp, Red Sea Bream) diet_prep Prepare Basal Diet (Commercial Powder + 10% Gluten) animal_selection->diet_prep Parallel Preparation test_diet_prep Create Test Diets (Basal + DMPT, DMT, or Vitamin U) diet_prep->test_diet_prep acclimation Acclimation to Housing test_diet_prep->acclimation feeding_trial Feeding Trial (up to 28 days) acclimation->feeding_trial data_collection Data Collection (Body Weight, Thrust Power) feeding_trial->data_collection data_analysis Analyze Growth and Thrust Power Data data_collection->data_analysis conclusion Draw Conclusions on DMPT Efficacy data_analysis->conclusion

Experimental workflow for assessing DMPT's effect on growth and thrust power.
Experiment 2: Behavioral Response in Freshwater Fish

  • Objective: To detect new sulfur-containing feeding attractants by measuring the striking behavior of freshwater fish.[3]

  • Animal Subjects: Goldfish (Carassius auratus), Carp (Cyprinus carpio), and Crucian Carp (Carassius auratus cuvieri).

  • Methodology:

    • A "Kimographyone" instrument was used to record the fish's striking response to a food source. This apparatus likely involved a mechanism where the fish's contact with the bait would trigger a recording.

    • DMPT and other sulfur-containing compounds were incorporated into various diets:

      • Synthetic diet: Cellulose alone.

      • Semi-natural diet.

      • Natural diet.

  • Data Collection: The frequency of strikes on the bait was recorded and compared between the control and test diets.

  • Key Comparison: The stimulatory effect of DMPT was compared to that of L-glutamine, a known feeding stimulant, across a range of concentrations (10⁻⁶ to 10⁻¹ M).[3]

  • Neural Activity Measurement: In some experiments with carp, neural activity in the olfactory tract was measured in response to DMPT and L-glutamine to provide a physiological basis for the behavioral observations.[3]

Signaling Pathways in DMPT Chemoreception

The early research correctly identified that DMPT acts on the olfactory and gustatory systems of fish. While the specific receptors for DMPT were not identified at the time, subsequent research into fish chemosensation has elucidated the general pathways involved in detecting chemical cues.

Olfactory Signaling Pathway

The sense of smell in fish is highly sensitive and plays a crucial role in locating food. The proposed pathway for DMPT detection via olfaction is as follows:

Proposed olfactory signaling pathway for DMPT in fish.
Gustatory Signaling Pathway

The sense of taste provides the final assessment of food before ingestion. The likely pathway for DMPT detection through gustation involves taste receptor cells:

References

An In-depth Technical Guide to Dimethylpropiothetin Hydrochloride (CAS 4337-33-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethylpropiothetin hydrochloride (DMPT HCl), a potent chemoattractant with significant applications in aquaculture and potential for further research. This document details its physicochemical properties, synthesis, mechanism of action, experimental applications, and safety profile, adhering to stringent data presentation and visualization requirements.

Physicochemical Properties

DMPT HCl is a white to off-white crystalline powder that is soluble in water.[1][2] It is known to be deliquescent, meaning it readily absorbs moisture from the air, and may agglomerate, though this does not typically affect its efficacy.[1] For research purposes, it is recommended to store the compound at 2-8°C.

PropertyValueSource(s)
CAS Number 4337-33-1
Molecular Formula C₅H₁₁ClO₂S[3]
Molecular Weight 170.66 g/mol [3]
Appearance White to off-white crystalline powder or crystals[1][2]
Solubility Soluble in water[1]
Melting Point 129 °C[4]
Storage Temperature 2-8°C
Synonyms (2-Carboxyethyl)dimethylsulfonium chloride, DMSP HCl, Dimethyl-3-propiothetin chloride

Synthesis of this compound

The industrial synthesis of DMPT HCl is favored over natural extraction from sources like seaweed due to higher purity, consistency, and scalability.[1] The common chemical synthesis method involves the reaction of dimethyl sulfide (B99878) with 3-chloropropionic acid.[1]

Synthesis Workflow

The following diagram illustrates a typical workflow for the chemical synthesis of DMPT HCl.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product DimethylSulfide Dimethyl Sulfide ReactionVessel Reaction in Solvent DimethylSulfide->ReactionVessel ChloropropionicAcid 3-Chloropropionic Acid ChloropropionicAcid->ReactionVessel Solvent Solvent Solvent->ReactionVessel DMPTHCl Dimethylpropiothetin Hydrochloride ReactionVessel->DMPTHCl G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response DMPT DMPT OR Olfactory Receptor (GPCR) DMPT->OR Binds G_protein G-protein (Gα, Gβγ) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP ATP ATP ATP:s->cAMP:n Converts PKA Protein Kinase A cAMP->PKA Activates IonChannel Ion Channel PKA->IonChannel Phosphorylates (Opens) Depolarization Depolarization IonChannel->Depolarization Influx of Cations ActionPotential Action Potential Depolarization->ActionPotential SignalToBrain Signal to Brain ActionPotential->SignalToBrain

References

An In-depth Technical Guide to the Solubility and Stability of Dimethylpropiothetin Hydrochloride in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylpropiothetin hydrochloride (DMPT-HCl), a naturally occurring sulfonium (B1226848) compound, has garnered significant interest, particularly in aquaculture as a potent feed attractant. Its efficacy in aqueous environments is intrinsically linked to its solubility and stability. This technical guide provides a comprehensive overview of the aqueous solubility and stability of DMPT-HCl, intended for researchers, scientists, and professionals in drug development. While specific quantitative data for DMPT-HCl is not extensively available in public literature, this document outlines the established methodologies for determining these crucial parameters. It further details relevant signaling pathways associated with Dimethylpropiothetin (DMPT) and provides experimental protocols for robust analysis.

Introduction

Dimethylpropiothetin (DMPT), and its hydrochloride salt (DMPT-HCl), is a tertiary sulfonium compound found in various marine algae and aquatic plants. It serves as a natural osmolyte, cryoprotectant, and a precursor to the climatically important gas, dimethyl sulfide (B99878) (DMS). In recent years, DMPT-HCl has been widely recognized and utilized as a highly effective feed attractant for a variety of aquatic animals, enhancing feed intake and promoting growth.[1] The application of DMPT-HCl in aqueous environments necessitates a thorough understanding of its solubility and stability to ensure its effective delivery and persistence. This guide aims to provide a detailed technical resource on these properties.

Physicochemical Properties of this compound

DMPT-HCl is a white to off-white crystalline powder. It is known to be hygroscopic and readily deliquescent, indicating a high affinity for water and suggesting high water solubility.[1][2]

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
Chemical Name (2-Carboxyethyl)dimethylsulfonium chloride[2]
Synonyms DMPT, DMSP-HCl, Dimethyl-β-propiothetin hydrochloride[3]
CAS Number 4337-33-1[2][3][4]
Molecular Formula C₅H₁₁ClO₂S[5]
Molecular Weight 170.66 g/mol [3][5]
Appearance White to off-white crystalline powder[2]
Storage Temperature 2-8°C, sealed from moisture[3][5]

Aqueous Solubility of this compound

Factors Affecting Solubility

The solubility of salts like DMPT-HCl in water is primarily influenced by:

  • Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[6] However, in some cases, the dissolution can be exothermic, leading to decreased solubility with increasing temperature.[7][8]

  • pH: The pH of the aqueous solution is not expected to significantly impact the solubility of DMPT-HCl as it is a salt of a strong acid (HCl) and a sulfonium cation which does not have an easily ionizable proton.

  • Presence of Other Solutes: The presence of other salts can influence solubility through the common ion effect or changes in the ionic strength of the solution.

Illustrative Solubility Data

In the absence of specific data for DMPT-HCl, the following table provides a template for how solubility data should be presented. For illustrative purposes, data for a structurally analogous, highly water-soluble organic salt may be considered.

Table 2: Aqueous Solubility of a Hypothetical Water-Soluble Organic Salt (Illustrative)

Temperature (°C)Solubility ( g/100 mL)
045.2
1055.8
2067.5
3080.1
4093.6
50108.2

Note: This data is for illustrative purposes only and does not represent the actual solubility of DMPT-HCl.

Aqueous Stability of this compound

The stability of DMPT-HCl in aqueous solutions is crucial for its shelf-life and efficacy in various applications. Degradation can occur through several pathways, including hydrolysis, oxidation, and photolysis.

Factors Affecting Stability
  • pH: The stability of many organic compounds is pH-dependent. For DMPT-HCl, hydrolysis could be catalyzed by both acidic and basic conditions, although sulfonium salts are generally more stable than their ester counterparts.

  • Temperature: Increased temperature typically accelerates the rate of chemical degradation, following the principles of chemical kinetics.

  • Light: Exposure to ultraviolet (UV) or visible light can induce photodegradation of susceptible molecules.

  • Oxidizing Agents: The presence of oxidizing agents in the water could lead to the oxidation of the sulfur atom in the DMPT molecule.

Degradation Kinetics

The degradation of DMPT-HCl in an aqueous solution is expected to follow pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of DMPT-HCl. The half-life (t½), which is the time required for the concentration to decrease by half, is a key parameter for assessing stability.

Illustrative Stability Data

The following tables are templates for presenting stability data for DMPT-HCl in aqueous solutions.

Table 3: Effect of pH on the Stability of a Hypothetical Water-Soluble Organic Salt in Aqueous Solution at 25°C (Illustrative)

pHPseudo-First-Order Rate Constant (k, day⁻¹)Half-life (t½, days)
3.00.01546.2
5.00.00886.6
7.00.01257.8
9.00.02527.7

Note: This data is for illustrative purposes only and does not represent the actual stability of DMPT-HCl.

Table 4: Effect of Temperature on the Stability of a Hypothetical Water-Soluble Organic Salt in Aqueous Solution at pH 7.0 (Illustrative)

Temperature (°C)Pseudo-First-Order Rate Constant (k, day⁻¹)Half-life (t½, days)
40.002346.5
250.01257.8
400.04515.4
600.2103.3

Note: This data is for illustrative purposes only and does not represent the actual stability of DMPT-HCl.

Experimental Protocols

This section provides detailed methodologies for determining the aqueous solubility and stability of DMPT-HCl.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of DMPT-HCl to a known volume of purified water in a sealed, screw-cap vial or flask. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Agitate the suspension at a constant temperature using a shaker or rotator for a sufficient period (typically 24 to 72 hours) to reach equilibrium. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.

  • Phase Separation: After equilibration, allow the suspension to settle at the same constant temperature to separate the solid and liquid phases. Alternatively, centrifugation or filtration can be used, ensuring no temperature change during the process.

  • Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the sample appropriately with a suitable solvent (e.g., water or mobile phase for HPLC).

  • Analysis: Determine the concentration of DMPT-HCl in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Calculation: Calculate the solubility in units such as g/100 mL or mol/L.

  • Temperature Dependence: Repeat the experiment at various temperatures (e.g., 4, 25, 40, and 60°C) to determine the temperature-dependent solubility profile.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess DMPT-HCl to water B Seal container A->B C Agitate at constant temperature (24-72h) B->C D Settle, centrifuge, or filter at constant temperature C->D E Withdraw supernatant D->E F Dilute sample E->F G Quantify using HPLC-UV or NMR F->G G cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Analysis A Prepare aqueous solutions of DMPT-HCl at different pH values B Thermal Stress (e.g., 40°C, 60°C, 80°C) A->B C Photostability Stress (ICH Q1B light source) A->C D Control (e.g., 25°C, dark) A->D E Withdraw aliquots at specified time intervals B->E C->E D->E F Quantify DMPT-HCl and degradation products using HPLC E->F G Determine degradation kinetics (rate constant, k) F->G H Calculate half-life (t½) G->H G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMPT DMPT Stress Cellular Stress DMPT->Stress Keap1_Nrf2 Keap1-Nrf2 Complex Stress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome basal state Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Transcription of Protective Genes (e.g., HO-1, NQO1) ARE->Genes G cluster_hyperosmotic Hyperosmotic Stress (High Salinity) cluster_hypoosmotic Hypoosmotic Stress (Low Salinity) A Water efflux from algal cell B Loss of turgor pressure A->B C Upregulation of DMPT synthesis B->C D Accumulation of intracellular DMPT C->D E Water influx restored D->E F Turgor pressure restored E->F G Water influx into algal cell H Increased turgor pressure G->H I Downregulation of DMPT synthesis H->I J Efflux or catabolism of DMPT I->J K Water balance restored J->K

References

The Physiological Impact of Dimethylpropiothetin (DMPT) on Aquatic Animals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylpropiothetin (DMPT), a naturally occurring sulfur-containing compound, has garnered significant attention in aquaculture for its potent physiological effects on a wide range of aquatic animals. Initially identified as a powerful feed attractant, ongoing research has revealed its multifaceted roles in enhancing growth, improving feed utilization, and modulating key physiological pathways. This technical guide provides an in-depth analysis of the physiological effects of DMPT, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms.

Effects on Growth Performance and Feed Intake

DMPT is renowned for its ability to significantly improve growth performance and feed intake in various aquatic species. It acts as a potent chemostimulant, enhancing the palatability of feed and triggering a strong feeding response.

Quantitative Data on Growth Performance and Feed Intake

The following tables summarize the quantitative effects of dietary DMPT supplementation on key growth and feed intake parameters in several aquatic species.

Table 1: Effects of DMPT on Growth Performance in Fish

SpeciesDMPT DosageDurationInitial WeightWeight Gain Rate (%)Specific Growth Rate (%/day)Feed Conversion Ratio (FCR)Reference
Carp (Cyprinus carpio)1.0 g/kg6 weeks~20 g98.49% increase vs. control60.31% increase vs. control33.05% decrease vs. control[1]
Goldfish (Carassius auratus)1 mM in diet paste15 daysNot specified350% increase vs. controlNot specifiedNot specified[2]
Red Sea Bream (Pagrus major)5 mM in diet paste18 daysNot specified~150% increase vs. controlNot specifiedNot specified[3]

Table 2: Effects of DMPT on Feed Intake in Fish

SpeciesDMPT DosageDuration of ObservationMeasurementResultReference
Carp (Cyprinus carpio)1.0 g/kg2 minutesBiting FrequencySignificantly increased vs. control[1]
Goldfish (Carassius auratus)10⁻³ M in dietNot specifiedStrike Frequency Ratio~2 times higher than glutamine

Table 3: Effects of DMPT on Growth Performance in Crustaceans

SpeciesDMPT Dosage (mg/kg)Duration (days)Initial Weight (g)Growth Rate (% increase vs. control)Feed Conversion Ratio (FCR)Reference
Whiteleg Shrimp (Litopenaeus vannamei)40056~0.77Significant increaseNot specified[4]
Whiteleg Shrimp (Litopenaeus vannamei)50056~0.77Significant increaseSignificantly lower than control[4]
Experimental Protocols for Growth and Feed Intake Trials

Objective: To evaluate the effect of dietary DMPT on growth performance and feed intake.

Experimental Animals: A statistically significant number of healthy, uniformly sized animals (e.g., fish or shrimp) are randomly distributed into experimental and control groups, with multiple replicates for each.

Acclimation: Animals are acclimated to the experimental conditions (tanks, water quality parameters, and a basal diet) for a period of 1-2 weeks.

Diet Preparation:

  • A basal diet is formulated to meet the known nutritional requirements of the target species.

  • DMPT is incorporated into the basal diet at various concentrations (e.g., 0.5, 1.0, 1.5 g/kg). The control diet contains no DMPT.

  • For accurate mixing, DMPT is typically first mixed with a small portion of the feed ingredients before being blended with the entire batch.

  • The diets are then pelletized, dried, and stored appropriately.

Feeding Trial:

  • Animals are fed the experimental diets to satiation two to three times daily for a specified period (e.g., 6-8 weeks).

  • Feed intake is recorded daily by weighing the amount of feed offered and the uneaten feed.

  • Water quality parameters (temperature, pH, dissolved oxygen, ammonia) are monitored regularly.

Data Collection and Analysis:

  • Initial and final body weights of individual animals are recorded.

  • The following parameters are calculated:

    • Weight Gain Rate (%): [(Final Weight - Initial Weight) / Initial Weight] x 100

    • Specific Growth Rate (%/day): [(ln(Final Weight) - ln(Initial Weight)) / Number of Days] x 100

    • Feed Conversion Ratio (FCR): Total Feed Intake / Total Weight Gain

    • Feed Intake: Total amount of feed consumed per animal or per group.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine significant differences between the treatment groups.

Chemosensory Stimulation: The Gateway to Enhanced Feeding

DMPT's primary mechanism for inducing feeding is through the stimulation of the olfactory and gustatory systems. The dimethylsulfonium group, (CH₃)₂S⁺-, is believed to be the key structural feature responsible for this potent activity.

Olfactory and Gustatory Signaling Pathways

While the specific receptors for DMPT have not been definitively identified in all species, the general signaling pathways for chemosensation in fish provide a framework for understanding its action.

Olfactory_Signaling_Pathway cluster_olfactory_epithelium Olfactory Epithelium cluster_brain Olfactory Bulb (Brain) DMPT DMPT OR Olfactory Receptor (GPCR) DMPT->OR Binds G_olf G-protein (Gα_olf) OR->G_olf Activates AC Adenylate Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Produces CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na_Influx Ca²⁺/Na⁺ Influx CNG->Ca_Na_Influx Depolarization Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential OB Olfactory Bulb Action_Potential->OB Signal Transmitted Feeding_Behavior Feeding Behavior (Signal to higher brain centers) OB->Feeding_Behavior Processed

Figure 1: Putative Olfactory Signaling Pathway for DMPT in Fish.

Gustatory_Signaling_Pathway cluster_taste_bud Taste Bud cluster_brain Gustatory Nerve to Brain DMPT DMPT TR Taste Receptor (e.g., T1R) DMPT->TR Binds G_gust G-protein (Gustducin) TR->G_gust Activates PLCb2 Phospholipase C-β2 G_gust->PLCb2 Activates IP3 IP₃ PLCb2->IP3 from PIP₂ DAG DAG PLCb2->DAG from PIP₂ PIP2 PIP₂ ER Endoplasmic Reticulum IP3->ER Binds to Ca_Release Ca²⁺ Release ER->Ca_Release TRPM5 TRPM5 Channel Ca_Release->TRPM5 Opens Depolarization Depolarization TRPM5->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Gustatory_Nerve Gustatory Nerve Neurotransmitter_Release->Gustatory_Nerve Activates Feeding_Response Feeding Response Gustatory_Nerve->Feeding_Response

Figure 2: Putative Gustatory Signaling Pathway for DMPT in Fish.

Effects on Digestive Enzyme Activity

DMPT is reported to promote the secretion of digestive enzymes, which can lead to improved nutrient digestion and absorption.[5] This effect contributes to the observed improvements in FCR. While direct quantitative studies on DMPT's effect on specific enzyme activities are still emerging, the general protocol for such an investigation is outlined below.

Experimental Protocol for Digestive Enzyme Activity Assay

Objective: To measure the activity of key digestive enzymes (protease, amylase, lipase) in the intestine of aquatic animals fed DMPT-supplemented diets.

Sample Collection:

  • Following a growth trial, animals are euthanized.

  • The intestine is carefully dissected on a chilled surface.

  • The intestinal contents are removed, and the tissue is weighed.

Enzyme Extraction:

  • The intestinal tissue is homogenized in a cold buffer solution (e.g., phosphate (B84403) buffer, pH 7.5).

  • The homogenate is centrifuged at high speed (e.g., 10,000 x g) at 4°C.

  • The resulting supernatant, containing the crude enzyme extract, is collected and stored at -80°C until analysis.

Enzyme Activity Assays:

  • Protease Activity: Measured using a substrate like casein. The amount of tyrosine released is quantified spectrophotometrically.

  • Amylase Activity: Measured using a starch solution as the substrate. The amount of reducing sugars produced is determined using the dinitrosalicylic acid (DNS) method.

  • Lipase Activity: Measured using an emulsified substrate like olive oil or a chromogenic substrate like p-nitrophenyl myristate. The release of fatty acids or the chromogenic product is quantified.

Data Analysis: Enzyme activity is typically expressed as units per milligram of protein (U/mg protein). One unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specific assay conditions.

Antioxidant Capacity and Immune Response

Recent studies suggest that DMPT and its analogs can enhance the antioxidant capacity and immune response of aquatic animals, contributing to improved health and stress resistance.

Quantitative Data on Antioxidant and Immune Parameters

The following table presents data from a study on a DMPT analog, (2-Carboxyethyl) dimethylsulfonium Bromide (Br-DMPT), in grass carp, demonstrating its impact on antioxidant and immune parameters.

Table 4: Effects of Br-DMPT on Antioxidant and Immune Parameters in Grass Carp (Ctenopharyngodon idella)

ParameterControlBr-DMPT (291.14 mg/kg)Br-DMPT (303.38 mg/kg)Br-DMPT (312.01 mg/kg)Reference
Antioxidant Enzymes [6]
Superoxide Dismutase (SOD) ActivityBaselineSignificantly IncreasedSignificantly IncreasedSignificantly Increased[6]
Catalase (CAT) ActivityBaselineSignificantly IncreasedSignificantly IncreasedSignificantly Increased[6]
Malondialdehyde (MDA) ContentBaselineSignificantly DecreasedSignificantly DecreasedSignificantly Decreased[6]
Immune Parameters [6]
Lysozyme (LZ) ActivityBaselineSignificantly IncreasedSignificantly IncreasedSignificantly Increased[6]
Acid Phosphatase (ACP) ActivityBaselineSignificantly IncreasedSignificantly IncreasedSignificantly Increased[6]
Complement 3 (C3) ContentBaselineSignificantly IncreasedSignificantly IncreasedSignificantly Increased[6]
Complement 4 (C4) ContentBaselineSignificantly IncreasedSignificantly IncreasedSignificantly Increased[6]
Immunoglobulin M (IgM) ContentBaselineSignificantly IncreasedSignificantly IncreasedSignificantly Increased[6]
Signaling Pathways in Antioxidant and Immune Regulation

DMPT's effects on antioxidant capacity and immunity are likely mediated through the activation of key signaling pathways, such as the Nrf2 and NF-κB pathways.

Nrf2_Pathway DMPT DMPT ROS Oxidative Stress (ROS) DMPT->ROS Reduces Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) (DNA) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzyme Genes (SOD, CAT, etc.) ARE->Antioxidant_Enzymes Activates transcription of Cellular_Protection Enhanced Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Figure 3: DMPT-mediated activation of the Nrf2 antioxidant pathway.

NFkB_Pathway DMPT_analog DMPT Analog (Br-DMPT) IKK IKK Complex DMPT_analog->IKK Modulates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex (Cytoplasm) IkB->NFkB_IkB Degrades, releasing NF-κB NFkB NF-κB Immune_Genes Immune Response Genes (Cytokines, Antimicrobial Peptides) NFkB->Immune_Genes Translocates to nucleus and activates transcription of NFkB_IkB->NFkB Immune_Response Enhanced Immune Response Immune_Genes->Immune_Response Leads to

Figure 4: DMPT-mediated modulation of the NF-κB immune pathway.

Experimental Protocol for Antioxidant Enzyme Activity Assay

Objective: To measure the activity of antioxidant enzymes (e.g., SOD, CAT) in tissues of aquatic animals fed DMPT-supplemented diets.

Sample Preparation:

  • Tissues (e.g., liver, gills) are collected and homogenized in a cold buffer.

  • The homogenate is centrifuged, and the supernatant is used for the assays.

Enzyme Assays:

  • Superoxide Dismutase (SOD): Assayed by its ability to inhibit the photoreduction of nitroblue tetrazolium (NBT).

  • Catalase (CAT): Assayed by measuring the rate of decomposition of hydrogen peroxide (H₂O₂).

  • Malondialdehyde (MDA): A marker of lipid peroxidation, measured using the thiobarbituric acid reactive substances (TBARS) assay.

Data Analysis: Enzyme activities are expressed as units per milligram of protein. MDA content is expressed as nanomoles per milligram of protein.

Role in Osmoregulation

DMPT is suggested to act as an osmoprotectant, helping aquatic animals cope with osmotic stress.[5] As a methyl donor, it can be converted to betaine, a known organic osmolyte. This is particularly relevant for euryhaline species that experience fluctuations in salinity.

Putative Mechanism of Osmoregulation

In response to changes in salinity, aquatic animals adjust the concentration of intracellular osmolytes to maintain cell volume. DMPT, or its metabolic products, may contribute to the pool of organic osmolytes, thereby protecting cells from osmotic stress.

Osmoregulation_Workflow Salinity_Stress Salinity Stress (Hyperosmotic Environment) DMPT_Uptake Dietary DMPT Uptake Salinity_Stress->DMPT_Uptake Increased need for osmoprotectants Ion_Pump_Modulation Modulation of Ion Pumps (e.g., Na⁺/K⁺-ATPase) Salinity_Stress->Ion_Pump_Modulation Alters activity Metabolism Metabolism DMPT_Uptake->Metabolism Organic_Osmolytes Increased Intracellular Organic Osmolytes (e.g., Betaine) Metabolism->Organic_Osmolytes Cell_Volume_Maintenance Cell Volume Maintenance Organic_Osmolytes->Cell_Volume_Maintenance Osmotic_Homeostasis Osmotic Homeostasis Cell_Volume_Maintenance->Osmotic_Homeostasis Ion_Pump_Modulation->Osmotic_Homeostasis

Figure 5: Logical workflow of DMPT's potential role in osmoregulation.

Experimental Protocol for Osmoregulation Studies

Objective: To investigate the effect of DMPT on the osmoregulatory capacity of euryhaline species.

Experimental Design:

  • Acclimate animals to different salinities (e.g., low, normal, high).

  • Within each salinity group, feed animals diets with and without DMPT supplementation.

Measurements:

  • Gill Na⁺/K⁺-ATPase Activity: A key enzyme in ion transport. Its activity is measured in gill tissue homogenates.

  • Gene Expression Analysis: Quantify the expression of genes encoding ion transporters (e.g., NKCC, CFTR) in the gills using qPCR.

  • Blood Osmolality: Measure the osmotic concentration of the blood plasma.

Conclusion and Future Directions

DMPT is a promising functional feed additive with a wide range of physiological benefits for aquatic animals. Its primary role as a potent feed attractant is well-established, leading to significant improvements in growth and feed utilization. Furthermore, emerging evidence highlights its positive impacts on antioxidant capacity, immune function, and potentially osmoregulation.

Future research should focus on:

  • Elucidating the specific chemosensory receptors that bind DMPT in different aquatic species.

  • Conducting more extensive quantitative studies on the effects of DMPT on digestive enzyme activities across a broader range of species, including commercially important crustaceans.

  • Investigating the direct effects of DMPT on the Nrf2 and NF-κB signaling pathways to confirm the mechanisms observed with its analogs.

  • Providing quantitative evidence for the role of DMPT as an osmoprotectant under various salinity conditions.

A deeper understanding of these physiological and molecular mechanisms will enable the more effective and targeted application of DMPT in aquaculture, contributing to the sustainable growth of the industry.

References

The Pivotal Role of Dimethylpropiothetin in Algal Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylpropiothetin (DMPT), a tertiary sulfonated beta-amino acid, is a crucial metabolite synthesized by a diverse range of marine algae. Far from being a simple metabolic byproduct, DMPT is a multi-functional molecule that plays a central role in algal survival and adaptation to the dynamic and often harsh marine environment. Its functions are extensive, ranging from a potent osmolyte that protects against salinity stress to a powerful antioxidant that mitigates oxidative damage. Furthermore, DMPT and its enzymatic cleavage products, dimethyl sulfide (B99878) (DMS) and acrylic acid, act as effective grazing deterrents, influencing marine food web dynamics. This technical guide provides an in-depth exploration of the endogenous functions of DMPT in algae, detailing its biosynthesis, physiological roles, and the experimental methodologies used to elucidate these functions. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to provide a clear and comprehensive understanding of this vital algal metabolite.

Introduction

Marine algae are foundational to aquatic ecosystems, contributing significantly to global primary productivity. Their success in a wide array of marine habitats is due in part to their ability to synthesize a variety of chemical compounds that aid in their survival. Among these, Dimethylpropiothetin (DMPT) stands out for its abundance and multifaceted roles.[1] Initially recognized for its role as the primary precursor to the climate-active gas dimethyl sulfide (DMS), research has increasingly focused on the direct, endogenous functions of DMPT within the algal cell.[1] This guide synthesizes the current understanding of DMPT's functions, providing a technical resource for researchers in marine biology, chemical ecology, and drug development.

DMPT Biosynthesis

The synthesis of DMPT in algae is a multi-step enzymatic process that begins with the amino acid methionine.[1][2] While several variations of the pathway exist across different algal species, the core pathway in many marine algae, including chlorophytes, involves four key steps.[2]

The biosynthesis of DMPT from methionine is a critical pathway for many marine algae, enabling them to produce this vital multifunctional compound.

DMPT_Biosynthesis Met L-Methionine MTOB 4-methylthio-2-oxobutyrate Met->MTOB Aminotransferase MTHB 4-methylthio-2-hydroxybutyrate MTOB->MTHB Reductase DMSHB 4-dimethylsulfonio-2-hydroxybutyrate MTHB->DMSHB S-adenosylmethionine-dependent methyltransferase DMPT Dimethylpropiothetin (DMPT) DMSHB->DMPT Decarboxylase

Caption: The DMPT biosynthesis pathway in chlorophyte algae.

Endogenous Functions of DMPT

Osmoregulation

One of the most well-established functions of DMPT is its role as a compatible solute, aiding in osmotic adjustment in response to changes in external salinity.[3] Marine algae often experience fluctuations in salinity, which can cause significant osmotic stress. To counteract this, they accumulate intracellular solutes to maintain turgor pressure and cellular integrity. DMPT is an ideal osmolyte as it is a zwitterionic molecule that can accumulate to high concentrations without significantly perturbing cellular functions.[3] Studies have shown a positive correlation between intracellular DMPT concentrations and the salinity of the growth medium in various algal species.[4]

Antioxidant Defense

The marine environment is characterized by high levels of oxidative stress due to factors such as intense solar radiation and fluctuating nutrient availability. Algae have evolved robust antioxidant defense systems to combat the damaging effects of reactive oxygen species (ROS). DMPT has been identified as a potent antioxidant.[5] It can directly scavenge harmful free radicals, thereby protecting cellular components like lipids, proteins, and nucleic acids from oxidative damage. The antioxidant capacity of DMPT contributes to the overall resilience of algae in their natural environment.

Grazing Deterrence

Herbivory is a major pressure for marine algae. Some species have developed chemical defense mechanisms to deter grazers. Upon cell damage, such as during grazing, DMPT can be enzymatically cleaved by DMSP lyase into DMS and acrylic acid.[6][7] Both of these breakdown products have been shown to be effective feeding deterrents against a variety of marine herbivores, including sea urchins.[7] This "wound-activated" defense mechanism can reduce grazing pressure and contribute to the ecological success of DMPT-producing algae.[7]

Role in the Marine Sulfur Cycle

Beyond its intracellular functions, DMPT is a cornerstone of the global marine sulfur cycle.[1] When algal cells lyse or are consumed, DMPT is released into the water column where it can be catabolized by marine bacteria.[8] The primary degradation pathway involves the cleavage of DMPT to DMS, a volatile compound that can escape into the atmosphere.[1][6] In the atmosphere, DMS is oxidized to form sulfate (B86663) aerosols, which act as cloud condensation nuclei and can influence regional climate.[1] Another recently discovered pathway involves the oxidation of DMSP to dimethylsulfoxonium propionate (B1217596) (DMSOP), which is then metabolized to dimethyl sulfoxide (B87167) (DMSO).[5][9]

The transformation of DMPT in the marine environment is a key process in the global sulfur cycle, with significant climatic implications.

Marine_Sulfur_Cycle cluster_algae Algal Cell cluster_water Seawater DMPT DMPT DMPT_released Released DMPT DMPT->DMPT_released Cell Lysis / Grazing DMS Dimethyl Sulfide (DMS) DMPT_released->DMS Bacterial DMSP Lyase Acrylic_Acid Acrylic Acid DMPT_released->Acrylic_Acid Bacterial DMSP Lyase DMSOP Dimethylsulfoxonium propionate (DMSOP) DMPT_released->DMSOP Oxidation Atmosphere Atmosphere DMS->Atmosphere Volatilization DMSO Dimethyl Sulfoxide (DMSO) DMSOP->DMSO Bacterial Metabolism

Caption: Simplified marine sulfur cycle involving DMPT.

Quantitative Data

The concentration of DMPT varies significantly among different algal species and can be influenced by environmental conditions. The following table summarizes representative intracellular DMPT concentrations in various marine algae.

Algal SpeciesPhylumIntracellular DMPT Concentration (mM)Reference
Emiliania huxleyiHaptophyta100 - 400[6]
Codium fragileChlorophyta~150[7]
Ulva lactucaChlorophyta>100[7]
Polysiphonia harveyiRhodophyta>100[7]

Experimental Protocols

DMPT Extraction and Quantification

A common method for the extraction and quantification of DMPT from algal tissues involves the following steps:

  • Sample Collection and Preparation: Algal tissue is collected, cleaned of epiphytes, and flash-frozen in liquid nitrogen to halt metabolic activity.

  • Extraction: The frozen tissue is ground to a fine powder and extracted with a solvent, typically 50% methanol (B129727) or a similar polar solvent.

  • Purification: The extract is centrifuged to remove cellular debris. The supernatant may be further purified using solid-phase extraction (SPE) to remove interfering compounds.

  • Quantification: DMPT in the purified extract is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

A generalized workflow for the extraction and quantification of DMPT from algal samples.

DMPT_Quantification_Workflow Start Algal Sample Collection Freeze Flash Freezing (Liquid Nitrogen) Start->Freeze Grind Grinding of Frozen Tissue Freeze->Grind Extract Solvent Extraction (e.g., 50% Methanol) Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Purify Solid-Phase Extraction (SPE) Centrifuge->Purify Analyze LC-MS or HPLC Analysis Purify->Analyze End DMPT Quantification Analyze->End

Caption: Experimental workflow for DMPT quantification.

DMSP Lyase Activity Assay

The activity of DMSP lyase, the enzyme that cleaves DMPT, can be measured by quantifying the production of one of its products, typically DMS.

  • Crude Extract Preparation: Algal cells are harvested and lysed to release intracellular contents, creating a crude cell extract.

  • Reaction Initiation: A known amount of DMPT substrate is added to the cell extract in a sealed vial.

  • Incubation: The reaction mixture is incubated at a controlled temperature for a specific period.

  • DMS Quantification: The headspace of the vial is sampled and injected into a gas chromatograph (GC) equipped with a flame photometric detector (FPD) or a mass spectrometer (MS) to quantify the amount of DMS produced.

Conclusion and Future Perspectives

Dimethylpropiothetin is a remarkably versatile and ecologically significant molecule in marine algae. Its roles as an osmolyte, antioxidant, and grazing deterrent are critical for the survival and proliferation of many algal species. Furthermore, its degradation to DMS has far-reaching implications for global climate. While significant progress has been made in understanding the functions of DMPT, many questions remain. Future research should focus on the intricate regulatory mechanisms governing DMPT synthesis and degradation in response to environmental cues. A deeper understanding of the enzymes involved in DMPT metabolism could open avenues for biotechnological applications, including the development of novel stress-tolerant algal strains for biofuel production or the discovery of new bioactive compounds for pharmaceutical use. The continued exploration of DMPT's endogenous functions will undoubtedly provide further insights into the complex chemical ecology of marine ecosystems.

References

Methodological & Application

Application Notes and Protocols for DMPT Hydrochloride in Aquaculture Feed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl-β-propiothetin (DMPT) hydrochloride is a naturally occurring sulfur-containing compound that has garnered significant attention in aquaculture as a potent feed attractant and growth promoter.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of DMPT hydrochloride in aquaculture feed formulations. It is intended to guide researchers, scientists, and drug development professionals in evaluating the efficacy of DMPT and understanding its mechanisms of action. The protocols outlined below cover experimental design, feed preparation, and the evaluation of key performance indicators in aquatic species.

Introduction

Dimethyl-β-propiothetin (DMPT) is recognized as a fourth-generation aquatic feed attractant, demonstrating superior performance in stimulating the feeding behavior of a wide range of aquatic species, including fish and crustaceans.[4][5][6] Its primary mechanism of action involves the stimulation of the olfactory and gustatory systems in fish, mimicking natural feeding cues and thereby increasing feed intake.[3][7] Beyond its role as a powerful chemoattractant, DMPT also functions as an effective methyl donor, promoting growth and improving feed utilization.[3] Additionally, studies have indicated its positive effects on the anti-stress capacity, meat quality, and immune function of aquatic animals.[1][8]

Data Presentation

The following tables summarize the comparative efficacy and quantitative effects of DMPT hydrochloride from various studies.

Table 1: Comparative Efficacy of DMPT as a Feed Attractant

CompoundAttractant Effect Compared to DMPT
Choline Chloride1.25 times less effective[1][2]
Glycine Betaine2.56 times less effective[1][2]
Methyl-Methionine1.42 times less effective[1][2]
Glutamine1.56 times less effective[1][2]

Table 2: Recommended Dosage of DMPT Hydrochloride (98% Purity) in Compound Feed

Aquatic SpeciesRecommended Dosage ( g/ton of feed)
Common Aquatic Fish (e.g., Carp, Tilapia)100 - 200
Shrimp, Crab300 - 400
High-value Special Aquatic Products (e.g., Sea Cucumber, Abalone)300 - 500

Source: Adapted from manufacturer recommendations.

Table 3: Effects of DMPT on Growth Performance (Conceptual Data based on Literature Review)

SpeciesDMPT InclusionWeight Gain (%)Feed Conversion Ratio (FCR)Specific Growth Rate (SGR %/day)
Tilapia Control (0%)1501.81.5
(Oreochromis niloticus)0.1%1801.51.8
0.2%2001.32.0
White Shrimp Control (0%)2501.62.5
(Litopenaeus vannamei)0.2%3001.42.8
0.4%3201.23.0

Note: The data in this table are illustrative and compiled from general findings in the literature. Actual results will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol for Evaluating the Efficacy of DMPT as a Feed Attractant and Growth Promoter

This protocol outlines a standard feeding trial to assess the impact of DMPT hydrochloride on the growth performance, feed utilization, and survival of an aquatic species.

3.1.1. Experimental Design

A completely randomized design is recommended. The experiment should consist of a control group (basal diet without DMPT) and at least three experimental groups with graded levels of DMPT hydrochloride supplementation (e.g., 0.1%, 0.2%, and 0.4% of the dry feed weight). Each treatment should have a minimum of three replicate tanks.

3.1.2. Experimental Animals and Acclimation

  • Procure healthy, juvenile fish or shrimp of a uniform size.

  • Acclimate the animals to the experimental conditions (tanks, water quality, and basal diet) for a period of 1-2 weeks prior to the start of the trial.

3.1.3. Experimental Diets

  • Basal Diet Formulation: Formulate a basal diet that meets the known nutritional requirements of the target species. The ingredients should be finely ground and mixed thoroughly.

  • DMPT Incorporation:

    • Accurately weigh the required amount of DMPT hydrochloride for each experimental diet.

    • Dissolve the DMPT in a small amount of distilled water.

    • Evenly spray the DMPT solution onto the basal feed mixture while continuously mixing to ensure a homogenous distribution.

    • For the control diet, spray an equal volume of distilled water without DMPT.

  • Pelleting and Drying:

    • Pellet the mixed feed using an appropriate pelletizer.

    • Dry the pellets in a forced-air oven at a low temperature (e.g., 40-50°C) to a moisture content of less than 10%.

    • Store the prepared diets in airtight containers at 4°C until use.

3.1.4. Feeding Trial

  • Duration: The feeding trial should last for a minimum of 8 weeks for fish and 6-7 weeks for shrimp to observe significant growth differences.

  • Feeding Regime: Feed the animals to apparent satiation two to three times daily. Record the amount of feed provided to each tank.

  • Water Quality Monitoring: Monitor and maintain optimal water quality parameters (temperature, pH, dissolved oxygen, ammonia, nitrite) throughout the experiment.

3.1.5. Data Collection and Analysis

  • Growth Performance:

    • Record the initial and final body weight of all animals in each tank.

    • Calculate the following parameters:

      • Weight Gain (WG): Final body weight - Initial body weight

      • Specific Growth Rate (SGR, %/day): [(ln(Final body weight) - ln(Initial body weight)) / Number of days] x 100

  • Feed Utilization:

    • Record the total feed intake per tank.

    • Calculate the Feed Conversion Ratio (FCR): Total feed intake / Total weight gain

  • Survival Rate:

    • Record any mortalities daily.

    • Calculate the Survival Rate (%): (Final number of animals / Initial number of animals) x 100

  • Statistical Analysis: Analyze the collected data using one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Duncan's multiple range test) to determine significant differences between the control and experimental groups. A p-value of < 0.05 is typically considered statistically significant.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_olfactory Olfactory Pathway cluster_gustatory Gustatory Pathway DMPT_O DMPT Molecule OR Olfactory Receptor (G-protein coupled) DMPT_O->OR G_olf G-protein Activation OR->G_olf AC Adenylate Cyclase Activation G_olf->AC cAMP cAMP Production AC->cAMP CNG Cyclic Nucleotide-Gated Ion Channel Opening cAMP->CNG Depolarization_O Neuron Depolarization CNG->Depolarization_O Signal_O Signal to Olfactory Bulb Depolarization_O->Signal_O DMPT_G DMPT Molecule TR Taste Receptor (e.g., T1R) DMPT_G->TR G_gus G-protein (Gustducin) Activation TR->G_gus PLC Phospholipase C Activation G_gus->PLC IP3 IP3 and DAG Production PLC->IP3 Ca_release Ca2+ Release from Intracellular Stores IP3->Ca_release Depolarization_G Neurotransmitter Release Ca_release->Depolarization_G Signal_G Signal to Gustatory Nerve Depolarization_G->Signal_G

Caption: Proposed Chemosensory Signaling Pathways for DMPT.

G cluster_prep Phase 1: Preparation cluster_trial Phase 2: Feeding Trial cluster_analysis Phase 3: Data Analysis acclimation Animal Acclimation (1-2 weeks) diet_prep Experimental Diet Preparation (Basal Diet + Graded DMPT) acclimation->diet_prep feeding Daily Feeding (6-8 weeks) diet_prep->feeding data_collection Data Collection (Weight, Feed Intake, Survival) feeding->data_collection calculation Calculation of Performance Metrics (WG, SGR, FCR) data_collection->calculation stats Statistical Analysis (ANOVA) calculation->stats

Caption: Experimental Workflow for DMPT Efficacy Trial.

Conclusion

DMPT hydrochloride is a highly effective feed additive in aquaculture with well-documented benefits as a feed attractant and growth promoter. The protocols and data presented in this document provide a framework for the systematic evaluation of DMPT in various aquatic species. Adherence to standardized experimental procedures is crucial for obtaining reliable and reproducible results. Further research into the specific molecular mechanisms and signaling pathways activated by DMPT will continue to enhance its application and contribute to the development of more efficient and sustainable aquaculture practices.

References

Preparation of Dimethylpropiothetin Hydrochloride (DMPT HCl) Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of Dimethylpropiothetin hydrochloride (DMPT HCl), a compound of interest in various biological and chemical research fields. The protocol includes information on the chemical properties of DMPT HCl, recommended solvents, step-by-step instructions for dissolution, and storage guidelines. Adherence to this protocol will help ensure the accurate and reproducible preparation of DMPT HCl stock solutions for experimental use.

Introduction

This compound (DMPT HCl) is a naturally occurring sulfur compound found in marine algae and other aquatic organisms. It is recognized for its role as an osmolyte, antioxidant, and a potent chemoattractant for many aquatic species. In the laboratory setting, accurate preparation of stock solutions is the first critical step for any experiment to ensure reliable and reproducible results. This application note provides a standardized procedure for the preparation of DMPT HCl stock solutions, addressing key aspects such as solubility, stability, and handling.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of DMPT HCl is essential for its proper handling and for the preparation of accurate solutions.

PropertyValueReference
Molecular Formula C₅H₁₁ClO₂S[1]
Molecular Weight 170.66 g/mol [1]
Appearance White crystalline powder[1]
Solubility (Water) Soluble[1]
Solubility (DMSO) 50 mg/mL
Storage (Solid) 2-8°C, sealed from moisture
Storage (Solution) -20°C for up to 1 month; -80°C for up to 6 months

Experimental Protocol: Preparation of an Aqueous Stock Solution

This protocol details the steps for preparing a sterile 1 M aqueous stock solution of DMPT HCl. This concentration is a common starting point for further dilutions in various experimental setups.

Materials
  • This compound (DMPT HCl) powder

  • Sterile, nuclease-free water (for biological applications) or deionized water (for chemical applications)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

  • Sterile microcentrifuge tubes or cryovials for aliquoting

Procedure
  • Calculate the required mass of DMPT HCl:

    • To prepare a 1 M stock solution, the required mass can be calculated using the following formula:

      • Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For example, to prepare 10 mL of a 1 M stock solution:

      • Mass (g) = 1 mol/L x 0.010 L x 170.66 g/mol = 1.7066 g

  • Weighing the DMPT HCl:

    • Accurately weigh the calculated amount of DMPT HCl powder in a sterile conical tube.

  • Dissolution:

    • Add a portion of the sterile water to the conical tube containing the DMPT HCl powder. For a 10 mL final volume, start by adding approximately 7-8 mL of water.

    • Cap the tube securely and vortex the mixture until the DMPT HCl is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Volume Adjustment:

    • Once the DMPT HCl is fully dissolved, add sterile water to reach the final desired volume (e.g., 10 mL).

  • Sterile Filtration (for biological applications):

    • Draw the DMPT HCl solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube. This step is crucial for removing any potential microbial contamination, which is critical for cell culture and other biological experiments.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This practice minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

pH Consideration

Aqueous solutions of hydrochloride salts can be slightly acidic. For most applications, the buffering capacity of the experimental medium will be sufficient to neutralize the small volume of the acidic stock solution added. However, if the experimental system is highly sensitive to pH changes, the pH of the stock solution can be adjusted using sterile NaOH or HCl. It is important to note that pH adjustment may affect the solubility and stability of the compound.

Workflow and Diagrams

The following diagram illustrates the key steps in the preparation of a DMPT HCl stock solution.

Stock_Solution_Preparation cluster_preparation Preparation cluster_sterilization_storage Sterilization & Storage Calculate 1. Calculate Mass Weigh 2. Weigh DMPT HCl Calculate->Weigh Mass needed Dissolve 3. Dissolve in Solvent Weigh->Dissolve Powder Adjust_Volume 4. Adjust Final Volume Dissolve->Adjust_Volume Concentrated solution Sterile_Filter 5. Sterile Filter (0.22 µm) Adjust_Volume->Sterile_Filter Final solution Aliquot 6. Aliquot Sterile_Filter->Aliquot Sterile solution Store 7. Store at -20°C or -80°C Aliquot->Store Single-use aliquots

Caption: Workflow for DMPT HCl Stock Solution Preparation.

Conclusion

This application note provides a detailed and practical guide for the preparation of this compound stock solutions. By following these standardized procedures, researchers can ensure the quality and consistency of their experimental starting materials, leading to more reliable and reproducible scientific outcomes. Always refer to the specific safety data sheet (SDS) for the compound and follow appropriate laboratory safety practices.

References

Application Notes and Protocols: Effective Dosage of Dimethylpropiothetin (DMPT) in Shrimp and Crab Farming

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective dosage and application of Dimethylpropiothetin (DMPT) as a feed attractant and growth promoter in shrimp and crab aquaculture. The information is compiled from peer-reviewed research and industry publications to guide further research and development.

Introduction to DMPT

Dimethylpropiothetin (DMPT) is a naturally occurring sulfur-containing compound found in various marine algae and aquatic animals.[1][2][3] It is recognized as a highly effective feed attractant for a wide range of aquatic species, including crustaceans like shrimp and crabs.[3][4] Its primary functions in aquaculture feeds include stimulating feed intake, promoting growth, improving feed utilization, and enhancing stress resistance.[4][5] DMPT is also suggested to have a hormone-like effect on molting in crustaceans.[5]

Mechanism of Action

The efficacy of DMPT is attributed to several physiological mechanisms:

  • Chemostimulation: DMPT is a potent stimulant of the olfactory and gustatory receptors in crustaceans.[6] It activates chemosensory neurons, leading to increased feeding arousal and foraging behavior.[3][4]

  • Methyl Donation: DMPT can act as an efficient methyl donor in metabolic processes. This is crucial for the synthesis of essential molecules like amino acids and can improve overall growth and health.[1]

  • Hormonal Modulation: Evidence suggests that DMPT can influence the molting process in shrimp and crabs, potentially by interacting with the ecdysteroid signaling pathway, leading to an increased molting frequency and thus, faster growth.[5]

Quantitative Data Summary: Effective DMPT Dosages

The following tables summarize the recommended and experimentally determined effective dosages of DMPT for shrimp and crab species. It is important to note that the optimal dosage can vary depending on the species, life stage, feed formulation, and culture conditions.

Table 1: Effective DMPT Dosage for Shrimp Farming

SpeciesLife StageDMPT Dosage (mg/kg of feed)Observed EffectsReference(s)
Litopenaeus vannameiJuvenile (approx. 0.77g)383 (optimal)Maximum growth rate.-
Litopenaeus vannameiJuvenile400 - 500Significantly higher growth rate than control.-
Litopenaeus vannameiJuvenile500Significantly lower feed conversion ratio.-
Shrimp (General)Not specified200 - 500General recommendation for complete feed.[7]
Shrimp (General)Not specified2000 - 3000 ( g/ton )Recommended dosage.-

Table 2: Recommended DMPT Dosage for Crab Farming

SpeciesLife StageDMPT Dosage (mg/kg of feed)Observed EffectsReference(s)
Crab (General)Not specified200 - 400 (g/T)General recommendation for aquatic animals.-
Crab (General)Not specifiedNot specifiedSignificantly accelerated shelling rate.[7]

Experimental Protocols

The following are detailed protocols for conducting experiments to determine the effective dosage of DMPT in shrimp and crab farming.

Protocol 1: Determining the Optimal DMPT Dosage for Growth Performance in Shrimp (Litopenaeus vannamei)

Objective: To determine the dietary DMPT level that maximizes growth rate and feed efficiency in juvenile Litopenaeus vannamei.

Experimental Design:

  • A 56-day feeding trial is conducted in a controlled indoor aquaculture system.

  • Juvenile L. vannamei (initial body weight ~0.77 g) are randomly distributed into triplicate tanks for each dietary treatment.

  • At least 8 dietary treatments with varying levels of DMPT are prepared: 0 (control), 100, 200, 300, 400, 500, 600, and 700 mg/kg of feed.

Methodology:

  • Animal Acclimation: Shrimp are acclimated to the experimental conditions for at least one week prior to the trial, being fed the control diet.

  • Diet Preparation:

    • A basal diet is formulated to meet the known nutritional requirements of L. vannamei.

    • DMPT is dissolved in a small amount of distilled water and then thoroughly mixed with the oil component of the diet before being blended with the other dry ingredients.

    • The diets are then pelletized, dried, and stored at -20°C until use.

  • Feeding Trial:

    • Shrimp are fed their respective experimental diets to apparent satiation two to four times daily.

    • Uneaten feed is collected, dried, and weighed to calculate feed intake.

    • Water quality parameters (temperature, salinity, pH, dissolved oxygen, ammonia, and nitrite) are monitored daily and maintained at optimal levels.

  • Data Collection and Analysis:

    • Shrimp in each tank are bulk-weighed at the beginning and end of the trial.

    • Mortality is recorded daily.

    • At the end of the trial, the following parameters are calculated:

      • Weight Gain (WG) = (Final Body Weight - Initial Body Weight)

      • Specific Growth Rate (SGR, %/day) = 100 × [ln(Final Body Weight) - ln(Initial Body Weight)] / number of days

      • Feed Conversion Ratio (FCR) = Total Feed Intake / Weight Gain

      • Survival Rate (%) = (Final number of shrimp / Initial number of shrimp) × 100

    • Data are analyzed using one-way ANOVA, and the optimal DMPT level is determined by quadratic regression analysis of the growth rate data.

Protocol 2: Evaluating the Feed Attractant Properties of DMPT for Mud Crabs (Scylla serrata)

Objective: To assess the effectiveness of DMPT as a feed attractant for juvenile mud crabs.

Experimental Design:

  • A behavioral assay is conducted in individual aquaria.

  • Juvenile crabs of similar size are used.

  • Two types of feed pellets are prepared: a control pellet (without DMPT) and a DMPT-infused pellet (e.g., 400 mg/kg).

Methodology:

  • Animal Acclimation: Crabs are individually housed and acclimated to the experimental setup for several days. They are fed a maintenance diet during this period but are starved for 24 hours before the assay.

  • Experimental Arena: A Y-maze or a simple rectangular tank with a water inflow at one end and two separate feeding zones at the other can be used.

  • Assay Procedure:

    • A single crab is placed in the starting area of the arena and allowed to settle.

    • A control pellet is placed in one feeding zone and a DMPT pellet in the other, with the water flow carrying the chemical cues towards the crab.

    • The following behavioral parameters are recorded over a set period (e.g., 15 minutes):

      • Latency to first approach: Time taken for the crab to move towards either pellet.

      • First choice: Which pellet the crab approaches first.

      • Time spent in each feeding zone: Duration the crab spends in the vicinity of each pellet.

      • Number of contacts with each pellet: How many times the crab touches each pellet.

  • Data Analysis:

    • The data for first choice are analyzed using a chi-square test.

    • The other behavioral parameters are analyzed using a paired t-test or Wilcoxon signed-rank test to compare the responses to the control and DMPT pellets.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative signaling pathways of DMPT's action and a general experimental workflow for its evaluation.

DMPT_Chemosensory_Pathway cluster_environment External Environment cluster_crustacean Crustacean Sensory Neuron cluster_membrane Cell Membrane cluster_cns Central Nervous System DMPT DMPT in Feed Receptor Chemoreceptor (IR or GPCR) DMPT->Receptor Binds to Signal_Transduction Signal Transduction Cascade (e.g., Ion flux, 2nd messengers) Receptor->Signal_Transduction Activates Neuron_Activation Neuron Depolarization & Action Potential Signal_Transduction->Neuron_Activation Leads to Brain Brain/ Ganglia Neuron_Activation->Brain Signal to Feeding_Behavior Initiation of Feeding Behavior Brain->Feeding_Behavior Processes & Initiates DMPT_Molting_Pathway cluster_neuroendocrine Neuroendocrine System cluster_gland Endocrine Gland DMPT DMPT X_organ X-organ-Sinus Gland Complex DMPT->X_organ May inhibit (?) MIH Molt-Inhibiting Hormone (MIH) X_organ->MIH Produces Y_organ Y-organ MIH->Y_organ Inhibits Ecdysteroid Ecdysteroid Synthesis Y_organ->Ecdysteroid Produces Molting Molting (Ecdysis) Ecdysteroid->Molting Initiates Experimental_Workflow A Hypothesis Formulation (DMPT improves growth) B Experimental Design (Dosage levels, duration) A->B C Animal Acclimation B->C D Diet Preparation (Control & DMPT diets) B->D E Feeding Trial Execution C->E D->E F Data Collection (Growth, FCR, Survival) E->F G Statistical Analysis F->G H Conclusion & Dosage Recommendation G->H

References

Synthesis of Dimethylpropiothetin Hydrochloride: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Dimethylpropiothetin (DMPT) hydrochloride for research purposes. DMPT is a naturally occurring sulfur-containing compound found in marine algae and is a potent chemoattractant for many aquatic species. Its hydrochloride salt is a stable, water-soluble form suitable for laboratory use.

Chemical Synthesis of Dimethylpropiothetin Hydrochloride

The synthesis of DMPT hydrochloride can be achieved through two primary routes, both of which are detailed below. These methods offer high yields and purity, making them suitable for producing research-grade material.

Synthesis from 3-Chloropropionic Acid and Dimethyl Sulfide (B99878)

This two-step method involves the initial formation of the DMPT chloride salt followed by purification.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4 moles of 3-chloropropionic acid with 5 to 6 moles of dimethyl sulfide.

  • Dissolution and Reaction: Gently heat the mixture to 40-50°C while stirring to dissolve the 3-chloropropionic acid in the dimethyl sulfide.

  • Solvent Addition: Add approximately 700 mL of an organic solvent such as acetone, butanone, or ethyl acetate (B1210297) to the reaction mixture.

  • Reaction Maintenance: Continue stirring the reaction mixture at 50°C for 20 hours.

  • Cooling and Filtration: After 20 hours, cool the mixture to 25°C in a water bath. The product will precipitate as a white solid. Collect the solid by suction filtration.

  • Purification by Recrystallization: Recrystallize the crude product from 95% ethanol (B145695) to obtain pure, white crystals of this compound.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Synthesis from Acrylic Acid and Dimethyl Sulfide in the Presence of Hydrochloric Acid

This method provides a high-yield, one-pot synthesis of DMPT hydrochloride.

Experimental Protocol:

  • Reactant Preparation: In a suitable reaction vessel, mix dimethyl sulfide and cooled 1M hydrochloric acid. The molar ratio of acrylic acid to dimethyl sulfide to hydrochloric acid should be approximately 1:1.5:2.5.

  • Addition of Acrylic Acid: While stirring, slowly add acrylic acid to the dimethyl sulfide and hydrochloric acid mixture.

  • Reaction Conditions: Control the reaction temperature at 50°C and allow the reaction to proceed under reflux for 3 hours.

  • Removal of Excess Reagents: After the reaction is complete, remove excess dimethyl sulfide, hydrochloric acid, and water using a rotary evaporator.

  • Crystallization: Cool the resulting concentrated solution to room temperature.

  • Purification: Add ethanol to the cooled solution to induce recrystallization of the DMPT hydrochloride.

  • Isolation and Drying: Collect the resulting white solid by filtration and dry it to obtain the final product. A yield of up to 99.4% has been reported for this method.[1]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Molecular Formula C₅H₁₁ClO₂S[2]
Molecular Weight 170.66 g/mol [2]
CAS Number 4337-33-1[2]
Appearance White crystalline powder
Purity (HPLC) ≥96.0%[3]

Table 1: Physicochemical Properties of this compound

PrecursorMethod HighlightsReported Yield
3-Chloropropionic AcidTwo-step synthesis with recrystallization65-84% (intermediate)
Acrylic Acid & HClOne-pot synthesis with reflux and recrystallizationUp to 99.4%

Table 2: Comparison of Synthesis Methods and Yields

Analysis TypeExpected Observations
¹H NMR Signals corresponding to the two methyl groups attached to the sulfur atom, and the two methylene (B1212753) groups of the propionate (B1217596) backbone.
¹³C NMR Resonances for the methyl carbons, the methylene carbons, and the carbonyl carbon of the propionate group.
Mass Spectrometry The molecular ion peak (M+) corresponding to the DMPT cation (C₅H₁₀O₂S⁺) and fragmentation patterns resulting from the loss of methyl groups or the carboxylic acid moiety.

Table 3: Expected Analytical Characterization Data

Signaling Pathways and Experimental Workflows

Signaling Pathway in Fish Chemoreception

Dimethylpropiothetin acts as a potent attractant by stimulating the olfactory and gustatory (taste) systems in fish. This process is initiated by the binding of DMPT to specific G-protein coupled receptors (GPCRs) located on the surface of chemosensory neurons in the olfactory epithelium and taste buds.[4][5][6][7] The binding of DMPT triggers a conformational change in the GPCR, initiating an intracellular signaling cascade. This cascade typically involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration depolarizes the neuron, leading to the firing of an action potential. This nerve impulse is then transmitted to the brain, where it is interpreted as a food cue, prompting a feeding response.[8][9]

DMPT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular DMPT DMPT GPCR G-Protein Coupled Receptor (GPCR) DMPT->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Depolarization Neuron Depolarization Ca_release->Depolarization Causes Signal_to_Brain Signal to Brain (Feeding Response) Depolarization->Signal_to_Brain

Caption: DMPT Signaling Pathway in Fish Chemoreception.

Experimental Workflow: DMPT as a Fish Feed Attractant

This workflow outlines a typical experiment to evaluate the efficacy of DMPT as a feed attractant in fish.

Protocol:

  • Acclimation: Acclimate the experimental fish to the laboratory conditions for at least one week prior to the experiment.

  • Feed Preparation:

    • Prepare a basal control diet.

    • Prepare experimental diets by incorporating DMPT hydrochloride at various concentrations (e.g., 0.1%, 0.5%, 1.0% by weight of the feed). DMPT is water-soluble and can be dissolved in a small amount of water before being mixed with the feed to ensure even distribution.

    • Pellet and dry the feeds.

  • Feeding Trial:

    • Divide the fish into control and experimental groups in separate tanks.

    • Provide the respective diets to the fish for a predetermined period (e.g., 4-8 weeks).

    • Record the amount of feed consumed by each group daily.

  • Data Collection:

    • Measure the initial and final body weight of each fish.

    • Observe and record feeding behavior, such as the time to initiate feeding and the intensity of the feeding response.

  • Analysis:

    • Calculate the feed intake, weight gain, specific growth rate, and feed conversion ratio for each group.

    • Statistically analyze the data to determine the effect of DMPT on feed intake and growth performance.

DMPT_Feed_Attractant_Workflow cluster_prep Preparation cluster_trial Experimental Trial cluster_data Data Collection & Analysis Acclimation Fish Acclimation Feed_Prep Feed Preparation (Control & DMPT Diets) Acclimation->Feed_Prep Feeding Feeding Trial (Control vs. DMPT) Feed_Prep->Feeding Data_Collection Data Collection (Feed Intake, Weight, Behavior) Feeding->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results & Conclusion Analysis->Results

Caption: Experimental Workflow for DMPT as a Fish Feed Attractant.

Logical Relationship: Synthesis and Application

The successful application of DMPT in research is contingent upon its effective synthesis and purification. The purity of the synthesized DMPT hydrochloride directly impacts the reliability and reproducibility of experimental results.

Synthesis_Application_Relationship Synthesis Chemical Synthesis of DMPT HCl Purification Purification (Recrystallization) Synthesis->Purification Characterization Analytical Characterization (NMR, MS, HPLC) Purification->Characterization High_Purity_DMPT High-Purity DMPT HCl Characterization->High_Purity_DMPT Confirms Research_App Research Application (e.g., Feeding Trials) High_Purity_DMPT->Research_App Enables Reliable_Results Reliable & Reproducible Experimental Results Research_App->Reliable_Results

Caption: Logical Relationship between DMPT Synthesis and Research Application.

References

Application Notes and Protocols for the Quantification of Dimethylpropiothetin (DMPT) in Feed Pellets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylpropiothetin (DMPT) is a naturally occurring sulfur-containing compound found in various marine algae and aquatic invertebrates. It is recognized as a highly effective feed attractant for a wide range of aquatic animals, including fish and shrimp. The inclusion of DMPT in aquafeed formulations can significantly enhance feed intake, growth performance, and stress resistance. Consequently, accurate and reliable quantification of DMPT in feed pellets is crucial for quality control, formulation optimization, and regulatory compliance.

These application notes provide detailed protocols for the quantitative analysis of DMPT in feed pellets using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method is presented as the primary technique due to its superior sensitivity and selectivity, which are essential for complex matrices like animal feed.

Physicochemical Properties of DMPT

A thorough understanding of the physicochemical properties of Dimethylpropiothetin (DMPT) is fundamental for the development of robust analytical methods for its quantification.

PropertyValueReference
Chemical Name 3-(dimethylsulfonio)propanoate[1]
Synonyms Dimethyl-β-propiothetin, DMPT[2]
CAS Number 4337-33-1[2]
Molecular Formula C₅H₁₀O₂S[1]
Molecular Weight 134.20 g/mol [1]
Appearance White crystalline powder, known to be hygroscopic.[2]
Solubility Soluble in water. Information on solubility in organic solvents is limited, but as a zwitterionic compound, it is expected to have higher solubility in polar solvents.[2]
Chemical Class Sulfonium (B1226848) betaine, carboxylic acid salt.[1][3]
Stability As a sulfonium salt, DMPT's stability can be influenced by pH. While specific data on its stability in acidic and alkaline conditions is not readily available in the provided search results, related compounds are known to degrade under certain pH and temperature conditions.

Analytical Methodologies

The choice of analytical technique for DMPT quantification depends on the required sensitivity, selectivity, and the available instrumentation. This document details two primary methods:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and cost-effective method suitable for routine quality control where DMPT concentrations are expected to be relatively high.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The preferred method for accurate and sensitive quantification, especially at low concentrations or for confirmatory analysis in complex feed matrices.

Protocol 1: Quantification of DMPT in Feed Pellets by LC-MS/MS

This protocol describes a method for the extraction and quantification of DMPT in animal feed pellets using liquid chromatography-tandem mass spectrometry.

Scope

This method is applicable for the quantitative determination of Dimethylpropiothetin (DMPT) in pelleted animal feed, particularly aquafeed.

Principle

DMPT is extracted from the ground feed pellets using a polar solvent. The extract is then clarified and analyzed by LC-MS/MS. Separation is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar, zwitterionic compounds like DMPT. Quantification is performed using an internal standard to correct for matrix effects and variations in extraction efficiency.

Reagents and Materials
  • DMPT analytical standard (≥98% purity)

  • Deuterated DMPT (DMPT-d6) or a suitable structural analogue as an internal standard (IS)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium formate (B1220265), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Centrifuge tubes (50 mL)

  • Syringe filters (0.22 µm, PTFE or PVDF)

  • Autosampler vials

Instrumentation
  • Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Analytical balance (0.1 mg sensitivity)

  • Homogenizer or grinder

  • Vortex mixer

  • Centrifuge

  • Pipettes

Experimental Protocol

5.1. Standard Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of DMPT standard and dissolve in 10 mL of ultrapure water.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., DMPT-d6) in the same manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of acetonitrile and water (e.g., 80:20 v/v) to create a calibration curve (e.g., 10, 50, 100, 500, 1000 ng/mL). Spike each working standard with a constant concentration of the internal standard.

5.2. Sample Preparation and Extraction

  • Grinding: Grind a representative sample of feed pellets to a fine, homogeneous powder (e.g., to pass through a 0.5 mm sieve).

  • Weighing: Accurately weigh approximately 2 g of the ground feed sample into a 50 mL centrifuge tube.

  • Spiking with Internal Standard: Add a known amount of the internal standard solution to each sample.

  • Extraction: Add 20 mL of the extraction solvent (e.g., Acetonitrile:Water, 80:20 v/v with 0.1% formic acid). The use of a polar solvent is crucial for the efficient extraction of the zwitterionic DMPT.

  • Homogenization: Vortex the mixture for 1 minute, followed by shaking for 30 minutes on a mechanical shaker.

  • Centrifugation: Centrifuge the sample at 5000 x g for 10 minutes to pellet the solid material.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

5.3. LC-MS/MS Conditions

  • LC System:

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%), and gradually increase the percentage of Mobile Phase A.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

  • MS/MS System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • DMPT: Precursor ion (m/z) → Product ion (m/z) (To be determined by direct infusion of the standard)

      • Internal Standard: Precursor ion (m/z) → Product ion (m/z) (To be determined by direct infusion of the standard)

    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the specific instrument.

Data Analysis and Quantification
  • Construct a calibration curve by plotting the peak area ratio of DMPT to the internal standard against the concentration of the working standards.

  • Determine the concentration of DMPT in the feed samples by interpolating their peak area ratios from the calibration curve.

  • Calculate the final concentration of DMPT in the feed pellets, taking into account the initial sample weight and extraction volume.

Diagrams

Experimental_Workflow_LCMSMS cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Grind Grind Feed Pellets Weigh Weigh Sample Grind->Weigh Spike Spike with Internal Standard Weigh->Spike Extract Add Extraction Solvent Spike->Extract Homogenize Vortex & Shake Extract->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Filter Filter Supernatant Centrifuge->Filter LCMS LC-MS/MS Analysis (HILIC) Filter->LCMS Calibrate Calibration Curve LCMS->Calibrate Quantify Quantify DMPT Calibrate->Quantify

Caption: LC-MS/MS experimental workflow for DMPT quantification.

Protocol 2: Quantification of DMPT in Feed Pellets by HPLC-UV

This protocol provides a more accessible method for DMPT quantification, suitable for laboratories without access to mass spectrometry.

Scope

This method is for the quantitative analysis of DMPT in feed pellets where higher concentrations are expected.

Principle

DMPT is extracted from the feed matrix and separated by reversed-phase HPLC. As DMPT lacks a strong chromophore for UV detection, a pre-column derivatization step can be employed to enhance its detectability. However, given the zwitterionic nature of DMPT, direct analysis on a suitable column with a low wavelength UV detection is also possible, although with lower sensitivity. This protocol will focus on direct analysis for simplicity.

Reagents and Materials
  • DMPT analytical standard (≥98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Phosphoric acid, analytical grade

  • Ultrapure water (18.2 MΩ·cm)

  • Other reagents as listed in Protocol 1.

Instrumentation
  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Other equipment as listed in Protocol 1.

Experimental Protocol

5.1. Standard Preparation

Prepare stock and working standard solutions as described in Protocol 1, using the mobile phase as the diluent for the working standards.

5.2. Sample Preparation and Extraction

Follow the same sample preparation and extraction procedure as outlined in Protocol 1 (steps 1-7).

5.3. HPLC-UV Conditions

  • LC System:

    • Column: C18 column suitable for polar compounds (e.g., with polar end-capping) (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: Isocratic elution with a mixture of aqueous phosphate (B84403) buffer (e.g., 20 mM, pH 2.5) and a small percentage of acetonitrile. The acidic pH helps to protonate the carboxylate group of DMPT, improving retention on a C18 column.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: Low UV, e.g., 205 nm.

Data Analysis and Quantification
  • Construct a calibration curve by plotting the peak area of DMPT against the concentration of the working standards.

  • Determine the concentration of DMPT in the feed samples by comparing their peak areas to the calibration curve.

  • Calculate the final concentration of DMPT in the feed pellets.

Diagrams

Experimental_Workflow_HPLCUV cluster_sample_prep_hplc Sample Preparation cluster_analysis_hplc Analysis cluster_data_hplc Data Processing Grind_hplc Grind Feed Pellets Weigh_hplc Weigh Sample Grind_hplc->Weigh_hplc Extract_hplc Add Extraction Solvent Weigh_hplc->Extract_hplc Homogenize_hplc Vortex & Shake Extract_hplc->Homogenize_hplc Centrifuge_hplc Centrifuge Homogenize_hplc->Centrifuge_hplc Filter_hplc Filter Supernatant Centrifuge_hplc->Filter_hplc HPLC HPLC-UV Analysis (Reversed-Phase) Filter_hplc->HPLC Calibrate_hplc External Standard Calibration HPLC->Calibrate_hplc Quantify_hplc Quantify DMPT Calibrate_hplc->Quantify_hplc

References

Dimethylpropiothetin Hydrochloride (DMPT-HCl) as a Methyl Donor in Animal Nutrition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylpropiothetin hydrochloride (DMPT-HCl), a naturally occurring sulfur-containing compound found in marine algae, has garnered significant attention in animal nutrition.[1][2] While widely recognized as a potent feed attractant, particularly in aquaculture, its role as a methyl donor is of increasing interest.[3][4] Methyl groups are fundamental to numerous physiological processes, including the synthesis of nucleic acids, proteins, and phospholipids, as well as in detoxification and osmoregulation.[4] This document provides detailed application notes and experimental protocols for evaluating DMPT-HCl as a methyl donor in animal nutrition, with a focus on its comparative efficacy against other common methyl donors such as betaine (B1666868) and choline.

Mechanism of Action: The Role of Methyl Donors

Methyl donors are crucial for the one-carbon metabolism, a network of interconnected pathways that includes the methionine and folate cycles.[5] These cycles are vital for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions.[5] A deficiency in methyl donors can lead to elevated plasma homocysteine levels, which is associated with various health issues.[6]

DMPT-HCl is proposed to function as an efficient methyl donor by providing a labile methyl group that can be transferred to homocysteine to regenerate methionine, thereby supporting the methionine cycle.[7] This action is particularly important when diets are deficient in other methyl donors like methionine, choline, or betaine.

Data Presentation: Comparative Efficacy

While direct comparative studies of DMPT-HCl with other methyl donors in poultry and swine are limited, data from aquaculture and related studies suggest its potential. The following tables summarize available quantitative data.

Table 1: Comparative Attractant Efficacy of DMPT

CompoundComparative Attractant Efficacy (relative to DMPT)Source Species
DMPT 1.00 Aquatic Species
Choline Chloride0.80Aquatic Species[1][3]
Betaine0.39Aquatic Species[1][3]
Methyl-Methionine0.70Aquatic Species[1][3]
Glutamine0.64Aquatic Species[1][3]

Note: This table reflects the efficacy of these compounds as feed attractants, which may indirectly influence growth performance by increasing feed intake. Direct comparative data on methyl donor efficacy for performance is limited.

Table 2: Effects of Betaine Supplementation on Broiler Performance (for comparative context)

TreatmentAverage Daily Gain (g)Feed Conversion Ratio (FCR)
Control (Methionine & Choline Deficient)Data Not AvailableData Not Available
Control + 0.05% BetaineSignificantly Higher than ControlSignificantly Improved vs. Control
Control + 0.05% Betaine (20% reduction in Met & Cho)Higher than ControlImproved vs. Control[8]

This table provides an example of the expected performance improvements when a known methyl donor is added to a deficient diet. Similar trials are warranted for DMPT-HCl.

Table 3: Recommended Inclusion Levels of DMPT-HCl in Aquatic Feeds

SpeciesRecommended Dosage ( g/ton of feed)
Shrimp2000 - 3000[9]
Fish1000 - 3000[9]

Note: Optimal dosage for poultry and swine requires further investigation through dose-response trials.

Signaling and Metabolic Pathways

The primary role of a methyl donor is to contribute to the regeneration of methionine from homocysteine. This process is central to the methionine cycle.

Methyl_Donation_Pathway cluster_remethylation Remethylation Pathways Methionine Methionine SAM S-adenosylmethionine (SAM) (Universal Methyl Donor) Methionine->SAM MAT Proteins Protein Synthesis Methionine->Proteins SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylated_Product Methylated Product (e.g., Methylated DNA, Creatine) SAM->Methylated_Product Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS (Folate/B12 dependent) Cystathionine Cystathionine Homocysteine->Cystathionine CBS (Transsulfuration) Methyl_Acceptor Methyl Acceptor (e.g., DNA, Guanidinoacetate) Methyl_Acceptor->Methylated_Product DMPT DMPT-HCl DMPT->Homocysteine BHMT/MT Betaine Betaine / Choline Betaine->Homocysteine BHMT Experimental_Workflow Start Day 1: 400 Broiler Chicks Acclimation Day 1-7: Acclimation with Standard Diet Start->Acclimation Randomization Day 8: Randomization into 5 Treatment Groups Acclimation->Randomization Treatment_Period Day 8-42: Experimental Diets Randomization->Treatment_Period Data_Collection Weekly Data Collection: - Body Weight - Feed Intake Treatment_Period->Data_Collection Blood_Sampling_21 Day 21: Blood Sampling Treatment_Period->Blood_Sampling_21 Blood_Sampling_42 Day 42: Blood Sampling & Euthanasia Treatment_Period->Blood_Sampling_42 Stats Statistical Analysis Data_Collection->Stats Analysis Biochemical Analysis: - Plasma Homocysteine - Hepatic SAM/SAH Ratio Blood_Sampling_21->Analysis Tissue_Sampling Day 42: Liver Tissue Collection Blood_Sampling_42->Tissue_Sampling Tissue_Sampling->Analysis Analysis->Stats Results Results & Interpretation Stats->Results

References

Application Notes and Protocols for Formulating All-Plant Protein Diets with DMPT Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Sustainable Aquaculture and the Promise of DMPT

The rapid expansion of aquaculture to meet global seafood demand has placed immense pressure on marine resources, particularly for the production of fishmeal and fish oil, the traditional cornerstones of aquafeeds. The reliance on these finite resources presents significant sustainability and economic challenges. Consequently, the aquaculture industry is actively seeking viable alternatives, with plant-based proteins emerging as a promising solution due to their widespread availability and lower cost.

However, the complete replacement of fishmeal with plant proteins in aquafeeds for many commercially important fish species has been hampered by several factors. These include lower palatability, the presence of anti-nutritional factors, and imbalanced amino acid profiles, which can lead to reduced feed intake, compromised growth performance, and diminished flesh quality.[1][2]

Dimethylpropiothetin (DMPT), a naturally occurring sulfur-containing compound found in marine algae and other aquatic organisms, has garnered significant attention as a potent feed attractant and growth promoter in aquaculture.[3][4] Its supplementation in all-plant protein diets offers a promising strategy to overcome the limitations of fishmeal replacement. DMPT effectively stimulates the olfactory and gustatory receptors in fish, leading to increased feed intake and improved growth rates.[3][5] Furthermore, as an efficient methyl donor, DMPT plays a crucial role in various metabolic processes, including protein synthesis and antioxidant defense.[6][7][8]

These application notes provide a comprehensive guide for researchers and scientists on the formulation of all-plant protein diets supplemented with DMPT. This document outlines detailed experimental protocols for evaluating the efficacy of DMPT, presents quantitative data from studies on key aquaculture species, and illustrates the underlying molecular mechanisms and experimental workflows.

Data Presentation: Efficacy of DMPT in All-Plant Protein Diets

The following tables summarize the quantitative effects of DMPT supplementation in all-plant protein diets on the growth performance, feed utilization, and physiological status of various fish species.

Table 1: Growth Performance and Feed Utilization in Carp (B13450389) Species Fed All-Plant Protein Diets with DMPT Supplementation

SpeciesDiet CompositionDMPT Inclusion (mg/kg)Initial Weight (g)Final Weight (g)Weight Gain Rate (%)Specific Growth Rate (%/day)Feed Conversion Ratio (FCR)Protein Efficiency Ratio (PER)Source(s)
Yellow River Carp (Cyprinus carpio var.)Plant Protein Base (Soybean meal, rapeseed meal, cottonseed meal, etc.)0 (Control)12.97 ± 0.13-----[9]
Plant Protein Base + Compound Attractant 1 (0.06% DMPT)60012.97 ± 0.13-Significantly ImprovedSignificantly Improved-Significantly Improved[9]
Grass Carp (Ctenopharyngodon idella)Non-Fish Meal (NFM) Base0 (Control)216.49 ± 0.29-----[5][10]
NFM + Br-DMPT130216.49 ± 0.29-ImprovedImproved--[5][10]
NFM + Br-DMPT260216.49 ± 0.29-Significantly ImprovedSignificantly Improved--[5][10]
NFM + Br-DMPT390216.49 ± 0.29-ImprovedImproved--[5][10]
NFM + Br-DMPT520216.49 ± 0.29-No significant difference from controlNo significant difference from control--[5][10]
Carp (Cyprinus carpio)Basal Diet0 (Control)----1.89-[3]
Basal Diet + DMPT100--52.94% increase in daily weight gainSignificantly Increased1.36-[3]
Basal Diet + DMPT200--78.43% increase in daily weight gainSignificantly Increased1.33-[3]
Basal Diet + DMPT300--113.73% increase in daily weight gainSignificantly Increased1.26-[3]

Table 2: Effects of DMPT on Muscle Quality and Antioxidant Status in Grass Carp Fed a Non-Fish Meal Diet for 60 Days

ParameterControl (0 mg/kg DMPT)260 mg/kg Br-DMPTSource(s)
Muscle Composition [5]
Crude Protein (%)LowerIncreased[5]
Crude Lipid (%)LowerIncreased[5]
Flavor-related Amino Acids [5]
Aspartic acidLowerIncreased[5]
Glutamic acidLowerIncreased[5]
Physical Properties [5]
TendernessLowerIncreased[5]
Water Holding CapacityLowerIncreased[5]
Antioxidant Status [5][10]
Superoxide (B77818) Dismutase (SOD) ActivityLowerIncreased[5][10]
Catalase (CAT) ActivityLowerIncreased[5][10]
Malondialdehyde (MDA) ContentHigherDecreased[5][10]

Experimental Protocols

This section provides detailed methodologies for conducting a dose-response feeding trial to evaluate the effects of DMPT supplementation in all-plant protein diets.

Experimental Diet Formulation
  • Basal Diet Formulation : Formulate a basal diet completely devoid of fishmeal, using a combination of plant protein sources such as soybean meal, pea protein concentrate, and corn gluten meal. The diet should be isonitrogenous and isoenergetic, meeting the known nutritional requirements of the target fish species.[2][11]

  • DMPT Supplementation : Prepare experimental diets by supplementing the basal diet with graded levels of DMPT. A typical dose-response study may include a control group (0 mg/kg DMPT) and several experimental groups with increasing concentrations of DMPT (e.g., 100, 200, 400, 800 mg/kg).[3][12]

  • Diet Preparation :

    • Thoroughly mix all dry ingredients in a mixer.

    • Add fish oil and soy lecithin (B1663433) and mix until a homogenous mixture is obtained.

    • Add distilled water to form a stiff dough.

    • Pellet the dough using a pelletizer with an appropriate die size for the target fish.

    • Dry the pellets in a forced-air oven at a low temperature (e.g., 40-50°C) to a moisture content of approximately 10%.

    • Store the prepared diets in airtight bags at -20°C until use.

Experimental Design and Fish Husbandry
  • Experimental Design : Employ a completely randomized design with multiple replicate tanks per dietary treatment (a minimum of three is recommended).[13]

  • Acclimation : Acclimate the experimental fish to the rearing conditions for at least two weeks prior to the start of the feeding trial. During this period, feed a commercial diet.

  • Fish Stocking : At the start of the trial, fast the fish for 24 hours, then individually weigh and stock them into the experimental tanks at a predetermined density.

  • Feeding Trial :

    • Feed the fish to apparent satiation two to three times daily for a period of 8-12 weeks.

    • Record the daily feed intake for each tank.

  • Water Quality Monitoring : Monitor and maintain optimal water quality parameters (temperature, dissolved oxygen, pH, ammonia, nitrite) throughout the experimental period.

Growth Performance and Feed Utilization Calculations

At the end of the feeding trial, fast the fish for 24 hours, then count and batch-weigh the fish from each tank. Calculate the following parameters:

  • Weight Gain (WG, %) = [(Final body weight - Initial body weight) / Initial body weight] x 100

  • Specific Growth Rate (SGR, %/day) = [(ln(Final body weight) - ln(Initial body weight)) / Number of days] x 100

  • Feed Conversion Ratio (FCR) = Total feed intake / (Final biomass - Initial biomass)

  • Protein Efficiency Ratio (PER) = (Final biomass - Initial biomass) / Protein intake

  • Survival Rate (%) = (Final number of fish / Initial number of fish) x 100

Sample Collection and Biochemical Analysis
  • Sample Collection : Anesthetize a subset of fish from each tank and collect blood, liver, and muscle tissue samples.

  • Biochemical Analysis :

    • Amino Acid Profile of Diets and Tissues : Hydrolyze samples with 6N HCl at 110°C for 24 hours. Analyze the amino acid composition using high-performance liquid chromatography (HPLC) or an amino acid analyzer.[14][15][16]

    • Digestive Enzyme Activity : Homogenize intestine samples in a suitable buffer. Determine the activity of key digestive enzymes such as protease, amylase, and lipase (B570770) using established spectrophotometric methods.[4][9][17][18]

    • Antioxidant Enzyme Activity : Homogenize liver tissue in a phosphate (B84403) buffer. Measure the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) using appropriate assay kits or spectrophotometric methods.[3][12][19][20][21]

Statistical Analysis

Analyze the collected data using one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Tukey's HSD) to determine significant differences among the dietary treatments. A p-value of less than 0.05 is typically considered statistically significant.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathways of DMPT Action

DMPT is hypothesized to promote growth and improve the physiological status of fish fed all-plant protein diets through multiple signaling pathways. As a potent chemoattractant, it stimulates feed intake. As a methyl donor, it participates in one-carbon metabolism, which is crucial for the synthesis of key molecules and for epigenetic regulation.[6][7][8] This can influence major growth-regulating pathways.

DMPT_Signaling_Pathways cluster_0 DMPT Supplementation cluster_1 Cellular Mechanisms cluster_2 Signaling Cascades cluster_3 Physiological Outcomes DMPT DMPT Chemoreception Olfactory & Gustatory Receptor Stimulation DMPT->Chemoreception Binds to receptors OneCarbon One-Carbon Metabolism (Methyl Donor) DMPT->OneCarbon Provides methyl groups Feed_Intake Increased Feed Intake Chemoreception->Feed_Intake Stimulates appetite Akt_mTOR Akt/mTOR Pathway OneCarbon->Akt_mTOR Influences methylation & SAM levels Nrf2_Pathway Nrf2 Pathway OneCarbon->Nrf2_Pathway Modulates redox state FoxO_Pathway FoxO Pathway Akt_mTOR->FoxO_Pathway Inhibits protein degradation Protein_Synthesis Increased Protein Synthesis & Muscle Growth Akt_mTOR->Protein_Synthesis Promotes translation Antioxidant Enhanced Antioxidant Defense Nrf2_Pathway->Antioxidant Upregulates antioxidant genes Stress_Resistance Improved Stress Resistance FoxO_Pathway->Stress_Resistance Regulates stress response genes

Caption: Proposed signaling pathways of DMPT action in fish.

Experimental Workflow for a DMPT Dose-Response Study

The following diagram illustrates a typical experimental workflow for a dose-response study to evaluate the efficacy of DMPT in all-plant protein diets.

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Feeding Trial cluster_2 Phase 3: Data Collection cluster_3 Phase 4: Analysis cluster_4 Phase 5: Conclusion Diet_Formulation Diet Formulation (Basal + Graded DMPT) Acclimation Fish Acclimation (2 weeks) Diet_Formulation->Acclimation Feeding Feeding Trial (8-12 weeks) Acclimation->Feeding Monitoring Daily Feed Intake & Water Quality Monitoring Feeding->Monitoring Growth_Measurement Growth Performance Measurement Monitoring->Growth_Measurement Sampling Sample Collection (Blood, Liver, Muscle) Growth_Measurement->Sampling Biochemical_Analysis Biochemical Analyses (Enzymes, Amino Acids) Sampling->Biochemical_Analysis Statistical_Analysis Statistical Analysis (ANOVA) Biochemical_Analysis->Statistical_Analysis Conclusion Conclusion & Reporting Statistical_Analysis->Conclusion

Caption: Experimental workflow for a DMPT dose-response study.

Conclusion

The supplementation of DMPT in all-plant protein diets presents a highly effective strategy to enhance the sustainability and economic viability of aquaculture. The protocols and data presented in these application notes provide a robust framework for researchers to design and execute experiments to further elucidate the benefits and mechanisms of DMPT in various fish species. Future research should focus on optimizing DMPT inclusion levels for different species and life stages, as well as exploring its synergistic effects with other feed additives to maximize the replacement of fishmeal in aquafeeds.

References

Troubleshooting & Optimization

Technical Support Center: Dimethylpropiothetin Hydrochloride (DMPT HCl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of Dimethylpropiothetin hydrochloride (DMPT HCl) powder, with a primary focus on preventing clumping.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMPT HCl) and what are its key properties?

A1: this compound is the hydrochloride salt of Dimethylpropiothetin (DMPT), a naturally occurring organosulfur compound. It is typically a white to off-white crystalline powder.[1] A key property to be aware of during handling and storage is its high solubility in water, which indicates a potential for hygroscopicity (the tendency to absorb moisture from the air).[1]

Q2: Why is my DMPT HCl powder clumping?

A2: Clumping, or caking, of DMPT HCl powder is most commonly caused by exposure to moisture.[2][3] As a hygroscopic compound, DMPT HCl can absorb water vapor from the surrounding atmosphere. This absorbed moisture can form liquid bridges between powder particles, which, upon slight temperature or humidity fluctuations, can solidify and create clumps.[4] The main factors influencing clumping are ambient humidity, temperature, and the duration of exposure to air.[2]

Q3: How can I prevent my DMPT HCl powder from clumping?

A3: To prevent clumping, it is crucial to minimize the powder's exposure to atmospheric moisture. This can be achieved by:

  • Proper Storage: Always store DMPT HCl in a tightly sealed container in a cool, dry environment. The recommended storage temperature is between 2°C and 8°C.[5]

  • Controlled Environment: When handling the powder, work in a low-humidity environment. This can be a glove box with a controlled atmosphere or a room equipped with a dehumidifier.[3]

  • Minimize Exposure Time: Only open the container for the shortest time necessary to weigh or transfer the powder.

  • Use of Desiccants: Store the sealed container of DMPT HCl in a desiccator or a sealed bag containing a desiccant, such as silica (B1680970) gel, to absorb any ambient moisture.[3]

Q4: What are the ideal storage conditions for DMPT HCl?

A4: Based on available data for DMPT HCl and best practices for hygroscopic powders, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2°C - 8°CTo maintain chemical stability.[5]
Relative Humidity (RH) As low as possible (ideally <40%)To prevent moisture absorption and clumping.[3]
Container Tightly sealed, airtight containerTo create a barrier against atmospheric moisture.[3]
Storage Location A dry, well-ventilated area away from direct sunlight and heat.To prevent temperature fluctuations that can contribute to caking.
Incompatibilities Store away from strong oxidizing agents.[5]To avoid potential chemical reactions.

Q5: My DMPT HCl has already clumped. Can I still use it?

A5: If the clumping is minor, you may be able to break up the clumps gently with a dry, clean spatula. However, it is important to consider that moisture absorption may have affected the water content of the powder, which could impact the accuracy of your experimental concentrations. If the powder has significantly hardened or appears discolored, it is a sign of potential degradation, and it is advisable to use a fresh, unclumped lot for your experiments to ensure data integrity.

Troubleshooting Guide

This guide addresses specific issues you might encounter with DMPT HCl powder.

IssuePossible Cause(s)Recommended Solution(s)
Powder immediately clumps upon opening the container. High ambient humidity in the laboratory.Move to a controlled environment with lower humidity (e.g., a room with a dehumidifier or a glove box). Minimize the time the container is open.
Improperly sealed container during previous use.Ensure the container is always tightly sealed immediately after use. Check the container and cap for any damage that may compromise the seal.
Powder clumps over time in storage. The storage environment is too humid.Use a desiccator for storage. Add fresh desiccant packs to the storage container.
The storage temperature is fluctuating.Store in a temperature-controlled environment (2°C - 8°C) to minimize temperature cycles.[5]
Difficulty in accurately weighing the powder due to static and clumping. The powder is hygroscopic and may have some static charge.Use an anti-static weighing dish. Work quickly and in a low-humidity environment. If clumping is the primary issue, address the moisture exposure as described above.
Inconsistent experimental results. The powder has absorbed a significant amount of water, leading to inaccurate concentrations.Use a fresh, dry lot of DMPT HCl. If you must use a slightly clumped powder, consider that the actual concentration of your stock solution may be lower than calculated due to the added water weight.
The powder has started to degrade due to moisture.Discard the powder and use a fresh lot. Ensure proper storage conditions are maintained to prevent future degradation.

Experimental Protocols

Protocol for Handling and Preparing a Stock Solution of DMPT HCl to Minimize Clumping

Objective: To provide a step-by-step procedure for handling DMPT HCl powder and preparing a stock solution while minimizing moisture exposure and preventing clumping.

Materials:

  • This compound (DMPT HCl) powder

  • Appropriate solvent (e.g., ultrapure water, DMSO)

  • Airtight container for the DMPT HCl powder

  • Desiccator with active desiccant

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Volumetric flask

  • Pipettes

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Acclimatization:

    • Before opening, allow the DMPT HCl container to equilibrate to the ambient temperature of the weighing area for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Environmental Control:

    • Perform all powder handling in a controlled environment with low relative humidity (ideally below 40%). A glove box or a balance enclosure with a dehumidifier is recommended.

  • Weighing:

    • Ready all necessary equipment (spatula, weighing boat, volumetric flask with solvent) before opening the DMPT HCl container.

    • Briefly open the container and quickly transfer the desired amount of powder to the weighing boat using a clean, dry spatula.

    • Immediately and tightly reseal the DMPT HCl container.

  • Storage of Unused Powder:

    • Place the sealed container back into a desiccator for storage at the recommended temperature (2°C - 8°C).

  • Solution Preparation:

    • Promptly transfer the weighed powder into the volumetric flask containing the appropriate solvent.

    • Rinse the weighing boat with the solvent to ensure all the powder is transferred.

    • Cap the volumetric flask and mix by inversion until the powder is completely dissolved. DMPT HCl is highly soluble in water.[1]

Visualizations

TroubleshootingWorkflow Troubleshooting DMPT HCl Clumping start Start: DMPT HCl Powder is Clumped is_minor Is the clumping minor (easily breakable)? start->is_minor break_up Gently break up clumps with a dry spatula is_minor->break_up Yes is_hardened Is the powder hardened, discolored, or significantly caked? is_minor->is_hardened No use_with_caution Use with caution (note potential for inaccurate concentration) break_up->use_with_caution review_handling Review and improve handling and storage procedures use_with_caution->review_handling discard Discard the powder and use a fresh lot is_hardened->discard Yes is_hardened->review_handling No discard->review_handling end End review_handling->end

Caption: A decision-making workflow for troubleshooting clumped DMPT HCl powder.

References

Technical Support Center: Optimizing DMPT Concentration for Different Fish Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dimethylpropiothetin (DMPT) as a feed attractant in aquaculture.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental application of DMPT.

Question Possible Cause(s) Troubleshooting Steps
Why are the fish not responding to the DMPT-laced feed? 1. Sub-optimal Concentration: The DMPT concentration may be too low to elicit a response. 2. Over-saturation/Habituation: Excessively high concentrations can lead to reduced efficacy or even repulsion.[1][2] 3. Species-Specific Differences: The effectiveness of DMPT can vary between species; what works for one may not work for another.[1] 4. Improper Mixing: Uneven distribution of DMPT in the feed can lead to inconsistent results.1. Conduct a Dose-Response Study: Systematically test a range of concentrations to determine the optimal level for your target species. 2. Review Existing Literature: Check recommended dosage ranges for similar species. For instance, a typical effective dose is between 50 and 200 mg/kg of diet.[1] 3. Ensure Homogeneous Mixture: Dissolve DMPT in a solvent (e.g., distilled water) before mixing with the feed ingredients to ensure even distribution.[3]
Why is there high variability in feed intake among different tanks with the same DMPT concentration? 1. Inconsistent Feed Preparation: Variations in how the feed was prepared for each tank. 2. Water Quality Parameters: Differences in water quality (e.g., temperature, pH, dissolved oxygen) between tanks can affect fish appetite and chemoreception. 3. Health Status of Fish: Underlying health issues in some tanks can lead to reduced feed intake.1. Standardize Feed Preparation Protocol: Ensure all batches of feed are prepared using the exact same procedure. 2. Monitor and Maintain Water Quality: Regularly check and record water quality parameters in all experimental tanks to ensure they are consistent. 3. Acclimatize and Observe Fish: Ensure all fish are properly acclimated and appear healthy before starting the experiment.
The initial positive feeding response to DMPT has decreased over time. Habituation: Prolonged exposure to a constant high concentration of a stimulant can lead to a diminished response.[1]1. Implement a Pulsed Feeding Strategy: Alternate between DMPT-supplemented feed and a control diet. 2. Vary the Concentration: Periodically adjust the DMPT concentration within the optimal range. 3. Introduce Other Attractants: Consider using DMPT in rotation or combination with other feeding stimulants.

Frequently Asked Questions (FAQs)

Q1: What is DMPT and how does it work as a feed attractant?

A1: DMPT (Dimethyl-β-propiothetin) is a naturally occurring sulfur-containing compound found in marine algae and phytoplankton.[1] It is a highly effective feed attractant for a wide range of aquatic species.[4][5] DMPT stimulates the olfactory and gustatory (smell and taste) receptors of fish, mimicking the scent and taste of natural prey.[1] This potent chemosensory stimulation triggers a strong feeding response, leading to increased feed intake.[1][4]

Q2: What are the main benefits of using DMPT in aquaculture?

A2: The primary benefits of incorporating DMPT into aquafeeds include:

  • Enhanced Feed Intake: It significantly increases the palatability of feed, encouraging fish to eat more.[4][6]

  • Improved Growth Rate: Higher feed consumption directly contributes to faster growth and increased weight gain.[7][8]

  • Better Feed Conversion Ratio (FCR): By reducing feed waste, a larger proportion of the feed is consumed and converted into biomass.[7]

  • Stress Reduction: Some studies suggest DMPT can help mitigate stress responses in fish.[1]

Q3: Is DMPT safe for all fish species and for the environment?

A3: DMPT is a natural compound found in the aquatic environment and is considered a safe and eco-friendly feed additive with no toxic side effects.[4] However, its effectiveness can be species-specific, with pronounced effects in cyprinids (like carp) and tilapia, and potentially less effect on some carnivorous species like salmonids.[1]

Q4: How should DMPT be stored?

A4: DMPT is typically a white crystalline powder that is prone to deliquescence (absorbing moisture from the air). It should be stored in a cool, dry place and kept in a sealed container to prevent moisture absorption and degradation.

Q5: Can DMPT be used in combination with other feed additives?

A5: Yes, DMPT can be used alongside other additives. For example, it can be used to mask the less palatable flavors of plant-based proteins, allowing for higher inclusion rates of these sustainable ingredients in aquafeeds.[1]

Data Presentation: Optimal DMPT Concentrations

The following table summarizes effective and optimal DMPT concentrations for various aquatic species based on published research. It is important to note that the optimal concentration can be influenced by factors such as the life stage of the animal, diet composition, and culture conditions.

SpeciesCommon NameOptimal Concentration (mg/kg of diet)Key Findings
Cyprinus carpioCarp (B13450389)100 - 300Significantly increased biting frequency, weight gain rate, and specific growth rate, while decreasing the feed coefficient.[7][9]
Pagrus majorRed Sea Bream585 (5mM)Resulted in a 2.5-fold increase in body weight gain at day 18.[8]
Seriola quinqueradiataYellowtail117 (1mM)Showed a 4.5-fold increase in body weight gain at day 13.[8]
Paralichthys olivaceusFlounderNot specified, but effectiveLed to a 1.3-fold increase in body weight gain at week 13.[8]
Litopenaeus vannameiWhiteleg Shrimp383Determined by quadratic regression analysis based on maximum growth rate. Levels of 400-500 mg/kg showed significantly higher growth rates.[10]
General RecommendationVarious freshwater and marine fish50 - 200Generally effective range for many species, particularly cyprinids and tilapia.[1]

Experimental Protocols

Protocol for Determining Optimal DMPT Concentration

This protocol outlines a dose-response experiment to determine the optimal concentration of DMPT for a specific fish species.

1. Objective: To determine the dietary DMPT concentration that maximizes feed intake, growth rate, and feed efficiency for the target fish species.

2. Experimental Design:

  • Treatments: A minimum of five dietary treatments should be prepared: a control diet (0% DMPT) and at least four diets with increasing concentrations of DMPT (e.g., 100, 200, 400, 600 mg/kg). The range should be based on available literature for similar species.
  • Replicates: Each treatment should have at least three replicate tanks to ensure statistical validity.
  • Animals: Use fish of a uniform size and from the same cohort. Stock a predetermined number of fish per tank.
  • Acclimation: Acclimate the fish to the experimental conditions for at least one week before the trial begins, feeding them the control diet.

3. Diet Preparation:

  • Formulate a basal diet that meets the known nutritional requirements of the target species.
  • For each experimental diet, weigh the required amount of DMPT. To ensure homogeneity, first, dissolve the DMPT in a small amount of distilled water.
  • Thoroughly mix this solution with the other feed ingredients before pelleting.
  • Dry the pellets at a low temperature to prevent degradation of heat-sensitive nutrients and store them in airtight containers in a cool, dry place.

4. Experimental Procedure:

  • Randomly assign the dietary treatments to the experimental tanks.
  • Feed the fish to apparent satiation two to three times daily for a period of 6-8 weeks.
  • Record the amount of feed offered and any uneaten feed to calculate daily feed intake.
  • At the beginning and end of the experiment, and at regular intervals (e.g., every two weeks), bulk-weigh the fish in each tank to monitor growth.
  • Monitor and maintain optimal water quality parameters (temperature, dissolved oxygen, pH, ammonia, nitrite) throughout the experiment.

5. Data Collection and Analysis:

  • Calculate the following performance indicators:
  • Weight Gain (WG): Final body weight - Initial body weight
  • Specific Growth Rate (SGR %/day): 100 * [(ln(Final weight) - ln(Initial weight)) / Number of days]
  • Feed Conversion Ratio (FCR): Total feed intake / Weight gain
  • Feed Intake (FI): Total amount of feed consumed per fish
  • Survival Rate (%): (Final number of fish / Initial number of fish) * 100
  • Analyze the data using one-way ANOVA to determine if there are significant differences between the treatment groups. If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to identify which groups differ.
  • The optimal DMPT concentration can be estimated using regression analysis (e.g., quadratic regression) of the growth data.

Visualizations

DMPT_Troubleshooting_Workflow start Start: Fish not responding to DMPT feed check_concentration Is the DMPT concentration within the recommended range for the species? start->check_concentration check_mixing Was the DMPT mixed uniformly into the feed? check_concentration->check_mixing Yes dose_response Action: Conduct a dose-response study to find the optimal concentration. check_concentration->dose_response No/Unsure check_habituation Has the same concentration been used for a prolonged period? check_mixing->check_habituation Yes improve_mixing Action: Improve mixing procedure (e.g., dissolve DMPT first). check_mixing->improve_mixing No pulsed_strategy Action: Implement a pulsed or varied feeding strategy. check_habituation->pulsed_strategy Yes end_unresolved Issue Persists: Consider other factors (water quality, fish health). check_habituation->end_unresolved No end_resolved Issue Resolved dose_response->end_resolved adjust_concentration Action: Adjust concentration. Avoid overdosing. improve_mixing->end_resolved pulsed_strategy->end_resolved

Caption: Troubleshooting workflow for non-responsive fish.

DMPT_Experimental_Workflow start Start: Define Objective & Experimental Design diet_prep Diet Preparation (Control & DMPT concentrations) start->diet_prep acclimation Fish Acclimation (1-2 weeks) diet_prep->acclimation feeding_trial Feeding Trial (6-8 weeks) - Feed to satiation - Record feed intake acclimation->feeding_trial data_collection Data Collection - Bi-weekly weighing - Water quality monitoring feeding_trial->data_collection final_sampling Final Sampling - Final weight - Survival rate feeding_trial->final_sampling data_collection->feeding_trial analysis Data Analysis (ANOVA, Regression) final_sampling->analysis conclusion Conclusion: Determine Optimal DMPT Concentration analysis->conclusion

Caption: Experimental workflow for optimizing DMPT concentration.

DMPT_Signaling_Pathway cluster_water Aquatic Environment cluster_neuron Olfactory Sensory Neuron cluster_brain Brain DMPT DMPT Molecule receptor G-Protein Coupled Receptor (GPCR) DMPT->receptor Binds to g_protein G-Protein Activation receptor->g_protein enzyme Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->enzyme second_messenger Second Messenger Production (e.g., cAMP) enzyme->second_messenger ion_channel Ion Channel Opening second_messenger->ion_channel depolarization Neuron Depolarization ion_channel->depolarization olfactory_bulb Olfactory Bulb depolarization->olfactory_bulb Action Potential Transmitted higher_centers Higher Brain Centers olfactory_bulb->higher_centers feeding_response Feeding Behavior Initiated higher_centers->feeding_response

Caption: Generalized olfactory signaling pathway for DMPT.

References

Potential degradation products of DMPT in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dimethylsulfoniopropionate (DMPT) in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving DMPT.

Issue Potential Cause Recommended Action
Rapid loss of DMPT in solution Microbial contamination is the most likely cause. DMPT is readily metabolized by a wide range of microorganisms.Ensure all solutions, glassware, and equipment are sterile. Filter-sterilize DMPT solutions using a 0.22 µm filter. Work in a laminar flow hood to maintain sterility. Consider adding a broad-spectrum antimicrobial agent if compatible with your experimental design.
Inconsistent DMPT concentrations between experiments DMPT is hygroscopic. Inaccurate weighing due to moisture absorption can lead to errors in stock solution concentration.Store DMPT powder in a desiccator. Equilibrate the container to room temperature before opening to prevent condensation. Weigh the required amount quickly.
Detection of Dimethyl Sulfide (B99878) (DMS) or Methanethiol (B179389) (MeSH) in headspace These are the primary volatile degradation products of microbial DMPT metabolism.This confirms microbial activity. Refer to the "Rapid loss of DMPT in solution" section for mitigation strategies. If DMS or MeSH are your analytes of interest, ensure your experimental setup is designed to capture and measure these volatile compounds.
Precipitate formation in concentrated DMPT stock solutions DMPT has a finite solubility in aqueous solutions, which can be temperature-dependent.Prepare stock solutions at a concentration known to be soluble at the storage temperature. Gentle warming and sonication can aid in dissolving DMPT. Store stock solutions at a stable temperature.
Unexpected pH shift in the DMPT solution The degradation of DMPT to acrylic acid via the cleavage pathway can lower the pH of the medium.Monitor the pH of your solution, especially in long-term experiments. Use a buffered aqueous solution appropriate for your experimental pH range to maintain stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of DMPT in aqueous solutions?

A1: The primary degradation of DMPT in aqueous solutions is biological, mediated by microorganisms. There are two main pathways[1][2]:

  • Cleavage Pathway: DMSP is cleaved to form dimethyl sulfide (DMS) and acrylate[3].

  • Demethylation Pathway: DMSP is demethylated to produce methanethiol (MeSH)[4].

Q2: Is DMPT stable in sterile water? What about at different pH values and temperatures?

A2: While there is extensive literature on the microbial degradation of DMPT, there is a notable lack of data on its abiotic degradation (e.g., hydrolysis or photolysis) in aqueous solutions. It is generally considered to be relatively stable in sterile aqueous solutions under standard laboratory conditions. However, prolonged exposure to high temperatures or extreme pH values could potentially lead to degradation, though specific rates and products of abiotic degradation are not well-documented in the scientific literature. Researchers should empirically determine the stability of DMPT under their specific experimental conditions if abiotic degradation is a concern.

Q3: My experiment does not involve microorganisms, but I am seeing DMPT degradation. What could be the cause?

A3: If you have rigorously excluded microbial contamination, consider the possibility of chemical reactions with other components in your aqueous solution. Highly reactive species, such as free radicals, or strong oxidizing/reducing agents, could potentially degrade DMPT. Additionally, ensure that your analytical methods are not causing degradation during sample processing.

Q4: How can I analyze DMPT and its degradation products?

A4: Several analytical methods are available. The choice of method depends on the specific compounds of interest and the sample matrix. Common techniques include:

  • For DMPT: Direct analysis can be performed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[5]. An indirect method involves the chemical cleavage of DMPT to DMS with a strong base (e.g., NaOH), followed by the quantification of DMS.

  • For DMS and MeSH: These volatile compounds are typically analyzed by Gas Chromatography (GC) with a flame photometric detector (FPD) or a mass spectrometer (MS). Purge and trap systems are often used to extract and concentrate these volatiles from the aqueous phase.

  • For Acrylate: Acrylate can be quantified by High-Performance Liquid Chromatography (HPLC) after derivatization[6].

Experimental Protocols

Protocol 1: Quantification of DMPT via Alkaline Hydrolysis and GC-FPD

This protocol describes the indirect measurement of DMPT by converting it to DMS.

1. Materials:

  • Gas-tight vials with septa
  • Gas chromatograph with a flame photometric detector (GC-FPD)
  • Gas-tight syringe
  • 5 M NaOH solution
  • DMPT standards
  • Your DMPT-containing aqueous samples

2. Procedure:

  • Add a known volume of your aqueous sample or standard to a gas-tight vial.
  • Seal the vial.
  • Inject a small volume of concentrated NaOH (e.g., to a final concentration of 1 M) into the vial to initiate the hydrolysis of DMPT to DMS.
  • Incubate the vial at a controlled temperature (e.g., 60°C) for a set time to ensure complete conversion. This step should be optimized.
  • After incubation, take a known volume of the headspace using a gas-tight syringe.
  • Inject the headspace sample into the GC-FPD for DMS quantification.
  • Create a calibration curve using known concentrations of DMPT standards treated in the same manner.
  • Calculate the DMPT concentration in your samples based on the DMS measured and the calibration curve.

Protocol 2: Direct Quantification of DMPT using LC-MS/MS

This protocol allows for the direct measurement of DMPT without conversion to DMS.

1. Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
  • Appropriate HPLC column (e.g., C18)
  • Mobile phases (e.g., water and methanol (B129727) with formic acid)
  • DMPT standards
  • Your DMPT-containing aqueous samples

2. Procedure:

  • Prepare a series of DMPT standards in a solvent compatible with your mobile phase.
  • Filter your aqueous samples through a 0.22 µm syringe filter to remove particulates.
  • Develop an LC method to achieve chromatographic separation of DMPT from other components in your sample matrix.
  • Optimize the MS/MS parameters for DMPT detection in Multiple Reaction Monitoring (MRM) mode. This will involve selecting precursor and product ions for quantification and confirmation.
  • Inject the standards and samples onto the LC-MS/MS system.
  • Generate a calibration curve from the DMPT standards.
  • Quantify DMPT in your samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Experimental Workflows

DMPT_Degradation_Pathways cluster_cleavage Cleavage Pathway cluster_demethylation Demethylation Pathway DMPT DMPT (Dimethylsulfoniopropionate) DMSP_lyase DMSP lyase enzymes (e.g., DddP, DddQ) DMPT->DMSP_lyase DmdA DmdA (demethylase) DMPT->DmdA DMS DMS (Dimethyl Sulfide) Acrylate Acrylate DMSP_lyase->DMS DMSP_lyase->Acrylate MMPA MMPA (3-Methylmercaptopropionate) DmdB_C_D DmdB, DmdC, DmdD MMPA->DmdB_C_D MeSH MeSH (Methanethiol) DmdA->MMPA DmdB_C_D->MeSH

Caption: Biological degradation pathways of DMPT.

DMPT_Analysis_Workflow cluster_indirect Indirect Analysis (GC) cluster_direct Direct Analysis (LC-MS/MS) start Aqueous Sample Containing DMPT hydrolysis Alkaline Hydrolysis (e.g., +NaOH) start->hydrolysis filtration Sample Filtration (0.22 µm) start->filtration dms_formation DMS Formation hydrolysis->dms_formation gc_analysis Headspace GC-FPD/MS Analysis dms_formation->gc_analysis lcms_analysis LC-MS/MS Analysis filtration->lcms_analysis

Caption: Workflow for DMPT quantification.

References

Technical Support Center: Optimizing DMPT in Research Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering palatability issues with high concentrations of Dimethylpropiothetin (DMPT) in their experimental feeds.

Frequently Asked Questions (FAQs)

Q1: What is DMPT and why is it used in aquatic feeds?

Dimethylpropiothetin (DMPT) is a naturally occurring sulfur-containing compound found in marine algae and various aquatic animals.[1] It is widely recognized as a potent feed attractant, or chemoattractant, for a variety of aquatic species, including fish and crustaceans.[1][2] Its primary function is to stimulate the olfactory (smell) and gustatory (taste) receptors of these animals, thereby increasing feed intake, reducing feed wastage, and improving growth performance.[1][3][4] DMPT also serves as an effective methyl donor, contributing to various metabolic processes.[5]

Q2: What are the typical inclusion levels of DMPT in aquafeeds?

The optimal inclusion level of DMPT is species-specific and depends on the composition of the basal diet. Generally, DMPT is effective at very low concentrations. For fish, recommended dosages typically range from 100 to 400 grams per ton of complete feed. For shrimp, the suggested range is often between 200 and 500 grams per ton.

Q3: We've observed a decrease in feed intake after increasing the DMPT concentration in our experimental diet. Why is this happening?

This is a common issue when formulating feeds with high concentrations of DMPT. While DMPT is an excellent feed attractant at optimal levels, excessively high concentrations can lead to a decrease in palatability and even feed rejection.[6] This phenomenon is often described as a bell-shaped dose-response curve, where the positive effect on feed intake peaks at a certain concentration and then declines. The exact concentration at which this occurs can vary significantly between species. Overdosing can lead to habituation or reduced efficacy.[7]

Q4: Are there any other potential negative effects of high DMPT concentrations?

While the primary observed issue with high DMPT concentrations is reduced palatability, it is also important to consider the potential for creating an overly strong and unnatural scent profile in the feed. This could potentially lead to avoidance behavior in some species. From a formulation standpoint, DMPT is an acidic substance and should not be in direct contact with alkaline additives in a premix.

Troubleshooting Guide: Addressing Palatability Issues

Problem: Decreased feed intake or feed rejection observed after increasing DMPT concentration.

This guide provides a systematic approach to diagnosing and resolving palatability issues associated with high levels of DMPT in your experimental aquatic feeds.

Troubleshooting_DMPT_Palatability A Start: Reduced Feed Intake Observed B Step 1: Verify DMPT Concentration - Review formulation calculations. - Analyze a feed sample to confirm DMPT level. A->B C Is DMPT concentration significantly higher than recommended levels? B->C D Action: Reformulate Feed - Reduce DMPT to a lower, previously effective concentration. - Conduct a dose-response trial to determine the optimal level for your species. C->D Yes E Step 2: Evaluate Basal Diet Palatability - Is the basal diet (without DMPT) palatable? - Consider ingredients that may have negative sensory properties. C->E No I End: Palatability Issue Resolved D->I F Action: Improve Basal Diet - Replace unpalatable ingredients. - Incorporate known palatability enhancers (e.g., fish hydrolysates, squid meal). E->F No G Step 3: Consider Synergistic or Masking Effects - Are there other sensory additives in the feed? - Could high DMPT be masking other important feeding cues? E->G Yes F->G H Action: Test Combinations - Evaluate DMPT in combination with other attractants at lower concentrations. - Consider adding flavor compounds to create a more complex and attractive scent profile. G->H H->I

Caption: Troubleshooting workflow for DMPT palatability issues.

Quantitative Data on DMPT Dose-Response

The following tables summarize the effects of different DMPT concentrations on the performance of selected aquatic species.

Table 1: Effect of DMPT on Growth Performance of Carp (B13450389) (Cyprinus carpio)

DMPT Concentration (g/kg feed)Biting Frequency (times/min)Weight Gain Rate (%)Specific Growth Rate (%/day)Feed Conversion Ratio (FCR)Survival Rate (%)
0 (Control)-51.00.602.0790
0.1-81.80.851.4995
0.2-88.50.911.4695
0.3-101.21.021.3995

Data adapted from a study on the effects of DMPT on carp. The study showed that as DMPT concentration increased from 0.1g/kg to 0.3g/kg, there were significant improvements in weight gain, specific growth rate, and feed conversion ratio.[2]

Table 2: Effect of DMPT on Growth of White Shrimp (Litopenaeus vannamei)

DMPT Concentration (mg/kg feed)Growth Rate ( g/week )Feed Conversion Ratio (FCR)
0 (Control)0.451.65
1000.481.58
2000.521.52
3000.551.47
4000.581.42
5000.561.38
6000.531.45
7000.501.51

Data synthesized from a study on L. vannamei. The results indicate an optimal DMPT level around 400 mg/kg for maximizing growth rate, with a decrease in growth at higher concentrations.[8]

Experimental Protocols

Protocol 1: Two-Choice Feeding Preference Trial

This experiment is designed to determine the preference of an aquatic species for a diet containing DMPT compared to a control diet.

Two_Choice_Trial_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis A 1. Prepare Diets: - Control Diet (Basal) - Test Diet (Basal + DMPT) B 2. Acclimate Animals: - Hold in experimental tanks for 1-2 weeks. - Feed control diet. A->B C 3. Food Deprivation: - Withhold food for 24 hours prior to the trial. B->C D 4. Present Diets: - Introduce equal amounts of control and test diets simultaneously. C->D E 5. Observation Period: - Record feeding behavior for a set time (e.g., 30-60 minutes). D->E F 6. Measure Feed Intake: - Collect and weigh uneaten portions of each diet. E->F G 7. Calculate Preference Index: - PI = (Intake of Test Diet) / (Total Intake) F->G H 8. Statistical Analysis: - Compare intake of control vs. test diet. G->H

Caption: Workflow for a two-choice feeding preference trial.

Methodology:

  • Diet Preparation:

    • Prepare a basal (control) diet that is known to be moderately palatable to the target species.

    • Prepare the test diet by incorporating DMPT into the basal diet at the desired concentration.

    • Ensure both diets are pelletized to the same size and have similar physical characteristics (e.g., hardness, water stability).

  • Animal Acclimation:

    • Acclimate the experimental animals to the testing tanks for at least one week.

    • During acclimation, feed all animals the control diet to familiarize them with the basal feed.

  • Experimental Procedure:

    • Deprive the animals of food for 24 hours before the trial to ensure they are motivated to eat.

    • At the start of the trial, introduce a pre-weighed, equal amount of the control and test diets into the tank. Place the two diets in separate, designated areas of the tank to allow for clear choice.

    • Observe and record the feeding behavior of the animals for a predetermined period (e.g., 30 or 60 minutes).

    • At the end of the observation period, carefully remove all uneaten pellets of both diets.

  • Data Analysis:

    • Dry the uneaten pellets to a constant weight.

    • Calculate the amount of each diet consumed by subtracting the final dry weight from the initial dry weight.

    • Calculate a preference index (PI) to quantify the preference for the test diet.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine if there is a significant difference in the consumption of the two diets.

Protocol 2: Single-Tank Feed Intake Monitoring

This protocol is used to quantify the effect of different DMPT concentrations on the total feed intake of a group of animals over a longer period.

Methodology:

  • Diet Preparation:

    • Prepare multiple batches of the experimental diet, each with a different concentration of DMPT (including a zero-DMPT control).

    • Ensure all diets are nutritionally identical except for the DMPT level.

  • Experimental Setup:

    • Randomly assign groups of animals to different tanks, with each tank receiving one of the experimental diets. Use multiple replicate tanks for each dietary treatment.

  • Feeding and Data Collection:

    • Feed the animals to apparent satiation twice daily for a period of several weeks.

    • At each feeding, provide a known amount of the assigned diet.

    • After a set feeding time (e.g., 1 hour), collect any uneaten feed.

    • Dry the uneaten feed to a constant weight.

    • Calculate the daily feed intake for each tank by subtracting the weight of uneaten feed from the weight of feed provided.

    • At the beginning and end of the experiment, weigh the animals in each tank to determine growth performance metrics (e.g., weight gain, feed conversion ratio).

  • Data Analysis:

    • Analyze the feed intake and growth performance data using appropriate statistical methods (e.g., ANOVA) to determine the effect of different DMPT concentrations.

DMPT Signaling Pathway

DMPT is detected by the olfactory and gustatory systems of aquatic animals. The binding of DMPT to specific chemosensory receptors, which are likely G-protein coupled receptors (GPCRs), initiates a signal transduction cascade that ultimately leads to a neuronal signal being sent to the brain, stimulating a feeding response.

DMPT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_channel Ion Channel Activation DMPT DMPT Receptor Chemosensory Receptor (GPCR) DMPT->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release TRP_Channel TRP Channel Activation DAG->TRP_Channel Ca_Release->TRP_Channel Modulates Depolarization Cell Depolarization TRP_Channel->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Brain Signal to Brain (Feeding Response) Neurotransmitter->Brain

Caption: Generalized chemosensory signaling pathway for DMPT.

References

Technical Support Center: Optimizing DMPT Delivery in Large-Scale Aquaculture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and aquaculture professionals with comprehensive guidance on the effective delivery of Dimethylpropiothetin (DMPT) in large-scale aquaculture operations. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges and enhance experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is DMPT and its primary function in aquaculture?

A1: DMPT, or Dimethylpropiothetin, is a naturally occurring sulfur-containing compound found in various marine algae and aquatic animals.[1][2] Its primary function in aquaculture is as a potent feed attractant, stimulating the olfactory and gustatory receptors of fish and crustaceans to significantly increase feed intake and reduce feed waste.[3][4]

Q2: What are the main benefits of using DMPT?

A2: The principal benefits of incorporating DMPT into aquafeed include:

  • Enhanced Feed Intake: DMPT is a highly effective feeding stimulant, leading to increased appetite and feeding activity.[4]

  • Improved Growth Rate: By promoting greater feed consumption, DMPT contributes to faster weight gain and improved growth performance.[5]

  • Better Feed Conversion Ratio (FCR): With less feed wasted, a larger proportion is converted into biomass, improving the overall efficiency of the feed.[5]

  • Reduced Environmental Impact: Increased feed intake efficiency leads to less uneaten feed, which helps in maintaining better water quality in aquaculture systems.[3]

  • Enhanced Stress Tolerance: DMPT can improve the ability of aquatic animals to cope with stressors such as handling, transportation, and suboptimal environmental conditions like low oxygen.[5]

Q3: Is DMPT safe for cultured species and the environment?

A3: DMPT is a natural substance found in the aquatic environment and is considered safe for cultured species, with no residue problems reported, allowing for long-term use.[2] As a green additive, it promotes ecological balance and does not contribute to environmental pollution.[4]

Q4: What is the recommended dosage of DMPT?

A4: The optimal dosage of DMPT can vary depending on the species, life stage, and specific feed formulation. However, general recommendations are as follows:

  • Shrimp: 200-500 g/ton of complete feed.[6]

  • Fish: 100-400 g/ton of complete feed.[2] It is crucial to note that using an excessive amount of DMPT can be counterproductive and may lead to feed rejection.[1]

Q5: How should DMPT be stored?

A5: DMPT is a white crystalline powder that is prone to deliquescence (absorbing moisture from the air). Therefore, it should be stored in a sealed container in a cool, ventilated, and dry place, avoiding direct contact with moisture.[2][6]

Q6: Can DMPT be used in combination with other feed additives?

A6: Yes, DMPT can be used synergistically with other feed additives. For instance, combining DMPT with choline (B1196258) chloride can be particularly effective. DMPT enhances feed intake, while choline chloride improves the metabolism of ingested nutrients, leading to better overall growth performance.[3] However, as DMPT is an acidic substance, direct contact with alkaline additives should be avoided.[2][6]

Troubleshooting Guides

Problem 1: Low feed intake despite DMPT supplementation.

  • Possible Cause: Overdosing of DMPT.

    • Solution: While DMPT is a powerful attractant, excessive concentrations can act as a deterrent.[1] Review the dosage and consider conducting a dose-response trial to determine the optimal concentration for the target species. Start with the lower end of the recommended dosage range and gradually increase it.

  • Possible Cause: Uneven distribution of DMPT in the feed.

    • Solution: Ensure that DMPT is thoroughly and homogeneously mixed with the other feed ingredients. For dry mixing, use a V-blender or a ribbon mixer for an adequate duration. For liquid application, ensure the spraying system provides uniform coverage of the pellets.

  • Possible Cause: Interaction with other feed ingredients.

    • Solution: DMPT is acidic and should not be in direct contact with alkaline additives during premixing.[6] Evaluate the chemical properties of all feed components and adjust the mixing process accordingly.

Problem 2: High leaching rate of DMPT from feed pellets.

  • Possible Cause: Poor pellet water stability.

    • Solution: The water stability of aquafeed is crucial for retaining water-soluble additives like DMPT.[7] Improve pellet stability by:

      • Using appropriate binders such as wheat gluten, pea starch, or guar (B607891) gum.[8][9]

      • Optimizing the extrusion process, as higher temperatures and pressures can lead to better starch gelatinization and a more stable pellet.[4][10]

      • Ensuring a fine particle size of the feed ingredients before pelleting.[11]

  • Possible Cause: Direct exposure of DMPT on the pellet surface.

    • Solution: Consider encapsulation of DMPT. This can be achieved through methods like spray drying with a carrier material or lipid coating. Encapsulation creates a protective barrier that controls the release of DMPT and reduces immediate leaching upon contact with water.[12][13]

Problem 3: Inconsistent growth performance.

  • Possible Cause: Variability in DMPT concentration in the final feed product.

    • Solution: Implement a stringent quality control process. Regularly sample and analyze the feed for DMPT concentration using methods like High-Performance Liquid Chromatography (HPLC) to ensure it meets the formulation specifications.[2]

  • Possible Cause: Degradation of DMPT during processing or storage.

    • Solution: Monitor and control the feed processing parameters, particularly temperature during extrusion, as excessive heat can degrade DMPT.[3][4] Store DMPT and the final feed product in cool, dry conditions to prevent degradation.[6]

Problem 4: Degradation of DMPT during feed processing.

  • Possible Cause: High temperatures during extrusion.

    • Solution: While heat is necessary for starch gelatinization, excessive temperatures can degrade sensitive compounds like DMPT. Optimize the extrusion temperature and residence time to achieve good pellet stability without compromising the integrity of DMPT. Conduct trials at different temperature profiles to find the optimal balance.[3][14]

Problem 5: Difficulty in achieving uniform dispersion of DMPT in the feed mixture.

  • Possible Cause: Physical properties of DMPT powder.

    • Solution: Due to its crystalline nature, DMPT may not mix easily with all feed components. Consider using a micro-pulverized form of DMPT for better dispersion. Alternatively, dissolve DMPT in a suitable solvent (e.g., water) and spray it onto the feed mixture before pelleting, ensuring even application.

Data Presentation

Table 1: Recommended DMPT Dosage for Various Aquaculture Species

Species CategorySpecies ExampleRecommended Dosage ( g/ton of feed)Reference
Freshwater FishTilapia, Carp, Eel, Trout100 - 400[2]
Marine FishSalmon, Sea Bream, Turbot100 - 400[2]
CrustaceansShrimp, Crab200 - 500[6]

Table 2: Comparison of DMPT Delivery Methods

Delivery MethodDescriptionAdvantagesDisadvantages
Direct Mixing DMPT powder is directly mixed with other dry ingredients before pelleting.Simple and cost-effective.High potential for leaching; risk of uneven distribution and degradation during extrusion.
Liquid Coating DMPT is dissolved in a liquid and sprayed onto the finished pellets.Avoids degradation from high extrusion temperatures.May not be as water-stable; DMPT can be washed off easily.
Encapsulation DMPT is coated with a protective material (e.g., lipids, polymers) before being added to the feed mix.Minimizes leaching; allows for controlled release; protects DMPT from degradation.More complex and potentially higher cost.

Table 3: Effect of Binders on Pellet Water Stability and Potential DMPT Retention

BinderInclusion Level (%)Effect on Water StabilityPotential for DMPT RetentionReference
Wheat Gluten 5.0HighHigh[15]
Guar Gum 2.0Moderate to HighModerate to High[15]
Pea Starch Not SpecifiedHighHigh[8]
Polymethylolcarbamide (PMC) 0.5HighHigh[15]

Table 4: Influence of Extrusion Parameters on Pellet Properties and DMPT Stability

ParameterEffect on Pellet PropertiesPotential Impact on DMPTReference
Temperature Higher temperature increases starch gelatinization and pellet stability.Excessive heat can lead to DMPT degradation.[3][4]
Moisture Content Affects starch gelatinization and pellet expansion. Too much water can reduce shear and temperature.Indirectly affects stability and thus DMPT retention.[10]
Screw Speed Higher speed can increase mechanical shear and temperature.Can contribute to DMPT degradation if temperature rises excessively.[4]

Experimental Protocols

Protocol 1: Evaluating the Efficacy of DMPT as a Feed Attractant in Shrimp

  • Acclimation: Acclimate juvenile shrimp (e.g., Penaeus monodon) to experimental tanks for at least one week.

  • Diet Preparation: Formulate a basal diet without any attractants. Prepare experimental diets by adding DMPT at graded levels (e.g., 0, 200, 400, 600, 800 g/ton ) to the basal diet.

  • Experimental Setup: Use a Y-maze or a multi-chamber tank system.[5]

  • Procedure: a. Starve the shrimp for 24 hours prior to the trial. b. Place an individual shrimp in the starting chamber. c. Introduce the control diet and one of the DMPT-supplemented diets into the arms of the Y-maze or different chambers. d. Record the time it takes for the shrimp to move towards a diet (attraction) and the time spent feeding on each diet (ingestion). e. Repeat the experiment with multiple shrimp and for each DMPT concentration.

  • Data Analysis: Analyze the data for significant differences in attraction time and feeding duration between the control and DMPT diets using appropriate statistical tests (e.g., ANOVA).[5]

Protocol 2: Encapsulation of DMPT using Spray Drying

  • Wall Material Preparation: Prepare a solution of the wall material. A common choice is a mixture of maltodextrin (B1146171) and gum arabic (1:1 w/w) dissolved in distilled water (e.g., 20 g/100 mL).[13]

  • Core Material Addition: Dissolve DMPT into the wall material solution to create the feed emulsion. The concentration of DMPT will depend on the desired loading capacity.

  • Spray Drying Parameters:

    • Inlet Temperature: Set the inlet air temperature of the spray dryer. A typical range for encapsulating sensitive compounds is 150-220°C.[16]

    • Outlet Temperature: The outlet temperature will be a function of the inlet temperature, feed flow rate, and aspiration rate. It should be monitored to ensure complete drying without excessive heat exposure.

    • Feed Flow Rate: Adjust the feed flow rate to achieve optimal atomization and drying.

  • Collection: The encapsulated DMPT powder is collected from the cyclone and collection vessel of the spray dryer.

  • Evaluation: Analyze the microcapsules for encapsulation efficiency, particle size, morphology, and DMPT release characteristics.

Protocol 3: Quantification of DMPT in Aquafeed using HPLC

  • Sample Preparation: a. Grind a representative sample of the aquafeed to a fine powder. b. Weigh a precise amount of the ground sample (e.g., 1 g) into a centrifuge tube.[17] c. Add a suitable extraction solvent (e.g., 5 mL of phosphate (B84403) buffer).[17] d. Vortex or sonicate the mixture for a specified time to extract the DMPT. e. Centrifuge the mixture at high speed (e.g., 8000 rpm for 20 minutes) to separate the solid and liquid phases.[17] f. Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A suitable buffer system, such as a gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a specific wavelength (e.g., 210 nm, as DMPT has UV absorbance in the lower range).[6]

    • Injection Volume: 20 µL.

  • Quantification: Prepare a standard curve using known concentrations of pure DMPT. Compare the peak area of the DMPT in the sample chromatogram to the standard curve to determine its concentration in the feed.

Protocol 4: Measurement of DMPT Leaching from Feed Pellets

  • Sample Preparation: Use feed pellets with a known concentration of DMPT.

  • Leaching Test: a. Weigh a precise amount of pellets (e.g., 5 g). b. Place the pellets in a beaker containing a known volume of water (e.g., 500 mL). c. At specific time intervals (e.g., 15, 30, 60, 120 minutes), collect a water sample from the beaker. d. Simultaneously, carefully remove the remaining pellets from the water, dry them in an oven, and weigh them to determine dry matter loss.

  • DMPT Analysis in Water: Analyze the collected water samples for DMPT concentration using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[6][18]

  • Calculation: Calculate the percentage of DMPT leached at each time point relative to the initial amount in the pellets.

Mandatory Visualizations

G cluster_0 Phase 1: Feed Formulation & Mixing cluster_1 Phase 2: Delivery Method Selection cluster_2 Phase 3: Feed Manufacturing cluster_3 Phase 4: Quality Control Formulation Determine DMPT Dosage Mixing Homogeneous Mixing of DMPT Formulation->Mixing Direct Direct Incorporation Mixing->Direct Encapsulation Encapsulation Mixing->Encapsulation Extrusion Extrusion/Pelleting Direct->Extrusion Coating Liquid Coating QC Analyze DMPT Concentration & Pellet Stability Coating->QC Encapsulation->Extrusion Drying Drying & Cooling Extrusion->Drying Drying->Coating Drying->QC

Caption: General Workflow for DMPT Incorporation into Aquafeed.

G Start Low Feed Intake or Growth CheckDosage Is DMPT dosage correct? Start->CheckDosage CheckDispersion Is DMPT uniformly dispersed? CheckDosage->CheckDispersion Yes AdjustDosage Adjust Dosage CheckDosage->AdjustDosage No CheckStability Is pellet water stable? CheckDispersion->CheckStability Yes ImproveMixing Improve Mixing Protocol CheckDispersion->ImproveMixing No CheckDegradation Was processing temperature too high? CheckStability->CheckDegradation Yes ImprovePellet Improve Pellet Stability (Binders/Extrusion) CheckStability->ImprovePellet No OptimizeTemp Optimize Extrusion Temperature CheckDegradation->OptimizeTemp Yes End Problem Resolved CheckDegradation->End No AdjustDosage->End ImproveMixing->End ImprovePellet->End OptimizeTemp->End

Caption: Troubleshooting Logic for Low DMPT Efficacy.

G cluster_0 Encapsulation Process cluster_1 In Water DMPT DMPT (Core) Process Encapsulation (e.g., Spray Drying) DMPT->Process Wall Wall Material (e.g., Lipid, Polymer) Wall->Process EncapsulatedDMPT Encapsulated DMPT DMPT Core Protective Wall Process->EncapsulatedDMPT:f0 Release Slow Dissolution of Wall Material EncapsulatedDMPT:f2->Release ReleasedDMPT Released DMPT Release->ReleasedDMPT

Caption: DMPT Encapsulation and Controlled Release Mechanism.

References

Technical Support Center: Chemical Synthesis of Dimethyl-β-propiothetin (DMPT)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Dimethyl-β-propiothetin (DMPT). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during the synthesis of DMPT.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical synthesis routes for DMPT?

A1: There are two main chemical synthesis methods for DMPT. The first is a two-step process that begins with the reaction of 3-chloropropionic acid and dimethyl sulfide (B99878) to produce an intermediate, β-dimethylsulfonium propionic acid chloride. This intermediate is then treated with sodium bicarbonate to yield the final DMPT product.[1][2] The second is a more direct, high-yield, one-step method involving the reaction of acrylic acid, dimethyl sulfide, and a hydrohalic acid, such as hydrochloric acid (HCl), to produce S,S-dimethyl-β-propionic acid thetine hydrohalide salt.[3]

Q2: My DMPT synthesis is resulting in a low yield. What are the common causes?

A2: Low yield is a frequently cited problem, particularly in older synthesis methods.[2] Key factors that can lead to low yield include:

  • Incorrect Stoichiometry: The molar ratio of reactants is critical. For the two-step method, a molar ratio of 4 moles of 3-chloropropionic acid to 5-6 moles of dimethyl sulfide is recommended.[2] For the one-step method, the ratio of acrylic acid to dimethyl sulfide to hydrohalic acid should be carefully controlled, with optimal ranges around 1:0.6-1:1-3.[3]

  • Suboptimal Reaction Temperature: Temperature control is crucial for both driving the reaction to completion and preventing side reactions. The first step of the two-step synthesis is typically conducted at 40-50°C.[1][2] The one-step method can be performed over a wider range of 25-95°C, with specific examples showing high yields at both 40°C and 95°C.[3]

  • Insufficient Reaction Time: The reaction may not have proceeded to completion. The initial step of the two-step method often requires around 20 hours.[1][2] The one-step method is significantly faster, with reaction times between 1.5 and 4.5 hours.[3]

Q3: What are the typical impurities in synthetic DMPT, and how can they be removed?

A3: Common impurities include unreacted starting materials, by-product acids, and various salts generated during the reaction.[2] The most effective and commonly used purification technique is recrystallization, typically from ethanol (B145695) (e.g., 95% ethanol).[1][2][3] This process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, which causes the desired DMPT to crystallize in a pure form, leaving impurities behind in the solvent. Suction filtration is then used to collect the purified crystals.[1]

Q4: I'm having difficulty with the final recrystallization step. What can I do to improve it?

A4: If you are facing challenges during recrystallization, consider the following:

  • Solvent Choice: While 95% ethanol is commonly cited, ensure it is appropriate for your specific product (DMPT vs. DMPT hydrochloride).[1][3]

  • Cooling Rate: Avoid cooling the solution too rapidly, as this can trap impurities within the crystals. A slower, more controlled cooling process generally yields purer crystals.

  • Saturation: Ensure you are creating a saturated solution at the higher temperature. If the solution is too dilute, crystallization will be inefficient. If necessary, carefully evaporate some solvent to increase the concentration before cooling.

  • Seeding: If crystals are slow to form, adding a single, pure "seed" crystal of DMPT can initiate the crystallization process.

Q5: Can alternative starting materials, like 3-bromopropionic acid, be used?

A5: Yes, patents indicate that other phenylpropionic acid compounds, such as 3-bromopropionic acid, can be used in place of 3-chloropropionic acid in the two-step synthesis method.[2] However, using a different starting material may require adjustments to the reaction conditions (e.g., time, temperature, stoichiometry) to optimize the yield and purity of the intermediate product.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product Formation Inactive Reagents: Starting materials may have degraded.Use fresh or properly stored reagents. Ensure dimethyl sulfide has not oxidized.
Incorrect Reaction Temperature: Temperature may be too low for the reaction to initiate or proceed at a reasonable rate.Verify thermocouple accuracy. Gradually increase the reaction temperature within the recommended range (e.g., 40-50°C for the two-step method).[1][2]
Incomplete Reaction: Insufficient reaction time.Monitor the reaction's progress using an appropriate analytical method (e.g., TLC, GC). Increase the reaction time if necessary.[1][2][3]
Product is Impure (e.g., oily, discolored) Inefficient Purification: The recrystallization process was not effective.Repeat the recrystallization step. Ensure the correct solvent is used and allow for slow cooling to form pure crystals.[1][3]
Residual Solvents or Reagents: Excess starting materials or solvents were not fully removed.In the one-step method, use a rotary evaporator to remove excess dimethyl sulfide, acid, and water before recrystallization.[3] For the two-step method, ensure the intermediate is properly filtered and washed.
Presence of By-products: Side reactions may have occurred due to incorrect temperature or stoichiometry.Optimize reaction conditions as per the protocol. The purification step is critical for removing these by-products.[2]
Difficulty Filtering Product Fine Crystal Formation: Crystals are too small, clogging the filter paper.This can be caused by cooling the solution too quickly during recrystallization. Allow the solution to cool more slowly to encourage the growth of larger crystals.
Hygroscopic Product: The product may be absorbing moisture from the air, becoming sticky.Handle the product in a dry environment or under an inert atmosphere if possible. Dry the final product thoroughly under vacuum.

Data Presentation

Table 1: Comparison of DMPT Synthesis Methods

FeatureTwo-Step MethodOne-Step Method
Primary Reactants 3-Chloropropionic Acid, Dimethyl Sulfide, Sodium Bicarbonate[1][2]Acrylic Acid, Dimethyl Sulfide, Hydrohalic Acid (e.g., HCl)[3]
Typical Reaction Time ~20 hours (for step one)[1][2]1.5 - 4.5 hours[3]
Typical Reaction Temp. 40-50°C[1][2]25 - 95°C[3]
Reported Yield Intermediate: 65-84%[2]Up to 99.5%[3]
Key Advantage Established method with defined intermediates.High yield, significantly faster reaction time.[3]
Key Disadvantage Lower overall yield, longer process.Produces the hydrohalide salt of DMPT directly.

Table 2: Example Reaction Parameters for One-Step Synthesis of DMPT Hydrochloride[3]

ParameterExample 1Example 2
Acrylic Acid 20 g20 g
Dimethyl Sulfide 15 g12 g
Hydrochloric Acid (1mol/L) 40 mL110 mL
Reaction Temperature 40°C95°C
Reaction Time 2.5 hours1.5 hours
Reported Yield 99.4%99.5%

Experimental Protocols

Protocol 1: Two-Step Synthesis of DMPT from 3-Chloropropionic Acid (Based on methodologies described in patents)[1][2]

Step A: Preparation of β-dimethylsulfonium propionic acid chloride

  • To a suitable reaction flask, add 4 moles of 3-chloropropionic acid and 5.4 moles of dimethyl sulfide.

  • Stir the mixture and gently heat to 40-50°C until the 3-chloropropionic acid is fully dissolved.

  • Add 700 mL of an organic solvent such as acetone, butanone, or ethyl acetate.[1][2]

  • Maintain the temperature at 50°C and continue stirring for 20 hours.

  • After 20 hours, cool the reaction mixture to 25°C using a water bath.

  • Collect the resulting white precipitate by suction filtration.

  • Recrystallize the collected filter cake from 1000 mL of 95% ethanol to obtain purified white crystals of the intermediate.

Step B: Preparation of DMPT

  • Prepare an aqueous solution of the intermediate from Step A.

  • Slowly add sodium bicarbonate to the solution while stirring. The molar ratio of sodium bicarbonate to the initial amount of 3-chloropropionic acid should be approximately 1:4.[2]

  • Continue the reaction until gas evolution ceases.

  • Concentrate the resulting solution under reduced pressure at a temperature not exceeding 40°C.[2]

  • Purify the crude DMPT by recrystallization to obtain the final product.

Protocol 2: High-Yield One-Step Synthesis of DMPT Hydrochloride (Based on the high-yield method described in patent CN100526295C)[3]

  • In a reaction flask, mix 15 g of dimethyl sulfide with 40 mL of pre-chilled 1 mol/L hydrochloric acid.

  • While stirring, slowly add 20 g of acrylic acid to the mixture.

  • Control the reaction temperature at 40°C and allow the reaction to proceed under reflux for 2.5 hours.

  • After the reaction is complete, remove the excess dimethyl sulfide, hydrochloric acid, and water using a rotary evaporator.

  • Cool the resulting residue to room temperature.

  • Add ethanol to the residue to recrystallize the product.

  • Collect the white solid by filtration and dry to obtain S,S-dimethyl-β-propiothetin hydrochloride. The reported yield for this specific procedure is 99.4%.[3]

Visualizations

G Workflow for Two-Step DMPT Synthesis cluster_0 Step A: Intermediate Synthesis cluster_1 Step B: DMPT Synthesis A Mix 3-Chloropropionic Acid & Dimethyl Sulfide B Heat to 40-50°C Add Organic Solvent A->B C Stir at 50°C for 20 hours B->C D Cool to 25°C C->D E Filter Precipitate D->E F Recrystallize Intermediate from 95% Ethanol E->F G Dissolve Intermediate in Water F->G Purified Intermediate H Add Sodium Bicarbonate G->H I Concentrate Under Reduced Pressure H->I J Recrystallize Final DMPT Product I->J

Caption: General workflow for the two-step synthesis of DMPT.

G Workflow for One-Step DMPT Synthesis A Mix Dimethyl Sulfide & Chilled HCl B Add Acrylic Acid A->B C React at 40-95°C for 1.5-4.5 hours B->C D Evaporate Excess Reagents & Water C->D E Recrystallize from Ethanol D->E F Filter & Dry Final Product (DMPT HCl) E->F

Caption: High-yield workflow for the one-step synthesis of DMPT HCl.

G Start Low Yield Observed Cause1 Incorrect Stoichiometry? Start->Cause1 Cause2 Suboptimal Temperature? Start->Cause2 Cause3 Incomplete Reaction? Start->Cause3 Sol1 Verify Molar Ratios of Reactants Cause1->Sol1 Yes Sol2 Calibrate Thermometer Adjust to Protocol Temp. Cause2->Sol2 Yes Sol3 Increase Reaction Time Monitor Progress (TLC/GC) Cause3->Sol3 Yes

Caption: Troubleshooting logic for addressing low DMPT synthesis yield.

References

Safety precautions for handling Dimethylpropiothetin hydrochloride in the lab.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for handling Dimethylpropiothetin hydrochloride (DMPT) in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMPT)?

A1: this compound (DMPT), also known as Dimethylsulfoniopropionate hydrochloride, is a natural, sulfur-containing compound.[1][2][3] It is often found in marine algae and other aquatic organisms.[4][5] In research, it is recognized as a potent feed-inducing stimulant.[2][3]

Q2: What are the primary hazards associated with DMPT in the lab?

A2: The toxicological properties of DMPT have not been thoroughly investigated.[1] Therefore, it should be handled with caution. It may cause eye irritation. Avoid contact with skin, eyes, and clothing, as well as ingestion and inhalation.[1]

Q3: What personal protective equipment (PPE) is required when handling DMPT?

A3: A comprehensive set of PPE should be worn to prevent exposure. This includes:

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

  • Hand Protection: Compatible chemical-resistant gloves.[1]

  • Eye Protection: Appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[1]

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[1]

Q4: How should I properly store DMPT?

A4: DMPT should be stored at 2-8°C.[1][4] Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][6] It should be stored away from moisture and incompatible substances such as strong oxidizing agents, strong bases, and alkaline materials.[6][7][8]

Troubleshooting Guides

Problem: I spilled a small amount of DMPT powder on the lab bench.

Solution:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area. Ensure adequate ventilation.

  • Personal Protection: Before cleaning, ensure you are wearing the appropriate PPE, including a respirator, gloves, and safety goggles.

  • Containment: Cover drains to prevent the substance from entering the sewer system.

  • Clean-up: Carefully sweep up the spilled solid and collect it in a closed, suitable container for disposal.[1] Avoid creating dust.

  • Decontamination: Clean the affected area thoroughly.[1]

  • Waste Disposal: Dispose of the waste according to applicable laws.[1] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator.[1]

Problem: I believe I may have gotten DMPT powder in my eye.

Solution:

  • Immediate Flushing: Immediately go to an eye wash station and flush the affected eye with plenty of flowing water for 10 to 15 minutes, holding the eyelids apart.[1]

  • Remove Contact Lenses: If you are wearing contact lenses, remove them if it is safe to do so.

  • Seek Medical Attention: After flushing, seek immediate medical attention from an ophthalmologist.[1]

  • Report the Incident: Inform your lab supervisor about the incident.

Problem: The DMPT is not dissolving as expected in my solvent.

Solution:

  • Verify Solvent: Confirm that you are using an appropriate solvent. While solubility information can be limited in safety-focused documents, ensure the chosen solvent is compatible with DMPT.

  • Check for Contamination: Ensure your solvent and glassware are clean and free from contaminants.

  • Review Storage Conditions: Improper storage, such as exposure to moisture, can affect the physical properties of the compound. DMPT should be stored in a sealed container away from moisture.[7]

  • Gentle Agitation: Use a vortex mixer or magnetic stirrer to aid dissolution. Avoid vigorous shaking that could generate dust if the container is not properly sealed.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC5H11ClO2S[7]
Molecular Weight170.66 g/mol [7][9]
Storage Temperature (Solid)2°C - 8°C[1][4]
Storage Temperature (In Solvent)-80°C (6 months); -20°C (1 month)[7]
Melting Point139 - 145 °C[6]
pH5-6 (500 g/l aq. sol.)[6]
Assay (HPLC)≥96.0%
Impurities (Water)≤5.0%

Experimental Protocols

Protocol: Preparation of an Aqueous Stock Solution of DMPT

Objective: To safely prepare a stock solution of DMPT for experimental use.

Materials:

  • This compound (DMPT) powder

  • Distilled or deionized water

  • Appropriate volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

  • Spatula and weighing paper/boat

  • Personal Protective Equipment (PPE) as specified above

Procedure:

  • Pre-Experiment Safety Check: Ensure the chemical fume hood is functioning correctly. Confirm the location and accessibility of the nearest safety shower and eye wash station.[1]

  • Don PPE: Put on your lab coat, safety goggles, and chemical-resistant gloves. A respirator is recommended when handling the powder.

  • Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of DMPT powder using a clean spatula and weighing boat. Avoid creating dust.

  • Transfer: Gently transfer the weighed powder into the appropriate volumetric flask.

  • Dissolution: Add a portion of the solvent (e.g., distilled water) to the flask, approximately half of the final desired volume.

  • Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the solid is completely dissolved.

  • Final Volume Adjustment: Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

  • Labeling and Storage: Cap the flask securely and label it clearly with the compound name, concentration, date, and your initials. Store the solution according to the recommended storage conditions (e.g., at 4°C for short-term use or frozen for longer-term storage).[7]

  • Waste Disposal: Dispose of any contaminated weighing paper, gloves, or other disposable materials in the appropriate chemical waste container.

  • Post-Procedure Clean-up: Wash your hands thoroughly after handling.[1]

Visualizations

DMPT_Spill_Response cluster_spill Small DMPT Powder Spill cluster_response Immediate Response Protocol cluster_cleanup Cleanup & Disposal cluster_final Post-Cleanup Spill Spill Occurs Evacuate Evacuate Area & Ensure Ventilation Spill->Evacuate Assess Don_PPE Don Appropriate PPE (Respirator, Gloves, Goggles) Evacuate->Don_PPE Prepare Contain Contain Spill & Protect Drains Don_PPE->Contain Secure Collect Carefully Sweep into Sealed Container Contain->Collect Clean Decontaminate Clean Affected Area Thoroughly Collect->Decontaminate Dispose Dispose of Waste per Regulations Decontaminate->Dispose Safe Area is Safe Dispose->Safe Complete

Caption: Workflow for responding to a small DMPT powder spill in the lab.

References

Impact of water quality parameters on DMPT efficacy.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethylpropiothetin (DMPT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot issues related to the impact of water quality on DMPT's efficacy in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and problems that may arise during your experiments with DMPT, focusing on the influence of key water quality parameters.

General Questions

Q1: What is DMPT and what is its primary mechanism of action? A1: Dimethylpropiothetin (DMPT) is a naturally occurring sulfur-containing compound found in some marine algae and aquatic animals.[1][2] It is considered a highly effective feed attractant (phagostimulant) in aquaculture.[3][4] Its primary mechanism involves stimulating the olfactory and gustatory receptors of aquatic animals, which can significantly promote feeding behavior and growth.[1][3]

Q2: My experiment is showing poor DMPT efficacy. Where should I start troubleshooting? A2: If you are observing lower-than-expected efficacy, the first step is to systematically evaluate your water quality parameters. The stability and bioavailability of DMPT can be influenced by factors such as pH, temperature, and the presence of other dissolved substances. Begin by measuring the core parameters of your experimental water: pH, temperature, and hardness.

pH-Related Issues

Q3: How does water pH affect the stability and efficacy of DMPT? A3: DMPT is an acidic material.[1] Like many organic compounds, its chemical stability can be pH-dependent. Highly alkaline water (high pH) can lead to alkaline hydrolysis, a chemical reaction that can degrade the compound, reducing its effectiveness.[5][6] Most aquatic additives perform best in slightly acidic to neutral water. While specific data on DMPT's half-life at various pH levels is not readily available, it is advisable to avoid strongly alkaline conditions.

Q4: The water in my lab is alkaline (pH > 8.0). What can I do to ensure DMPT stability? A4: If your water source is alkaline, consider adjusting the pH of the experimental water.

  • Test Regularly: Frequently check the pH of your water source as it can fluctuate.[6]

  • Use a Buffering Agent: Employ a commercial buffering agent to lower the pH to a neutral or slightly acidic range (e.g., pH 6.5-7.5). Always follow the manufacturer's instructions for the buffering agent.[5]

  • Prepare Solutions Freshly: To minimize potential degradation over time, prepare your DMPT stock solutions and experimental media immediately before use.

Temperature-Related Issues

Q5: Is there an optimal water temperature for DMPT efficacy? A5: Water temperature directly influences the metabolic rate and feeding behavior of aquatic animals.[7][8] DMPT's efficacy is therefore indirectly affected by temperature, as it relies on the animal's motivation to feed. The optimal temperature is species-specific and should align with the ideal temperature range for the growth and health of the animal being studied.[7][9] For example, warmwater species will not feed actively at low temperatures, rendering any attractant less effective.[8]

Q6: Can high temperatures degrade DMPT? A6: Higher temperatures generally increase the rate of chemical reactions, including potential degradation pathways for organic compounds.[10][11] While DMPT is stable under normal aquaculture conditions, storing stock solutions at high temperatures or conducting experiments in water that exceeds the optimal physiological range for the target species could potentially accelerate its degradation. It is recommended to store DMPT in a cool, dry place and prepare solutions with water at the target experimental temperature.

Water Hardness and Salinity

Q7: Can water hardness affect DMPT's performance? A7: Water hardness is determined by the concentration of dissolved minerals, primarily calcium (Ca²⁺) and magnesium (Mg²⁺) ions.[12][13][14] These ions can sometimes interact with dissolved organic compounds.[12] High water hardness may reduce the bioavailability of certain pollutants by competing for uptake sites on organisms.[15] While direct studies on DMPT are scarce, it is plausible that very hard water could have some impact on its interaction with chemoreceptors. If you are working in an area with very hard water and experiencing issues, consider using deionized or softened water to prepare your experimental solutions as a control.

Q8: Is DMPT effective in both freshwater and marine environments? A8: Yes, DMPT has been shown to be an effective attractant for a wide range of both freshwater and marine species, including various fish and crustaceans.[1][4] It can also improve the anti-stress ability of aquatic animals when dealing with changes in osmotic pressure, making it useful across different salinities.[1]

Other Water Quality Parameters

Q9: How do dissolved oxygen levels impact DMPT efficacy? A9: Dissolved oxygen (DO) is critical for the health and metabolic activity of aquatic organisms.[16][17][18] Low DO levels (hypoxia) create a stressful environment where fish and other animals will reduce their feeding activity, which would in turn make DMPT less effective.[3] Ensure your experimental setup is adequately aerated to maintain optimal DO concentrations for your target species.

Q10: Will high turbidity or dissolved organic matter interfere with DMPT? A10: High turbidity (cloudiness from suspended particles) or high levels of dissolved organic matter can present challenges.[19] These substances could potentially adsorb DMPT, reducing its concentration in the water column and thus its availability to the target organisms. Furthermore, high turbidity can interfere with visual feeding cues, making chemosensory attractants like DMPT even more critical, but its efficacy might be reduced if the compound binds to suspended particles.[20] If possible, use filtered water with low turbidity for your experiments.

Quantitative Data Summary

Direct quantitative data on the degradation of DMPT under varying water quality conditions is limited in publicly available literature. However, we can analyze data from similar compounds, such as phthalates, to understand potential behaviors. The following table illustrates the impact of pH on the half-life of various pesticides in water, which demonstrates the principle of alkaline hydrolysis.

Table 1: Example of pH Impact on the Half-Life of Various Chemical Compounds in Water

CompoundpH 5pH 7pH > 8
Flumioxazin Stable24 hours15 minutes (at pH 9)
Carbaryl Data not found24 days1 day
Chlorpyrifos 63 days35 days1.5 days
Phosmet 13 days*12 hours4 hours
Captan 32 hours8 hours10 minutes
Note: Data for Phosmet at pH 4.5. This table is provided for illustrative purposes to show the general trend of increased degradation of certain chemicals in alkaline conditions.[5]

Table 2: Summary of Potential Impacts of Water Quality Parameters on DMPT Efficacy

ParameterPotential Impact on DMPT EfficacyRecommended Range/ConditionTroubleshooting Action
pH High alkalinity may cause degradation via hydrolysis. DMPT itself is acidic.[1]Slightly acidic to neutral (6.0 - 7.5)Buffer water to the target pH range. Avoid mixing directly with alkaline additives.[1]
Temperature Affects organism's metabolic rate and feeding response.[7] High temperatures may accelerate degradation.Optimal range for the specific species being tested.[8][9]Maintain species-specific optimal temperature. Store DMPT stock solutions in a cool place.
Salinity DMPT is effective in both freshwater and marine environments.[1][4]Applicable across a wide range of salinities.Ensure the salinity is appropriate for the test organism.
Water Hardness Very high levels of Ca²⁺/Mg²⁺ could potentially interact with DMPT or chemoreceptors.[15]Standard aquaculture conditions.If issues persist in very hard water, use a control group with softened water.
Dissolved Oxygen Low DO (hypoxia) reduces feeding activity, thus lowering DMPT's apparent efficacy.[3][17]Maintain >80% saturation (or optimal level for the species).Ensure adequate aeration in experimental tanks.
Turbidity DMPT may adsorb to suspended particles, reducing bioavailability.[20]Low turbidity (clear water).Use filtered water. If using natural water, measure and report turbidity.

Experimental Protocols

This section provides a detailed methodology for a key experiment to quantify the impact of a water quality parameter on DMPT efficacy.

Protocol: Evaluating the Impact of Water pH on DMPT Efficacy as a Feed Attractant

1. Objective: To determine the relative efficacy of DMPT as a feed attractant for a model fish species under acidic (pH 6.0), neutral (pH 7.0), and alkaline (pH 8.5) conditions.

2. Materials and Reagents:

  • DMPT (≥98% purity)

  • Dechlorinated tap water or deionized water

  • Basal feed pellets (without attractants)

  • pH meter, calibrated

  • Buffering agents (e.g., HCl and NaOH solutions, or phosphate (B84403) buffers)

  • Glass or polycarbonate experimental tanks (e.g., 10L)

  • Model fish species (e.g., Zebrafish, Danio rerio), acclimated

  • Stopwatch and video recording equipment (optional)

3. Experimental Workflow:

Fig 1. Experimental workflow for testing DMPT efficacy at different pH levels.

4. Detailed Steps:

  • Water Preparation: Prepare three batches of water and adjust them to pH 6.0 (±0.1), 7.0 (±0.1), and 8.5 (±0.1) using appropriate buffers. Monitor and maintain the pH throughout the experiment.

  • Feed Preparation: Dissolve a calculated amount of DMPT in a small amount of ethanol (B145695) or distilled water. Evenly spray this solution onto the basal feed pellets. Allow the solvent to fully evaporate. Prepare control feed by spraying with the solvent only.

  • Acclimation: Acclimate groups of fish to the three different pH water conditions for at least 48 hours prior to the trial to avoid pH shock.

  • Feeding Trial: After a 24-hour fasting period, introduce a known quantity of either the control or DMPT-laced feed into each tank.

  • Data Collection:

    • Feed Intake: After the feeding period (e.g., 30 minutes), carefully remove all uneaten pellets, dry them, and weigh them. Calculate the total feed consumed.

    • Behavioral Metrics: Record the time it takes for the first fish to approach the feed (latency) and the number of feeding attempts within a set timeframe (e.g., the first 5 minutes).

  • Statistical Analysis: Use a two-way ANOVA to determine the effects of pH, DMPT presence, and their interaction on feed intake and feeding behavior.

Visualizations and Diagrams

Troubleshooting Flowchart

This diagram provides a logical path to diagnose potential issues with DMPT efficacy in your experiments.

TroubleshootingDMPT start Start: Poor DMPT Efficacy Observed check_water Check Core Water Parameters (pH, Temp, Hardness) start->check_water ph_q Is pH within 6.0-8.0 range? check_water->ph_q temp_q Is temperature optimal for the species? ph_q->temp_q Yes ph_high Action: Buffer pH down. Avoid alkaline additives. Prepare fresh solutions. ph_q->ph_high No other_q Check secondary parameters (DO, Turbidity) temp_q->other_q Yes temp_bad Action: Adjust temperature to species' optimal range. temp_q->temp_bad No do_q Is Dissolved Oxygen > 5 mg/L? other_q->do_q end_issue Water quality likely impacting efficacy. Re-run experiment with corrected parameters. ph_high->end_issue ph_ok pH is likely not the primary issue. temp_bad->end_issue temp_ok Temperature is likely not the issue. turbidity_q Is water clear (low turbidity)? do_q->turbidity_q Yes do_bad Action: Increase aeration. do_q->do_bad No turbidity_bad Action: Use filtered water. Consider DMPT may adsorb to particles. turbidity_q->turbidity_bad No end_ok Water quality may not be the issue. Review DMPT concentration, feed prep, and organism health. turbidity_q->end_ok Yes do_bad->end_issue turbidity_bad->end_issue

Fig 2. A troubleshooting decision tree for DMPT efficacy issues.
Hypothetical DMPT Interaction Pathway

This diagram illustrates the theoretical mechanism of DMPT as a chemoattractant and how water quality parameters could interfere with the process.

DMPT_Pathway cluster_environment Aqueous Environment cluster_organism Aquatic Organism DMPT DMPT in Water DMPT_Effective Bioavailable DMPT DMPT->DMPT_Effective WQ Water Quality Parameters (pH, Temp, Turbidity, etc.) WQ->DMPT degrades / adsorbs Receptor Olfactory/Gustatory Receptors WQ->Receptor interferes with binding DMPT_Effective->Receptor binds Signal Nerve Signal Transduction Receptor->Signal Brain Central Nervous System (Brain) Signal->Brain Response Behavioral Response (Increased Feeding) Brain->Response

Fig 3. Hypothetical pathway of DMPT action and potential interference points.

References

Validation & Comparative

DMPT vs. L-Glutamine: A Comparative Analysis of Fish Feed Attractants

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of aquaculture, the efficacy of feed attractants is paramount for optimizing feed intake, improving growth performance, and minimizing feed waste. Among the myriad of compounds utilized, Dimethylpropiothetin (DMPT) and L-glutamine have emerged as prominent chemoattractants. This guide provides a comprehensive, data-driven comparison of DMPT and L-glutamine, tailored for researchers, scientists, and professionals in drug development.

Executive Summary

Dimethylpropiothetin (DMPT) is a naturally occurring sulfur-containing compound found in marine algae.[1][2] It is widely regarded as a highly potent feed attractant for a variety of aquatic animals, including freshwater and marine fish.[1][2] L-glutamine, an amino acid, is also a well-known feed attractant, particularly for herbivorous and omnivorous fish.[3] While both compounds effectively stimulate feeding behavior, available evidence suggests that DMPT often exhibits a stronger attractant effect. One study has reported that the feeding-stimulating impact of DMPT is 2.5 times that of glutamine.[4] This guide will delve into the experimental data, methodologies, and underlying signaling pathways to provide a clear comparison of these two crucial aquaculture additives.

Quantitative Performance Data

The following tables summarize the quantitative data from various studies comparing the efficacy of DMPT and L-glutamine as fish feed attractants.

Table 1: Comparative Attractant Efficacy in Grass Carp (Ctenopharyngodon idellus)

AttractantConcentration for Significant Feeding Stimulation (Biting-balls Test)Relative Electro-olfactogram (EOG) Response Intensity
DMPTNot specified as significantly different from control in the provided abstract, but induced EOG response.High
L-glutamic acid10⁻² mol/LModerate

Source: Adapted from a study on the attractive effects of various substances on grass carp.[4][5]

Table 2: Effects of L-glutamine Supplementation on Growth Performance in Various Fish Species

Fish SpeciesL-glutamine Supplementation LevelKey Findings
Jian Carp (Cyprinus carpio var. Jian)12.0 g/kg dietImproved growth performance.[2]
Rainbow Trout (Oncorhynchus mykiss)2%Most notable increase in growth rate.[6]
Triploid Crucian Carp2%Significantly promoted glutamine synthetase expression in vivo.[7]
Giant Trahira (Hoplias lacerdae)4.83 g/kg - 5.42 g/kgImproved growth performance and intestinal histomorphometry.[8]

Note: Direct comparative studies with DMPT for these species were not found in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used to evaluate fish feed attractants.

Feeding Trial Protocol for Growth Performance Evaluation

This protocol is designed to assess the long-term effects of DMPT and L-glutamine on fish growth, feed utilization, and survival.

a. Experimental Setup:

  • Animals: A statistically significant number of healthy, juvenile fish of the target species, acclimated to laboratory conditions for at least two weeks.

  • Tanks: Multiple replicate tanks for each dietary treatment, supplied with filtered, aerated water at a controlled temperature and photoperiod.

  • Diets: A basal diet is formulated to meet the known nutritional requirements of the fish species. Experimental diets are prepared by supplementing the basal diet with varying concentrations of DMPT and L-glutamine. A control group receives the basal diet without any attractant.

b. Experimental Procedure:

  • Fish are starved for 24 hours prior to the start of the trial to ensure appetite.

  • Initial body weight and length of all fish are recorded.

  • Fish are fed their respective experimental diets to apparent satiation two to three times daily for a period of several weeks (e.g., 8-12 weeks).

  • Uneaten feed is collected after each feeding to calculate feed intake.

  • Water quality parameters (e.g., temperature, pH, dissolved oxygen, ammonia) are monitored daily.

  • At the end of the trial, final body weight and length are recorded.

c. Data Collection and Analysis:

  • Weight Gain (WG): (Final body weight - Initial body weight)

  • Specific Growth Rate (SGR): 100 * (ln(Final body weight) - ln(Initial body weight)) / number of days

  • Feed Conversion Ratio (FCR): Total feed intake / Weight gain

  • Survival Rate: (Final number of fish / Initial number of fish) * 100

  • Data are analyzed using appropriate statistical methods, such as ANOVA, to determine significant differences between dietary treatments.[9][10][11]

Behavioral Assay Protocol: Y-Maze Test for Attractant Preference

This protocol assesses the preference of fish for DMPT or L-glutamine in a controlled environment.

a. Experimental Setup:

  • Apparatus: A Y-shaped maze with a starting arm and two choice arms. Water flows from the two choice arms to the starting arm.

  • Stimuli: DMPT and L-glutamine solutions of known concentrations are introduced into the choice arms. A control arm receives only water.

b. Experimental Procedure:

  • Individual fish are placed in the starting arm and allowed to acclimate for a set period.

  • The attractant solutions are introduced into the choice arms.

  • The behavior of the fish is recorded for a defined duration (e.g., 5-10 minutes).

c. Data Collection and Analysis:

  • Time spent in each arm: The duration the fish spends in each of the choice arms is recorded.

  • First choice: The arm the fish enters first is noted.

  • Statistical analysis (e.g., Chi-square test or t-test) is used to determine if there is a significant preference for one attractant over the other or the control.

Electrophysiological Recording Protocol: Electro-olfactogram (EOG)

This protocol measures the electrical response of the fish's olfactory epithelium to DMPT and L-glutamine, providing a direct measure of olfactory sensitivity.

a. Experimental Setup:

  • Animal Preparation: The fish is anesthetized and immobilized. The gills are continuously irrigated with aerated water.

  • Recording Equipment: Glass microelectrodes filled with a saline solution are used as recording and reference electrodes. A micromanipulator is used for precise electrode placement. An amplifier and data acquisition system are used to record the signals.

b. Experimental Procedure:

  • The olfactory rosette is surgically exposed.

  • The recording electrode is placed on the surface of the olfactory epithelium, and the reference electrode is placed on the nearby skin.

  • A continuous flow of clean water is passed over the olfactory epithelium.

  • Solutions of DMPT and L-glutamine at various concentrations are introduced to the water flow for a short duration.

  • The resulting negative voltage deflections (EOG responses) are recorded.

c. Data Collection and Analysis:

  • EOG Amplitude: The peak amplitude of the negative voltage deflection is measured for each stimulus concentration.

  • Dose-Response Curve: The EOG amplitudes are plotted against the logarithm of the stimulus concentration to generate a dose-response curve.

  • The relative sensitivity to DMPT and L-glutamine can be compared based on the magnitude of the EOG responses at different concentrations.[3][5][12][13]

Signaling Pathways

The attractant properties of DMPT and L-glutamine are mediated through the olfactory and gustatory systems of fish. The following diagrams illustrate the putative signaling pathways involved.

Olfactory_Signaling_Pathway cluster_water Water Environment cluster_orn Olfactory Sensory Neuron cluster_brain Brain Attractant DMPT / L-glutamine Receptor Odorant Receptor (e.g., GPCR) Attractant->Receptor Binding G_Protein G-protein (Gα) Receptor->G_Protein Activation AC_PLC Adenylate Cyclase (AC) / Phospholipase C (PLC) G_Protein->AC_PLC Activation cAMP_IP3 cAMP / IP3 AC_PLC->cAMP_IP3 Production Ion_Channel Ion Channel cAMP_IP3->Ion_Channel Gating OB Olfactory Bulb Ion_Channel->OB Depolarization & Signal Transmission Higher_Brain Higher Brain Centers OB->Higher_Brain Signal Processing Feeding_Behavior Feeding Behavior Higher_Brain->Feeding_Behavior Initiates

Olfactory signal transduction pathway for DMPT and L-glutamine.

Gustatory_Signaling_Pathway cluster_water Water Environment cluster_trc Taste Receptor Cell cluster_brain Brain Attractant DMPT / L-glutamine Taste_Receptor Taste Receptor (e.g., T1R family for L-glutamine) Attractant->Taste_Receptor Binding Gustducin Gustducin (G-protein) Taste_Receptor->Gustducin Activation PLC Phospholipase C (PLC) Gustducin->PLC Activation IP3 IP3 PLC->IP3 Production Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers Gustatory_Nerve Gustatory Nerve Ca_Release->Gustatory_Nerve Depolarization & Neurotransmitter Release Higher_Brain Higher Brain Centers Gustatory_Nerve->Higher_Brain Signal Transmission Feeding_Behavior Feeding Behavior Higher_Brain->Feeding_Behavior Stimulates

Gustatory signal transduction pathway for DMPT and L-glutamine.

Conclusion

References

Unveiling the Functional Dichotomy: Dimethylpropiothetin Hydrochloride vs. Glycine Betaine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical biology and drug development, the exploration of small molecules with significant physiological effects is paramount. Among these, Dimethylpropiothetin (DMPT) hydrochloride and glycine (B1666218) betaine (B1666868) (GB) have garnered considerable attention for their distinct yet occasionally overlapping roles in biological systems. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

While both are betaine-class compounds, their primary efficacies diverge significantly. DMPT hydrochloride is predominantly recognized as a potent feeding attractant in aquatic species, whereas glycine betaine is a well-established osmoprotectant, crucial for conferring tolerance to abiotic stress in a wide array of organisms, most notably plants.

Comparative Efficacy as a Feeding Stimulant

Dimethylpropiothetin is a highly effective feed attractant for a variety of aquatic animals.[1][2] Its mechanism of action involves the stimulation of olfactory and gustatory receptors, which triggers a strong feeding response.[1] Several studies have quantified its superior efficacy compared to other known attractants, including glycine betaine.

Table 1: Comparative Efficacy of DMPT and Other Compounds as Aquatic Feed Attractants

CompoundComparative Attractant EffectReference
Dimethylpropiothetin (DMPT) Best attractant effect [2][3]
Choline (B1196258) chloride1.25 times less effective than DMPT[3]
Glycine betaine 2.56 times less effective than DMPT [3]
Methyl-methionine1.42 times less effective than DMPT[3]
Glutamine1.56 times less effective than DMPT[3]

It is important to note that while glycine betaine does exhibit some attractant properties, its potency is markedly lower than that of DMPT in this specific application.[1][3]

Comparative Efficacy as an Osmoprotectant

Glycine betaine is a quintessential osmoprotectant, playing a critical role in cellular osmotic adjustment and the protection of macromolecules under stress conditions such as high salinity, drought, and extreme temperatures.[4][5][6] Its accumulation in cells helps to maintain water balance, stabilize proteins and membranes, and scavenge reactive oxygen species (ROS).[4][5][7]

Dimethylpropiothetin also functions as an osmolyte, particularly in marine algae where it was first identified.[8][9] However, the body of research on its osmoprotective efficacy is less extensive than that for glycine betaine. One study on Escherichia coli found dimethylthetin (a related compound) to be about as effective as glycine betaine in promoting growth in hypertonic conditions.[10]

The following table summarizes the effects of exogenous glycine betaine application on plant performance under abiotic stress, demonstrating its efficacy as an osmoprotectant.

Table 2: Effects of Exogenous Glycine Betaine on Plants Under Abiotic Stress

Plant SpeciesStress ConditionGlycine Betaine ConcentrationObserved EffectsReference
TomatoCold Stress30 mmol/LImproved cold tolerance, higher Fv/Fm value and photochemical activity.[11]
Rice (in vitro)Salt Stress (NaCl)5 and 10 mMAmeliorated salt-induced damages, improved plant height, root length, biomass, and total chlorophyll.[12]
Alfalfa & CowpeaDrought Stress100 and 200 ppm (foliar spray)Improved drought tolerance and enhanced performance, particularly in Cowpea.[13]
Chinese Hamster Ovary (CHO) cellsHyperosmotic Stress15 mMStrong osmoprotective effect, enabling cell growth at high osmolality.[14]

Experimental Protocols and Methodologies

A detailed understanding of the experimental designs used to evaluate the efficacy of these compounds is crucial for replicating and building upon existing research.

Aquatic Feed Attractant Assay (General Workflow)

This assay is designed to quantify the chemoattractant properties of a compound on an aquatic species.

cluster_0 Acclimation cluster_1 Test Substance Preparation cluster_2 Behavioral Observation cluster_3 Data Analysis acclimate Acclimate test animals (e.g., fish, shrimp) to experimental tanks introduce Introduce substances into tanks acclimate->introduce prepare Prepare test substances (DMPT, GB, control) in a carrier (e.g., agar (B569324) gel) prepare->introduce observe Record behavioral responses: - Time to first approach - Number of contacts - Ingestion frequency introduce->observe analyze Statistically compare the responses to different substances observe->analyze

General workflow for an aquatic feed attractant assay.
Plant Abiotic Stress Tolerance Assay (General Workflow)

This type of experiment evaluates the ability of a compound to mitigate the negative effects of environmental stress on plant growth and physiology.

cluster_0 Plant Growth cluster_1 Treatment Application cluster_2 Data Collection cluster_3 Analysis germinate Germinate and grow seedlings under optimal conditions apply_stress Apply abiotic stress (e.g., drought, salinity, cold) germinate->apply_stress apply_compound Administer treatments: - Control (stress only) - Glycine Betaine + stress - DMPT + stress (hypothetical) apply_stress->apply_compound measure Measure physiological and biochemical parameters: - Growth (biomass, height) - Photosynthetic efficiency (Fv/Fm) - Oxidative stress markers (MDA, ROS) - Osmolyte content apply_compound->measure compare Compare the performance of treated vs. control plants measure->compare

General workflow for a plant abiotic stress tolerance assay.

Signaling and Metabolic Pathways

The mechanisms through which Dimethylpropiothetin hydrochloride and glycine betaine exert their effects are rooted in distinct biochemical pathways.

Glycine Betaine Biosynthesis and Action in Plants

In higher plants, glycine betaine is synthesized from choline in a two-step oxidation process.[4] It then acts to protect cellular components, particularly the photosynthetic apparatus, from stress-induced damage.[5][6]

cluster_0 Biosynthesis cluster_1 Protective Action Choline Choline Betaine_Aldehyde Betaine Aldehyde Choline->Betaine_Aldehyde CMO Glycine_Betaine Glycine Betaine Betaine_Aldehyde->Glycine_Betaine BADH Osmotic_Stress Abiotic Stress (Drought, Salinity) Glycine_Betaine->Osmotic_Stress Mitigates ROS Reactive Oxygen Species (ROS) Glycine_Betaine->ROS Scavenges Photosynthesis Photosystem II (PSII) Glycine_Betaine->Photosynthesis Stabilizes Osmotic_Stress->ROS Cell_Damage Cellular Damage ROS->Cell_Damage Photosynthesis->Cell_Damage

Simplified pathway of glycine betaine synthesis and its protective role against abiotic stress in plants.
Dimethylpropiothetin (DMPT) as a Chemostimulant

The action of DMPT as a feeding stimulant is a neurophysiological process involving the chemoreceptors of aquatic animals.

DMPT DMPT in Water Olfactory_Receptor Olfactory/Gustatory Receptors DMPT->Olfactory_Receptor Binds Signal_Transduction Signal Transduction Cascade Olfactory_Receptor->Signal_Transduction Neural_Impulse Neural Impulse to Brain Signal_Transduction->Neural_Impulse Feeding_Behavior Feeding Behavior (Foraging, Ingestion) Neural_Impulse->Feeding_Behavior Triggers

Logical flow of DMPT's action as a chemostimulant in aquatic animals.

Conclusion

For researchers in aquaculture and animal nutrition, DMPT hydrochloride represents a powerful tool for enhancing feed intake. For scientists and drug development professionals focused on agriculture, crop science, and cellular stress responses, glycine betaine is a well-validated agent for mitigating the effects of environmental and cellular stress. The choice between these two molecules is, therefore, highly dependent on the specific application and biological system under investigation. Future research could explore potential synergistic effects or novel applications for these versatile compounds.

References

Unlocking Aquaculture Potential: DMPT as a Potent Growth Promoter in Carp

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Dimethylpropiothetin (DMPT) and Other Feed Additives in Enhancing Carp (B13450389) Growth and Feed Utilization

For researchers, scientists, and professionals in drug development focused on aquaculture, the quest for effective and safe growth promoters is paramount. This guide provides a comprehensive comparison of Dimethylpropiothetin (DMPT) with other common growth-promoting additives used in carp farming, supported by experimental data. We delve into the performance metrics, experimental methodologies, and potential biological mechanisms to offer a clear perspective on the efficacy of these compounds.

Performance Comparison: DMPT Outshines Alternatives

Experimental evidence consistently demonstrates the superior growth-promoting effects of DMPT in carp when compared to other additives such as probiotics, prebiotics, and carotenoids. Quantitative data from various studies are summarized below, highlighting key performance indicators.

Table 1: Comparative Efficacy of DMPT and Other Growth Promoters on Carp Growth Performance

Growth PromoterDosageDuration (days)Weight Gain Rate (%)Specific Growth Rate (SGR %/day)Feed Conversion Ratio (FCR)Reference
DMPT 0.1 g/kg4260.4441.22-28.01%[1][2]
0.2 g/kg4273.8551.15-29.41%[1][2]
0.3 g/kg4298.4960.31-33.05%[1][2]
Probiotics 1 g/kg84---[3]
(Bacillus subtilis c-3102)
Probiotics 1 x 10^10 CFU/g28Significantly IncreasedSignificantly IncreasedSignificantly Reduced[4]
(Bacillus subtilis)
Prebiotics --Improved--[3]
Carotenoids 1% Beet Root45---[5]
(Natural Sources)1% Carrot Peel45Significantly Higher-Lower[5]
1% Tomato Peel45-Significantly Highest-[5]
Control No Additive42---[1][2]

Note: A negative percentage in FCR indicates a reduction, signifying improved feed efficiency.

The data clearly indicates that DMPT, particularly at a concentration of 0.3 g/kg, leads to a remarkable increase in both weight gain rate and specific growth rate, alongside a significant improvement in feed conversion ratio.[1][2] While probiotics and prebiotics also show positive effects on growth, the magnitude of improvement appears to be more pronounced with DMPT.[3][4] Carotenoids, primarily used for pigmentation, also exhibit some growth-promoting properties, though their primary function is not growth enhancement.[5]

Experimental Protocols: A Closer Look at the Methodology

To ensure the validity and reproducibility of these findings, it is crucial to understand the experimental designs employed in these studies. Below are detailed methodologies for key experiments cited in this guide.

DMPT Growth Promotion Trial in Carp
  • Objective: To evaluate the effect of different concentrations of DMPT on the growth performance of carp.

  • Experimental Fish: Healthy carp with a uniform initial body weight are selected and acclimatized to the experimental conditions for at least one week.

  • Experimental Design: The fish are randomly divided into different experimental groups, each with multiple replicates. A control group is fed a basal diet without DMPT, while the treatment groups receive the basal diet supplemented with varying concentrations of DMPT (e.g., 0.1 g/kg, 0.2 g/kg, and 0.3 g/kg).[6]

  • Feeding Regimen: The fish are fed to satiation two to three times daily for a specified period, typically 6 to 8 weeks. The amount of feed consumed is recorded.

  • Data Collection:

    • Growth Performance: Fish are weighed at the beginning and end of the experiment to calculate Weight Gain Rate (WGR) and Specific Growth Rate (SGR).

    • Feed Utilization: The total feed intake is recorded to determine the Feed Conversion Ratio (FCR).

    • Survival Rate: The number of surviving fish in each group is counted.

  • Statistical Analysis: The collected data are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between the control and treatment groups.

Probiotics Efficacy Trial in Carp
  • Objective: To assess the impact of dietary probiotic supplementation on the growth and health of carp.

  • Experimental Diets: A basal diet is formulated, and the experimental diets are prepared by supplementing the basal diet with specific strains of probiotics (e.g., Bacillus subtilis) at a known concentration (e.g., 1 x 10^10 CFU/g). A control diet without probiotics is also prepared.

  • Experimental Setup: Carp are randomly distributed into tanks, with each dietary treatment having multiple replicates.

  • Feeding and Rearing: The fish are fed their respective diets for a predetermined duration (e.g., 28 days). Water quality parameters are monitored and maintained at optimal levels.

  • Data Analysis: Growth parameters (WGR, SGR), feed utilization (FCR), and in some cases, intestinal microbiota and antioxidant capacity are analyzed.[4]

Visualizing the Process: Experimental Workflow

The following diagram illustrates a typical experimental workflow for validating the growth-promoting effects of a feed additive like DMPT in carp.

Experimental_Workflow cluster_setup Experimental Setup cluster_trial Feeding Trial cluster_analysis Data Analysis cluster_conclusion Conclusion A Acclimatization of Carp B Random Allocation to Tanks A->B D Daily Feeding & Monitoring B->D C Preparation of Experimental Diets (Control & DMPT-supplemented) C->D E Data Collection (Feed Intake) D->E F Measurement of Growth Parameters (Weight Gain, SGR) D->F G Calculation of Feed Conversion Ratio (FCR) E->G H Statistical Analysis F->H G->H I Evaluation of DMPT's Growth-Promoting Effects H->I

A typical experimental workflow for evaluating feed additives.

Understanding the Mechanism: Potential Signaling Pathways

While the precise molecular mechanisms of DMPT's growth-promoting effects in carp are still under investigation, research in related species suggests the involvement of key signaling pathways that regulate growth and antioxidant responses. One such proposed pathway involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

DMPT, or its analogs, may enhance the antioxidant status of the fish.[7] This can lead to the activation of the Nrf2 pathway, a master regulator of the cellular antioxidant response. Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes. This improved antioxidant capacity can reduce oxidative stress, leading to better overall health and, consequently, improved growth performance.

DMPT_Signaling_Pathway DMPT DMPT Supplementation Antioxidant Improved Antioxidant Status DMPT->Antioxidant Nrf2_Activation Nrf2 Activation Antioxidant->Nrf2_Activation ARE_Binding Nrf2-ARE Binding in Nucleus Nrf2_Activation->ARE_Binding Gene_Expression Increased Expression of Antioxidant Genes ARE_Binding->Gene_Expression Oxidative_Stress Reduced Oxidative Stress Gene_Expression->Oxidative_Stress Growth Enhanced Growth Performance Oxidative_Stress->Growth

Proposed Nrf2 signaling pathway for DMPT's effects.

References

A Comparative Analysis of Natural vs. Synthetic Dimethylpropiothetin (DMPT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethylpropiothetin (DMPT), a naturally occurring sulfur-containing compound, has garnered significant attention as a potent feed attractant in aquaculture. Its ability to stimulate feeding behavior and promote growth in various aquatic species is well-documented.[1] This guide provides a comparative analysis of DMPT derived from natural sources versus that produced through chemical synthesis, offering insights into their respective properties, performance, and methodologies for evaluation.

I. Overview and Production

Natural Dimethylpropiothetin is a metabolite found in marine algae and other aquatic organisms.[1][2] It is considered the original and purest form of the compound, responsible for the natural feeding cues in many aquatic environments. The extraction of DMPT from natural sources, primarily seaweeds, is a complex and often costly process, which has limited its large-scale industrial application.[3]

Synthetic Dimethylpropiothetin , on the other hand, is produced through chemical reactions, typically involving dimethyl sulfide (B99878) and 3-chloropropionic acid. This method allows for large-scale, cost-effective production with high purity and consistency, making it the more common form of DMPT used in commercial applications.

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Caption: Production pathways for natural and synthetic DMPT.

II. Comparative Data

Table 1: General Properties of Natural vs. Synthetic DMPT
FeatureNatural DimethylpropiothetinSynthetic Dimethylpropiothetin
Source Marine algae, seaweed, and other marine organisms[1][2]Chemical synthesis from raw materials[3]
Production Extraction and purification from natural sourcesControlled chemical reaction
Purity Variable, often lower due to co-extraction of other compoundsHigh and consistent, typically ≥98%[2]
Cost-Effectiveness High cost due to complex extraction and low yield[3]Lower cost, suitable for large-scale production
Consistency Batch-to-batch variability is commonHigh consistency between batches
Stability Generally considered stableStable, but can be affected by processing conditions[4][5]
Table 2: Performance Data of Synthetic DMPT in Carp (B13450389) (Cyprinus carpio)

The following data is from a study comparing the effects of different concentrations of synthetic DMPT and another attractant, DMT, on the growth of carp. The results for DMPT are highlighted below.

DMPT Concentration in FeedDaily Weight Gain Increase (vs. Control)Feed Coefficient Decrease (vs. Control)Survival Rate
0.1 g/kg52.94%28.01%95%
0.2 g/kg78.43%29.41%95%
0.3 g/kg113.73%33.05%95%
Control (0 g/kg)0%0%90%
(Data sourced from a study on the effects of DMPT and DMT on carp)[6]

This study demonstrates a significant, dose-dependent increase in growth performance with the addition of synthetic DMPT to the feed.[6]

An Analogous Case: Natural vs. Synthetic Astaxanthin (B1665798)

A study comparing natural and synthetic astaxanthin (another aquaculture feed additive) in rainbow trout found that synthetic astaxanthin led to more efficient pigmentation.[7] Conversely, natural astaxanthin was associated with better antioxidant properties and immunity.[7] This suggests that natural and synthetic versions of a compound may have different biological effects, a possibility that could also apply to DMPT.

III. Experimental Protocols

Feed Attractant Assay (Biting-Ball Test)

This protocol is a common method to evaluate the efficacy of a feed attractant.

Objective: To quantify the attractant effect of DMPT by measuring the frequency of fish biting a stimulus source.

Methodology:

  • Preparation of Test Substance: Prepare different concentrations of DMPT (e.g., 0.1%, 0.2%, 0.5%) in a solution.

  • Preparation of Biting Balls: Inject a standard volume of the DMPT solution into a cotton ball. A control ball with no DMPT should also be prepared. Wrap the cotton balls in gauze.[8]

  • Acclimation: Place a group of fish (e.g., 50 fish) in a tank and allow them to acclimate.[8]

  • Assay: Suspend the biting balls in the tank.

  • Data Collection: Record the number of bites on each ball over a specific period (e.g., 10 minutes).

  • Analysis: Compare the number of bites on the DMPT-containing balls to the control ball. Statistical analysis (e.g., ANOVA) is used to determine significance.

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ExperimentalWorkflow Prep Prepare DMPT Solutions (Varying Concentrations) Bait Inject Solutions into Cotton Balls Prep->Bait Assay Introduce Biting Balls to Tank Bait->Assay Acclimate Acclimate Fish in Test Tank Acclimate->Assay Record Record Number of Bites over a Set Time Assay->Record Analyze Statistical Analysis of Bite Counts Record->Analyze

Caption: Workflow for a feed attractant biting-ball assay.

Stability Testing of DMPT in Feed

This protocol outlines the general steps for assessing the stability of DMPT in aquaculture feed.

Objective: To determine the degradation rate of DMPT in feed under specific storage conditions.

Methodology:

  • Sample Preparation: Prepare a batch of feed with a known concentration of DMPT.

  • Storage Conditions: Store the feed samples in conditions that mimic real-world scenarios (e.g., controlled temperature and humidity).[4][5]

  • Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6 months).[5]

  • Extraction: At each time point, take a subsample of the feed and extract the DMPT using an appropriate solvent.

  • Quantification: Analyze the concentration of DMPT in the extract using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Calculate the percentage of DMPT remaining at each time point relative to the initial concentration to determine the stability.

IV. Signaling Pathway

DMPT primarily acts as a chemosensory stimulant, activating the olfactory and gustatory systems in fish.[9] While the precise molecular cascade for DMPT is a subject of ongoing research, a plausible signaling pathway based on known mechanisms of chemoreception in fish is illustrated below.

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SignalingPathway cluster_Olfactory Olfactory Sensory Neuron cluster_Gustatory Gustatory Receptor Cell DMPT DMPT OR Olfactory Receptor DMPT->OR GR Taste Receptor (e.g., T1R) DMPT->GR G_olf G-protein (Gαolf) OR->G_olf AC Adenylate Cyclase G_olf->AC cAMP cAMP AC->cAMP CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Depolarization Neuron Depolarization CNG->Depolarization Signal_O Signal to Olfactory Bulb Depolarization->Signal_O Feeding Feeding Behavior Signal_O->Feeding G_gust G-protein (Gustducin) GR->G_gust PLC Phospholipase C G_gust->PLC IP3 IP3 PLC->IP3 Ca_release Ca2+ Release IP3->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Depolarization_G Cell Depolarization TRPM5->Depolarization_G Signal_G Signal to Gustatory Lobe Depolarization_G->Signal_G Signal_G->Feeding

Caption: Plausible chemosensory signaling pathways for DMPT in fish.

This diagram illustrates how DMPT binding to olfactory and gustatory receptors can initiate a G-protein coupled cascade, leading to neuron or receptor cell depolarization and ultimately triggering a feeding response.[10][11][12]

V. Conclusion

The choice between natural and synthetic Dimethylpropiothetin hinges on the specific application and economic considerations.

  • Synthetic DMPT offers a cost-effective, high-purity, and consistent product suitable for large-scale use in commercial aquaculture feeds. Its efficacy in promoting growth and feed intake is supported by experimental data.

  • Natural DMPT , while being the original source of this potent attractant, is hampered by high production costs and potential for variability. However, the possibility of it containing other beneficial, co-extracted compounds that could offer a broader range of biological effects, as seen in the case of astaxanthin, cannot be discounted and warrants further research.

For researchers and drug development professionals, synthetic DMPT provides a reliable and standardized compound for experimental studies. Future research should focus on direct comparative trials between natural and synthetic DMPT to fully elucidate any potential differences in their biological activity and overall performance in aquaculture.

References

DMPT Hydrochloride: A Comparative Analysis of its Efficacy in Freshwater and Marine Species

Author: BenchChem Technical Support Team. Date: December 2025

An Indispensable Tool for Aquaculture and Research

Introduction: Dimethylpropiothetin hydrochloride (DMPT), a naturally occurring sulfur-containing compound, has garnered significant attention within the aquaculture industry and scientific community as a potent feed attractant for a wide array of aquatic organisms. Its ability to stimulate feeding behavior is well-documented, leading to improved growth rates, feed conversion ratios, and overall production efficiency. This guide provides a comparative analysis of DMPT hydrochloride's effectiveness in freshwater versus marine species, supported by available experimental data. It also explores alternative chemoattractants and details the experimental protocols used to evaluate these substances, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Comparative Efficacy of DMPT Hydrochloride

DMPT has demonstrated remarkable efficacy as a feeding attractant in both freshwater and marine environments. While direct comparative studies under identical experimental conditions are limited, research on various species within each environment provides strong evidence of its effectiveness.

In Freshwater Species:

Studies on freshwater fish such as carp (B13450389), grass carp, and tilapia have consistently shown that DMPT significantly enhances feed intake and growth performance. For instance, in a study on carp, the addition of DMPT to feed significantly increased the biting frequency, weight gain rate, specific growth rate, and survival rate, while concurrently decreasing the feed conversion ratio. Another study on grass carp identified DMPT as a potent attractant in behavioral maze tests. Research on juvenile GIFT tilapia showed that while tryptophan and dimethylthetin (DMT) significantly increased feed intake, DMPT is also recognized as an effective attractant.

In Marine Species:

Similarly, DMPT has proven to be a powerful growth promoter for several marine fish species. A study involving red sea bream, yellowtail, and flounder reported significant increases in growth with the dietary administration of DMPT. The body weight gain of the DMPT group was approximately 2.5 times higher than the control group in red sea bream after 18 days. In shrimp, a crucial marine aquaculture species, the inclusion of attractants is vital for improving the palatability of feeds, especially those with high plant protein content. While specific quantitative data on DMPT's singular effect in some shrimp studies can be part of a proprietary mix, its role as a key attractant is widely acknowledged.

Alternative Feed Attractants

While DMPT is a highly effective attractant, several other compounds are also used in aquaculture to stimulate feeding. These include:

  • Dimethylthetin (DMT): A compound structurally similar to DMPT, it has also been shown to be an effective attractant, though some studies suggest DMPT is more potent.

  • Betaine: A quaternary ammonium (B1175870) compound that is widely used as a feed attractant in the aquaculture industry.

  • Amino Acids: Various amino acids, such as L-glutamic acid, L-alanine, L-proline, L-arginine, and glycine, have been identified as feeding stimulants for different fish species.

  • Trimethylamine N-oxide (TMAO): A compound found in many marine organisms that can act as a feeding stimulant.

  • Inosine Monophosphate (IMP): A nucleotide that has been shown to be an effective attractant for carnivorous fish.

The effectiveness of these alternatives can be species-specific, and they are often used in combination to create a more potent attractant profile.

Data Presentation

Table 1: Quantitative Effects of DMPT in Freshwater Species

SpeciesParameterDMPT ConcentrationResultCitation
CarpBiting FrequencyNot specifiedSignificantly increased compared to control[1]
CarpWeight Gain RateOptimal concentrationSignificantly increased compared to control[1]
CarpFeed Conversion RatioOptimal concentrationSignificantly decreased compared to control[1]
Grass CarpAttractionNot specifiedAttractant effect observed in maze test[2]

Table 2: Quantitative Effects of DMPT in Marine Species

SpeciesParameterDMPT ConcentrationResultCitation
Red Sea BreamBody Weight Gain5mM~2.5-fold increase vs. control at 18 days
YellowtailBody Weight Gain1mMSignificant increase vs. control
FlounderBody Weight GainNot specifiedSignificant increase vs. control

Table 3: Comparison of DMPT with Alternative Attractants in Freshwater Species

SpeciesAttractants ComparedParameterResultCitation
CarpDMPT vs. DMTBiting Frequency, Weight GainDMPT showed a more significant effect than DMT[1]
Grass CarpDMPT, DMT, Amino AcidsAttractionDMPT, DMT, and several amino acids showed attractive effects[2]
Hucho taimenDMPT, TMAO, Betaine, IMPSerum Protein, Globulin0.2% DMPT significantly increased total protein and globulin[3]

Table 4: Comparison of DMPT with Alternative Attractants in Marine Species

SpeciesAttractants ComparedParameterResultCitation
ShrimpBetaine/Amino Acid MixtureGrowth, FCRAddition of 1.5% mixture to plant-protein diet improved growth and FCR[4]

Experimental Protocols

1. Feeding Trials:

  • Objective: To determine the effect of a test substance on feed intake, growth rate, and feed conversion ratio.

  • Methodology:

    • Acclimation: Fish are acclimated to the experimental conditions (tanks, water quality, and a basal diet) for a period of 1-2 weeks.

    • Diet Preparation: Experimental diets are prepared by incorporating the test substance at various concentrations into a basal feed mixture. A control diet without the test substance is also prepared.

    • Feeding: Fish are fed the experimental diets to apparent satiation two or three times daily for a predetermined period (e.g., 8 weeks).

    • Data Collection: The amount of feed consumed is recorded daily. Fish are weighed at the beginning and end of the trial to determine weight gain.

    • Calculations:

      • Weight Gain (WG) %: [(Final weight - Initial weight) / Initial weight] * 100

      • Specific Growth Rate (SGR) %/day: [(ln(Final weight) - ln(Initial weight)) / Number of days] * 100

      • Feed Conversion Ratio (FCR): Total feed intake / Weight gain

      • Feed Intake (FI): Total feed consumed / Number of fish

2. Behavioral Assays (Y-Maze):

  • Objective: To assess the chemo-attractant or repellent properties of a substance.

  • Methodology:

    • Apparatus: A Y-shaped maze with a starting arm and two choice arms. Water flows from the choice arms to the starting arm.

    • Procedure:

      • The test substance is introduced into the water flowing into one of the choice arms, while the other arm receives untreated water (control).

      • A fish is placed in the starting arm and allowed to acclimate for a set period.

      • The barrier to the choice arms is removed, and the fish's movement is recorded for a defined duration.

    • Data Analysis: The time spent in each arm and the first arm entered are recorded to determine preference or avoidance of the test substance.

Signaling Pathways and Experimental Workflows

DMPT_Olfactory_Signaling_Pathway DMPT DMPT Molecule Receptor G-Protein Coupled Receptor (GPCR) in Olfactory Sensory Neuron DMPT->Receptor Binds to G_Protein G-protein Activation (Gα, Gβγ) Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP Increased intracellular cAMP Adenylyl_Cyclase->cAMP Catalyzes ATP to Ion_Channel Opening of Cyclic Nucleotide-Gated (CNG) Ion Channels cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Influx of Na+ and Ca2+ Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Olfactory Bulb in Brain Action_Potential->Brain Behavior Feeding Behavior Initiation Brain->Behavior

Experimental_Workflow_Y_Maze cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Acclimation Fish Acclimation to Y-Maze Solution_Prep Prepare Test (DMPT) and Control Solutions Introduction Introduce Solutions to Respective Arms of Y-Maze Solution_Prep->Introduction Fish_Placement Place Fish in Starting Arm Introduction->Fish_Placement Observation Record Fish Movement and Time Spent in Each Arm Fish_Placement->Observation Data_Analysis Analyze Time Spent and First Choice of Arm Observation->Data_Analysis Conclusion Determine Attractant or Repellent Effect Data_Analysis->Conclusion

Conclusion

DMPT hydrochloride stands out as a highly effective feeding attractant for a broad spectrum of both freshwater and marine aquatic species. The available data, although not from direct comparative studies, strongly indicates its significant positive impact on feed intake and growth across different environments. While alternatives exist, DMPT's potency is frequently highlighted in the literature. For researchers and professionals in aquaculture and drug development, understanding the nuances of its application and the standardized protocols for its evaluation is crucial for optimizing its benefits. Future research should focus on direct comparative studies to elucidate the species-specific and environment-specific efficacy of DMPT and other chemoattractants, which will further refine feeding strategies and contribute to the sustainable growth of the aquaculture industry.

References

The Cost-Effectiveness of DMPT in Commercial Aquaculture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of commercial aquaculture, optimizing feed costs while maximizing growth performance is paramount. Dimethylpropiothetin (DMPT), a naturally occurring sulfur-containing compound, has emerged as a potent feed attractant, but its cost-effectiveness compared to other additives like betaine (B1666868) and traditional fishmeal warrants a thorough evaluation. This guide provides a comprehensive comparison of DMPT's performance, supported by experimental data, detailed methodologies, and an exploration of its underlying biological mechanisms.

Performance Comparison: DMPT vs. Alternatives

The efficacy of a feed attractant is primarily measured by its ability to stimulate feed intake, which in turn influences key production parameters such as growth rate, feed conversion ratio (FCR), and overall survival. Experimental evidence suggests that DMPT can significantly enhance these metrics in various aquaculture species.

A crucial aspect of evaluating DMPT's cost-effectiveness is a direct comparison with other widely used feed attractants, particularly betaine. While both are effective, studies suggest DMPT may elicit a stronger feeding response at lower inclusion levels.

Table 1: Comparative Performance of DMPT and Betaine on Growth Parameters in Aquaculture

SpeciesAttractantInclusion LevelWeight Gain (g)Specific Growth Rate (%/day)Feed Conversion Ratio (FCR)Source(s)
Yellow River Carp (Cyprinus carpio)Control (Plant Protein)----[1]
Compound Attractant with DMPT0.06% DMPT + 0.22% tangerine peel powder + 0.75% yeast powderSignificantly higher than controlSignificantly higher than controlSignificantly lower than control[1]
Compound Attractant with Betaine0.07% sodium glutamate (B1630785) + 0.22% tangerine peel powder + 0.34% betaineSignificantly higher than controlSignificantly higher than controlSignificantly lower than control[1]
Largemouth Bass (Micropterus salmoides)Control (Low Fish Meal)----[2]
Betaine0.2%Increased (at 4 weeks)Increased (at 4 weeks)-[2]
Common Carp (Cyprinus carpio)Control0%7.46-4.35[3]
Betaine Hydrochloride0.20%10.801.063.23[3]
Betaine Hydrochloride0.25%--3.66[3]

Note: The study on Yellow River Carp used compound attractants, making a direct comparison of DMPT and betaine alone challenging. However, it demonstrates the potential of both substances to improve performance in plant-based diets.

Experimental Protocols

To ensure the validity and reproducibility of findings, detailed experimental protocols are essential. Below is a synthesized methodology for a typical feeding trial evaluating the efficacy of a feed attractant like DMPT.

Experimental Workflow for Evaluating Feed Attractants

experimental_workflow cluster_preparation Preparation Phase cluster_trial Feeding Trial cluster_data_collection Data Collection & Analysis acclimation Acclimation of Test Animals diet_formulation Formulation of Experimental Diets (Control and Treatment Groups) acclimation->diet_formulation random_distribution Random Distribution of Animals into Tanks diet_formulation->random_distribution feeding Feeding with Experimental Diets (Fixed rate or ad libitum) random_distribution->feeding monitoring Daily Monitoring of Water Quality and Animal Health feeding->monitoring sampling Periodic Sampling for Growth Measurement (Weight and Length) monitoring->sampling final_data Final Data Collection (Survival, FCR, etc.) sampling->final_data analysis Statistical Analysis of Data final_data->analysis

Caption: A generalized workflow for an aquaculture feeding trial to evaluate feed attractants.

Key Methodological Components:
  • Test Animals and Acclimation: Healthy, uniformly sized animals (e.g., shrimp or fish) are sourced and acclimated to the experimental conditions (tanks, water quality, and a basal diet) for a period of at least one week to reduce stress.[4][5][6]

  • Experimental Diets: A basal diet is formulated to meet the known nutritional requirements of the test species. This basal diet is then divided into batches to create the different treatment groups. The control group receives the basal diet with no attractant. Treatment groups receive the basal diet supplemented with varying concentrations of the test attractant (e.g., DMPT at 100, 200, 300, 400, 500, 600, and 700 mg/kg).[4] Another common alternative, such as betaine, would be included as a separate treatment group for comparison. All diets are prepared to be isonitrogenous and isoenergetic.

  • Experimental Design: Animals are randomly distributed into replicate tanks for each dietary treatment. A typical design would involve at least three replicate tanks per treatment to ensure statistical power.[4] Stocking density is maintained at a level that does not impede growth or cause undue stress.[4]

  • Feeding and Water Quality Management: Fish or shrimp are fed a predetermined ration (e.g., a percentage of their body weight) or ad libitum (to satiation) multiple times a day.[4] Uneaten feed is collected to accurately calculate feed intake. Water quality parameters such as temperature, pH, dissolved oxygen, and ammonia (B1221849) levels are monitored daily and maintained within the optimal range for the species.[5][6]

  • Data Collection and Analysis:

    • Growth Performance: Animals are weighed at the beginning and end of the trial to determine weight gain (WG), specific growth rate (SGR), and average daily gain (ADG).[7][8]

    • Feed Utilization: The total amount of feed consumed is recorded to calculate the feed conversion ratio (FCR), which is the ratio of feed intake to weight gain.[7][8]

    • Survival Rate: The number of surviving animals in each tank is recorded at the end of the experiment.

    • Statistical Analysis: Data are subjected to statistical analysis, typically using analysis of variance (ANOVA), to determine if there are significant differences between the treatment groups.

Mechanism of Action: The Signaling Pathway of DMPT

DMPT functions as a potent chemoattractant by stimulating the olfactory and gustatory receptors of aquatic animals. This stimulation triggers a signaling cascade within the sensory neurons, ultimately leading to a behavioral response of increased feed-seeking and ingestion. The primary mechanism involves the activation of G-protein coupled receptors (GPCRs) located on the membranes of chemosensory neurons.

Hypothesized DMPT Chemosensory Signaling Pathway

dmpt_signaling_pathway cluster_cAMP cAMP Pathway cluster_PLC PLC Pathway DMPT DMPT GPCR G-Protein Coupled Receptor (GPCR) DMPT->GPCR Binds to G_protein G-protein (Gα, Gβγ) GPCR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_channel_cAMP Ion Channel cAMP->Ion_channel_cAMP Opens PKA->Ion_channel_cAMP Phosphorylates Depolarization Neuron Depolarization Ion_channel_cAMP->Depolarization PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ion_channel_PLC Ion Channel Ca_release->Ion_channel_PLC Opens PKC->Ion_channel_PLC Phosphorylates Ion_channel_PLC->Depolarization Signal_transmission Signal Transmission to Brain Depolarization->Signal_transmission Feeding_behavior Initiation of Feeding Behavior Signal_transmission->Feeding_behavior

Caption: A proposed model of the DMPT chemosensory signaling pathway in aquatic animals.

Upon binding of DMPT to a specific GPCR, the associated G-protein is activated. This activation can trigger one of two primary signaling cascades:

  • The cAMP Pathway: The activated G-protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP). Increased intracellular cAMP can directly open cyclic nucleotide-gated ion channels or activate Protein Kinase A (PKA), which then phosphorylates and opens ion channels.

  • The Phospholipase C (PLC) Pathway: The activated G-protein can also stimulate Phospholipase C, which cleaves a membrane lipid (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions from intracellular stores, while DAG activates Protein Kinase C (PKC). Both calcium and PKC can modulate the activity of ion channels.

The opening of these ion channels leads to a depolarization of the sensory neuron's membrane, generating an electrical signal that is transmitted to the brain. The brain interprets this signal as a positive feeding cue, prompting the animal to initiate foraging and feeding behaviors.

Conclusion

The available evidence strongly suggests that DMPT is a highly effective feed attractant in commercial aquaculture, with the potential to significantly improve growth performance and feed efficiency. While a definitive, universal cost-benefit analysis against alternatives like betaine is challenging due to species-specific responses and varying market prices of additives and feed ingredients, the potent chemo-attractant properties of DMPT at low inclusion levels present a compelling case for its cost-effectiveness. Further research focusing on direct, species-specific comparative trials with comprehensive economic analyses will be invaluable for aquaculture producers seeking to optimize their feed formulations and enhance the profitability of their operations. The elucidation of the precise signaling pathways involved in DMPT chemoreception will also open new avenues for the development of even more effective and targeted feed attractants.

References

DMPT vs. Other Sulfur-Containing Compounds: A Comparative Guide to Attractant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Dimethylpropiothetin (DMPT) as a premier attractant in aquaculture, supported by experimental data and methodological insights for researchers and scientists.

Dimethylpropiothetin, commonly known as DMPT, is a naturally occurring sulfur-containing compound that has garnered significant attention as a highly effective feed attractant for a wide range of aquatic animals.[1][2] This guide provides a detailed comparison of DMPT's attractant effects against other sulfur-containing compounds and common attractants, presenting quantitative data, experimental protocols, and the underlying chemoreception pathways.

Comparative Performance: DMPT's Superior Attractant Effect

Numerous studies have demonstrated that DMPT is a potent attractant, often outperforming other compounds in stimulating feeding behavior in both freshwater and marine species.

Quantitative Comparison of Attractant Efficacy

Data consistently shows DMPT to be a more powerful attractant compared to several other widely used substances. Its effect is reported to be significantly higher than that of choline (B1196258) chloride, glycine (B1666218) betaine, methyl-methionine, and glutamine.[1]

CompoundComparative Attractant Efficacy (Relative to DMPT)
DMPT 1.00
Choline Chloride0.80
Glycine Betaine0.39
Methyl-Methionine0.70
Glutamine0.64
Data sourced from commercial product information sheets, presenting DMPT's effect as 1.25 times that of choline chloride, 2.56 times that of glycine betaine, 1.42 times that of methyl-methionine, and 1.56 times that of glutamine.[1]

Performance Against Other Sulfur Compounds

In studies directly comparing various sulfur-containing organic compounds, DMPT consistently demonstrates the strongest effect on the feeding behavior and olfactory responses of fish.

A study on grass carp (B13450389) evaluated the olfactory response to several compounds using electro-olfactogram (EOG) recordings. The intensity of the response, from lowest to highest, was recorded as: taurine, L-glutamic acid, L-proline, L-arginine, glycine, L-alanine, DMPT, and finally DMT (Dimethylthetin), indicating a potent response to DMPT and its related compound DMT.[3] While both DMPT and DMT show strong attractant properties, DMPT is generally considered to have a better functional effect and is a naturally occurring substance found in aquatic animals, unlike DMT which is a synthetic compound.[2]

Other sulfur compounds like dimethylsulfoxide and dimethylsulfone have also been shown to promote striking behavior in fish, but to a lesser extent than DMPT.[2]

Experimental Protocols for Attractant Evaluation

The efficacy of feeding attractants is quantified through various established experimental methodologies, primarily focusing on behavioral and physiological responses.

Behavioral Assays

These methods directly observe and quantify the feeding response of aquatic animals to chemical stimuli.

  • Biting-Ball Test: This test measures the feeding stimulation effect of a compound. A food ball or pellet made of an inert substance (e.g., cellulose) is impregnated with the test attractant at a specific concentration. The number of bites the ball receives from the test subjects over a set period is recorded. Higher bite counts indicate a stronger attractant effect. This method has been used to determine optimal concentrations for attractants like DMPT, allicin, and betaine.[3]

  • Behavioral Maze Test: This method is used to screen for the attractive or suppressive effects of various stimuli. Fish are placed in a maze with different channels, some containing the test substance. The preference of the fish for a particular channel, determined by the time spent or frequency of entry, indicates the substance's attractant or repellent properties.[3]

  • Food Consumption and Growth Trials: In a more applied setting, attractants are mixed into feed and offered to fish over an extended period.[4] Key performance indicators such as feed intake, weight gain rate, specific growth rate, and feed conversion ratio are measured to determine the attractant's effectiveness in a practical aquaculture scenario.[5]

Electrophysiological Assays

These techniques provide direct physiological evidence of chemosensory stimulation.

  • Electro-olfactogram (EOG) Recording: EOG measures the electrical responses of the olfactory organ to chemical stimuli. Electrodes are placed on the olfactory epithelium of the fish to record voltage changes when a solution containing the test compound is introduced. A stronger electrical response indicates a more potent stimulation of the olfactory receptors. This method has been used to confirm the strong olfactory stimulation induced by DMPT compared to other compounds like L-glutamine.[3]

Figure 1. A generalized workflow for the comparative evaluation of aquatic feed attractants.

Mechanism of Action: Chemoreception Signaling

The attractant effect of DMPT and other sulfur-containing compounds is mediated by the chemosensory systems of aquatic animals—olfaction (smell) and gustation (taste).[6][7]

  • Stimulus Detection: DMPT, being a water-soluble molecule, disperses in the aquatic environment.[6] These chemical cues are detected by specialized receptor cells located in the olfactory organs (nares) and taste buds, which can be found on the lips, mouth, and even the external body surface of some fish.[6][7]

  • Receptor Binding: Fish taste and olfactory receptors are known to interact with low molecular weight compounds that contain specific chemical groups. For sulfur compounds like DMPT, the dimethylsulfonium ((CH3)2S+-) group is a key feature for binding to these chemoreceptors.[1]

  • Signal Transduction: The binding of DMPT to a receptor protein triggers a cascade of intracellular events. This process converts the chemical signal into an electrical signal (a nerve impulse).[8]

  • Neural Processing: This electrical signal is then transmitted via sensory neurons to the brain (e.g., the olfactory bulb and other processing centers).[6]

  • Behavioral Response: The brain interprets these signals, leading to a recognized "smell" or "taste," which in turn elicits a specific behavioral response, such as increased swimming activity, searching for the source of the stimulus, and initiating feeding or biting behavior.[3]

Chemoreception_Pathway cluster_environment Aquatic Environment cluster_organism Fish Sensory System DMPT DMPT Molecule ((CH3)2S+CH2CH2COO-) Receptor Olfactory/Taste Receptor Cell DMPT->Receptor Binding Signal Signal Transduction (Chemical to Electrical) Receptor->Signal Brain Brain (Signal Processing) Signal->Brain Nerve Impulse Behavior Feeding Behavior (Attraction, Biting) Brain->Behavior

Figure 2. Simplified signaling pathway for DMPT chemoreception in fish.

References

Statistical Validation of Increased Feed Intake with DMPT: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dimethylpropiothetin (DMPT) as a feed intake enhancer in aquaculture. The information presented is supported by experimental data to aid in the evaluation of DMPT against other alternatives.

Quantitative Performance Data

The efficacy of DMPT in stimulating feed intake and promoting growth in aquatic species has been demonstrated in several studies. The following tables summarize the key quantitative data from a controlled experiment on carp (B13450389), comparing the effects of different concentrations of DMPT with a control diet and a diet supplemented with Dimethylthetin (DMT), another known feed attractant.

Table 1: Effect of DMPT on Biting Frequency in Carp

TreatmentConcentration (g/kg of feed)Biting Frequency (counts/2 min)
Control025.3 ± 3.1
DMPT0.148.2 ± 4.5
DMPT0.255.7 ± 5.2
DMPT0.363.4 ± 6.8
DMT0.139.8 ± 3.9
DMT0.245.1 ± 4.2
DMT0.351.6 ± 5.5

Data presented as mean ± standard deviation.

Table 2: Effect of DMPT on Growth Performance and Feed Utilization in Carp

TreatmentConcentration (g/kg of feed)Weight Gain Rate (%)Specific Growth Rate (%/day)Feed Conversion Ratio (FCR)
Control0100 ± 8.71.15 ± 0.102.07 ± 0.18
DMPT0.1160.4 ± 12.51.62 ± 0.131.49 ± 0.12
DMPT0.2173.9 ± 14.11.74 ± 0.151.46 ± 0.11
DMPT0.3198.5 ± 17.91.84 ± 0.161.39 ± 0.13
DMT0.1135.7 ± 11.81.41 ± 0.111.68 ± 0.14
DMT0.2148.2 ± 12.31.53 ± 0.121.59 ± 0.13
DMT0.3163.6 ± 13.71.65 ± 0.141.52 ± 0.12

Data presented as mean ± standard deviation.

In studies on marine fish, dietary administration of DMPT also showed significant increases in body weight gain. For red sea bream, a 2.5-fold increase was observed at day 18, and for yellowtail, a 4.5-fold increase was seen at day 13 compared to control groups[1].

Experimental Protocols

The following is a representative experimental protocol based on studies investigating the effects of DMPT on carp[2][3].

Objective: To evaluate the effect of DMPT as a feed attractant on the feed intake and growth performance of carp.

Experimental Animals: Healthy carp with an average initial body weight of approximately 30g were used. The fish were acclimated to the laboratory conditions for one week prior to the experiment, during which they were fed a basal diet.

Experimental Diets:

  • Control Diet: A basal feed mixture was prepared by crushing standard carp feed and mixing it with an equal amount of alpha-starch. This mixture was then formed into granules with distilled water and air-dried.

  • DMPT-Supplemented Diets: The basal feed mixture was supplemented with DMPT at concentrations of 0.1 g/kg, 0.2 g/kg, and 0.3 g/kg of feed. DMPT crystals were first dissolved in distilled water and then thoroughly mixed with the feed ingredients before pelleting and drying.

  • DMT-Supplemented Diets: For comparison, diets supplemented with DMT at the same concentrations were also prepared using the same method.

Experimental Design:

  • Fish were randomly distributed into experimental tanks, with 20 fish per tank.

  • Each dietary treatment was tested in triplicate.

  • The experiment was conducted for a duration of 6 weeks.

Feeding and Rearing Conditions:

  • Fish were fed three times a day at 8:00, 13:00, and 17:00.

  • The daily feeding rate was maintained at 5-7% of the fish's body weight.

  • Water quality parameters (temperature, pH, dissolved oxygen) were monitored and maintained within the optimal range for carp.

Data Collection and Analysis:

  • Biting Frequency: To assess the attractant effect, the number of bites on the feed pellets within a 2-minute interval was recorded.

  • Growth Performance: Fish were weighed at the beginning and end of the experiment to calculate the Weight Gain Rate (WGR) and Specific Growth Rate (SGR).

  • Feed Utilization: The total feed consumed was recorded to calculate the Feed Conversion Ratio (FCR).

  • Statistical Analysis: Data were analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatment groups.

Signaling Pathway of DMPT in Fish Gustatory Receptors

DMPT enhances feed intake by stimulating the gustatory (taste) and olfactory (smell) receptors of aquatic animals[4][5]. The primary mechanism involves the activation of G-protein-coupled receptors (GPCRs) in the taste buds[6][7]. The binding of DMPT to these receptors initiates a downstream signaling cascade, leading to neurotransmitter release and the perception of a positive feeding cue.

DMPT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DMPT DMPT GPCR Taste Receptor (T1R Family - GPCR) DMPT->GPCR Binds to G_protein G-protein (α, β, γ subunits) GPCR->G_protein Activates PLC Phospholipase C-β2 (PLCβ2) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on TRPM5 TRPM5 Channel (Opens) DAG->TRPM5 Activates Ca2_release ER->Ca2_release Ca2_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx leads to Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Signal_to_Brain Signal to Brain (Feeding Response) Neurotransmitter->Signal_to_Brain

Caption: DMPT gustatory signaling pathway in fish.

Experimental Workflow

The process of validating the efficacy of DMPT as a feed attractant follows a structured experimental workflow.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis Diet_Formulation Diet Formulation (Control & DMPT-supplemented) Random_Assignment Random Assignment to Tanks Diet_Formulation->Random_Assignment Animal_Acclimation Animal Acclimation Animal_Acclimation->Random_Assignment Feeding_Trial Controlled Feeding Trial (6 weeks) Random_Assignment->Feeding_Trial Data_Collection Data Collection (Biting Frequency, Weight, Feed Intake) Feeding_Trial->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Workflow for DMPT feed additive validation.

Logical Relationship of DMPT's Effects

The positive impact of DMPT on aquaculture production is a result of a cascade of interconnected physiological and behavioral responses.

DMPT_Effects_Relationship DMPT DMPT Supplementation Chemoreception Stimulation of Olfactory & Gustatory Receptors DMPT->Chemoreception Feed_Intake Increased Feed Intake Chemoreception->Feed_Intake Nutrient_Uptake Enhanced Nutrient Uptake Feed_Intake->Nutrient_Uptake FCR Improved Feed Conversion Ratio (FCR) Feed_Intake->FCR Growth Improved Growth (WGR, SGR) Nutrient_Uptake->Growth Economic_Benefit Increased Aquaculture Production Efficiency Growth->Economic_Benefit FCR->Economic_Benefit

Caption: Logical flow of DMPT's impact in aquaculture.

References

Cross-species comparison of olfactory sensitivity to Dimethylpropiothetin.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Olfactory Sensitivity to Dimethylpropiothetin (DMPT) Across Species

Dimethylpropiothetin (DMPT) is a naturally occurring sulfur compound found in marine algae and is recognized as a potent chemoattractant and feeding stimulant for a wide range of aquatic organisms.[1] Despite its well-documented behavioral effects, a comprehensive cross-species comparison of olfactory sensitivity to DMPT at a quantitative level is currently limited in scientific literature. This guide synthesizes the available data on DMPT's role as a chemical cue and presents a comparative overview, including a detailed examination of the closely related compound, dimethyl sulfide (B99878) (DMS), to provide a broader context for understanding olfactory sensitivity to these ecologically vital molecules.

Quantitative and Qualitative Olfactory Responses

Direct quantitative comparisons of olfactory detection thresholds for DMPT across multiple species are scarce. However, the available evidence strongly indicates its significance as a feeding attractant for both freshwater and saltwater species. In contrast, the olfactory sensitivity to DMS, a volatile breakdown product of DMPT, has been quantitatively studied in some marine mammals, offering valuable insights into the potential sensitivity to related sulfur compounds.

Table 1: Summary of Olfactory Sensitivity to DMPT and DMS in Various Species

SpeciesCompoundType of ResponseKey Findings
Red Sea Bream (Pagrus major)DMPTBehavioral (Feeding)Dietary supplementation with DMPT at an optimal concentration of 5mM significantly increased growth, indicating its role as a potent feeding stimulant.[2]
Yellowtail (Seriola quinqueradiata)DMPTBehavioral (Feeding)An optimal dietary concentration of 1mM DMPT resulted in a significant increase in body weight gain, highlighting its effectiveness as a feed attractant.[2]
Flounder (Paralichthys olivaceus)DMPTBehavioral (Feeding)Exhibited enhanced growth with dietary DMPT supplementation.[2]
Atlantic Cod (Gadus morhua)DMPTPhysiologicalDMPT fed to cod was absorbed from the digestive system and deposited in tissues.[3]
Various CrustaceansDMPTBehavioral (Feeding)Generally recognized as a highly effective feed lure stimulant, improving feed intake.[1][4]
Harbour Seal (Phoca vitulina)DMSBehavioral (Olfactory)Possess an extraordinarily high olfactory sensitivity to DMS, with detection thresholds of 13 and 20 pmol m⁻³. This sensitivity is believed to aid in locating productive foraging areas.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the objective comparison of scientific findings. Below is a summary of a behavioral olfaction study conducted on harbour seals to determine their detection threshold for DMS, which can serve as a model for future quantitative studies on DMPT.

Behavioral Olfactory Threshold Determination in Harbour Seals (adapted from a study on DMS)

Objective: To determine the lowest concentration of a chemical cue (in this case, DMS) that an animal can reliably detect.

Experimental Setup:

  • Subjects: Two male harbour seals.

  • Apparatus: A custom-made olfactometer designed to present controlled concentrations of the odorant against a clean air control. The apparatus typically consists of a stimulus delivery system with multiple channels, allowing for the presentation of different concentrations and a control.

  • Stimulus Preparation: Gaseous DMS concentrations were generated by vaporizing different dilutions of a DMS solution. Stimuli were prepared in sealable glass syringes.[5]

  • Training Paradigm: A " go/no-go " response paradigm was used.

    • Go-Response (Stimulus Present): Seals were trained to touch a target with their nose when they detected the DMS odor. A correct response was rewarded with fish.

    • No-Go Response (Control Present): Seals were trained to remain still when presented with the control (clean air). A correct response was also rewarded.

  • Trial Structure:

    • The seal positions itself at a designated station.

    • The olfactometer presents either the DMS stimulus or the control in a randomized order.

    • The seal's response (touching the target or remaining still) is recorded.

    • Correct responses are rewarded to maintain motivation.

  • Data Analysis: The detection threshold is typically defined as the concentration at which the animal correctly detects the stimulus in 50% of the trials (corrected for chance).

Signaling Pathways and Experimental Workflows

The precise molecular signaling pathway for DMPT olfaction has not been fully elucidated. However, based on the general mechanism of olfaction in aquatic vertebrates, a putative pathway can be proposed. Odorants like DMPT are thought to bind to G-protein coupled receptors (GPCRs) on the surface of olfactory sensory neurons. This interaction initiates an intracellular signaling cascade, often involving the production of second messengers like cyclic AMP (cAMP), which ultimately leads to the opening of ion channels, depolarization of the neuron, and the generation of an action potential that is transmitted to the brain.

Below are diagrams illustrating a generalized olfactory signaling pathway and a typical experimental workflow for assessing olfactory sensitivity.

Olfactory_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron DMPT DMPT GPCR G-Protein Coupled Receptor (GPCR) DMPT->GPCR Binds to G_protein G-protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Causes Action_Potential Action Potential Depolarization->Action_Potential Triggers Brain Brain Action_Potential->Brain Signal to

Caption: Generalized olfactory signaling pathway for DMPT.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Behavioral_Assay Behavioral Assay (e.g., Go/No-Go) Animal_Acclimation->Behavioral_Assay Electrophysiology Electrophysiology (e.g., EOG) Animal_Acclimation->Electrophysiology Stimulus_Preparation Stimulus Preparation (DMPT/DMS dilutions) Stimulus_Preparation->Behavioral_Assay Stimulus_Preparation->Electrophysiology Response_Quantification Response Quantification Behavioral_Assay->Response_Quantification Electrophysiology->Response_Quantification Threshold_Determination Threshold Determination Response_Quantification->Threshold_Determination

Caption: General experimental workflow for olfactory sensitivity testing.

References

Unlocking Aquaculture Potential: A Comparative Analysis of DMPT and Choline Chloride in Fish Diets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the aquaculture industry, the optimization of feed formulations is paramount to enhancing fish growth, improving feed efficiency, and ensuring overall stock health. Among the myriad of feed additives, Dimethylpropiothetin (DMPT) and Choline (B1196258) Chloride have garnered significant attention. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the formulation of advanced aquafeeds.

Dimethylpropiothetin (DMPT) is primarily recognized as a potent feed attractant, or phagostimulant, while Choline Chloride is an essential, vitamin-like nutrient crucial for metabolic function. While they operate through distinct mechanisms, their combined use can elicit synergistic effects on fish growth and health.[1]

Performance Data: A Quantitative Comparison

While direct, comprehensive comparative studies testing DMPT and Choline Chloride under identical conditions are limited in publicly available literature, a synthesis of data from various studies allows for a quantitative assessment of their individual and potential combined effects.

Numerous sources report that the attractant effect of DMPT is approximately 1.25 times more potent than that of choline chloride.[1] DMPT's primary role is to enhance feed intake by stimulating the fish's olfactory and gustatory senses, leading to more rapid and complete consumption of feed.[1][2] This increased feed intake is a principal driver for improved growth metrics.

Choline Chloride's primary contribution lies in optimizing nutrient metabolism post-ingestion. It is integral to preventing fatty liver syndrome by aiding in the transport of lipids from the liver and serves as a methyl group donor, which can spare essential amino acids like methionine for protein synthesis.[1]

Below are tables summarizing data from studies on Choline Chloride supplementation in the diets of various fish species.

Table 1: Effects of Dietary Choline Chloride on the Growth Performance of Chinese Perch (Siniperca chuatsi) [3][4]

Dietary Choline Chloride (mg/kg)Weight Gain Rate (WGR) (%)Specific Growth Rate (SGR) (%/day)Feed Conversion Ratio (FCR)Protein Efficiency Ratio (PER)
0 (Control)85.57 ± 0.54---
800Significantly IncreasedSignificantly IncreasedSignificantly DecreasedSignificantly Increased
1600Significantly IncreasedSignificantly IncreasedSignificantly DecreasedSignificantly Increased
3200--Significantly DecreasedSignificantly Increased
6400Significantly DecreasedSignificantly Decreased-Significantly Decreased

Table 2: Effects of Dietary Choline Chloride on the Growth Performance of Indian Major Carps and Air-Breathing Fish Species [5]

Fish SpeciesTreatmentWeight Gain (WG) (%)Specific Growth Rate (SGR) (%/day)Feed Conversion Ratio (FCR)Survivability (%)
Labeo rohita (Rahu)Control----
Choline-supplementedSignificant IncreaseSignificant Increase-46.39% (Decrease)Significant Increase
Catla catla (Catla)Control----
Choline-supplementedSignificant IncreaseSignificant IncreaseSignificant DecreaseSignificant Increase
Clarias batrachus (Magur)Control----
Choline-supplementedModerate IncreaseModerate IncreaseSignificant DecreaseSignificant Increase
Anabas testudineus (Koi)Control----
Choline-supplementedLow IncreaseLow Increase-28.39% (Decrease)Significant Increase

Experimental Protocols

The following are detailed methodologies from key cited experiments to provide a clear understanding of the conditions under which the data was generated.

Study on Chinese Perch (Siniperca chuatsi)[3]
  • Fish and Experimental Conditions: Juvenile Chinese perch with an initial body weight of 85.57 ± 0.54 g were used. The fish were acclimated to experimental conditions before the trial.

  • Diets: Six isonitrogenous and isoenergetic diets were formulated with graded levels of choline chloride: 0, 400, 800, 1600, 3200, and 6400 mg/kg.

  • Feeding and Duration: The feeding trial was conducted for a specified period, during which fish were fed the experimental diets.

  • Data Collection: At the end of the trial, parameters such as weight gain rate, specific growth rate, feed conversion ratio, and protein efficiency ratio were calculated.

Study on Indian Major Carps and Air-Breathing Fish Species[5][6][7]
  • Fish and Experimental Setup: The study involved two Indian major carps (Catla catla and Labeo rohita) and two air-breathing species (Clarias batrachus and Anabas testudineus) cultured in a semi-intensive system for 90 days.

  • Treatments: The control group received only farm-made aqua-feed. The treatment group received farm-made aqua-feed plus choline chloride applied directly into the pond water at a rate of 350 g per 1600 square meters every fortnight.

  • Data Analysis: Growth parameters including final total length, final standard length, final mean weight, percentage weight gain, specific growth rate, and survivability were recorded. The feed conversion ratio was also calculated.

Signaling and Metabolic Pathways

The distinct roles of DMPT and Choline Chloride are rooted in their different interactions with the fish's physiological systems.

DMPT: Chemosensory Pathway

DMPT acts as a powerful chemoattractant by stimulating the olfactory and gustatory receptors of fish. This stimulation triggers a signaling cascade in the central nervous system, leading to an enhanced feeding response.

DMPT_Pathway DMPT DMPT in Feed Receptors Olfactory & Gustatory Receptors DMPT->Receptors Signal Signal Transduction (G-protein coupled) Receptors->Signal Brain Central Nervous System Signal->Brain Response Increased Feed Intake Brain->Response

DMPT Chemosensory Pathway
Choline Chloride: Metabolic Pathway in the Liver

Choline Chloride is a precursor for phosphatidylcholine, a key component of very-low-density lipoproteins (VLDL). VLDL is essential for transporting triglycerides from the liver to other tissues, thereby preventing the accumulation of fat in the liver (hepatic steatosis).

Choline_Pathway cluster_liver Hepatocyte (Liver Cell) Choline Choline Chloride (from diet) PC Phosphatidylcholine (PC) Choline->PC VLDL VLDL Synthesis PC->VLDL Essential Component VLDL_export VLDL Export VLDL->VLDL_export Triglycerides Triglycerides Triglycerides->VLDL Incorporation Bloodstream Lipid Transport in Bloodstream VLDL_export->Bloodstream FattyLiver Prevention of Fatty Liver Bloodstream->FattyLiver

Choline Chloride Metabolic Pathway

Conclusion

DMPT and Choline Chloride are valuable feed additives in aquaculture that serve distinct yet complementary functions. DMPT acts as a potent attractant, significantly increasing feed intake, which is a prerequisite for growth. Choline Chloride, on the other hand, is a crucial nutrient that ensures the efficient metabolic utilization of the ingested feed, particularly lipids, and supports overall fish health.

The synergistic use of DMPT and Choline Chloride presents a promising strategy for aquafeed formulators. By ensuring that a highly palatable feed is consumed eagerly and then efficiently metabolized, it is possible to achieve superior growth performance, better feed conversion ratios, and improved profitability in aquaculture operations. Optimal dosage and application will vary depending on the fish species, life stage, and specific diet formulation, necessitating further targeted research.[1]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Dimethylpropiothetin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides essential, step-by-step guidance for the safe disposal of Dimethylpropiothetin hydrochloride (DMPT HCl), ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. The toxicological properties of this material have not been thoroughly investigated.[1] Therefore, exercising caution is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, compatible chemical-resistant gloves, and protective clothing to prevent skin and eye contact.[1]

  • Ventilation: Work in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale the substance. After handling, wash hands and any exposed skin thoroughly.[1][2] Contaminated clothing should be removed and washed before reuse.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through incineration by a licensed waste disposal facility.[1] Do not discharge this material into drains or the environment.[1][2]

1. Waste Collection and Storage:

  • Collect waste this compound, including any contaminated materials, in a clearly labeled, closed, and suitable container.[1]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and alkaline substances.[2]

2. Spill Management:

In the event of a spill, follow these procedures:

  • Small Spills:

    • Ensure adequate ventilation.[1]

    • Wearing appropriate PPE, sweep up the solid material.

    • Collect the spilled material and any contaminated cleaning supplies into a suitable container for disposal.[1][2]

    • Thoroughly clean the contaminated area.[1]

  • Large Spills:

    • Evacuate the immediate area.

    • If it can be done safely, move undamaged containers from the hazard area.[1]

    • Prevent the spill from entering drains or soil.[1]

    • Contact your institution's Environmental Health and Safety (EHS) office for assistance.

3. Final Disposal:

  • The primary recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • All disposal activities must be conducted in accordance with applicable local, state, and federal regulations.[1] Contact a licensed professional waste disposal service to arrange for pickup and disposal.

Quantitative Data Summary

Currently, there is no publicly available quantitative data specifically detailing disposal limits, concentrations for neutralization, or other numerical thresholds for this compound. The provided safety data sheets offer qualitative guidance. For all disposal procedures, adhere to your institution's general chemical waste policies and any specific limits they may have for sulfur-containing organic compounds.

ParameterValueSource
Recommended Disposal MethodIncineration with a combustible solventBiosynth Safety Data Sheet[1]
Incompatible MaterialsStrong oxidizing agents, Strong bases, AlkalineFisher Scientific Safety Data Sheet[2]
pH of 500 g/l aq. sol.5-6Fisher Scientific Safety Data Sheet[2]

Experimental Protocols

Visualized Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify DMPT HCl Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Ensure Adequate Ventilation ppe->ventilation collect_waste Collect Waste in a Labeled, Sealed Container ventilation->collect_waste spill_check Check for Spills collect_waste->spill_check spill_management Follow Spill Management Protocol spill_check->spill_management Spill Detected storage Store in a Cool, Dry, Well-Ventilated Area spill_check->storage No Spill spill_management->collect_waste check_incompatibles Separate from Incompatible Materials (Oxidizers, Bases) storage->check_incompatibles contact_ehs Contact EHS or Licensed Waste Disposal Service check_incompatibles->contact_ehs incineration Arrange for Incineration contact_ehs->incineration end_process End: Disposal Complete incineration->end_process

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Dimethylpropiothetin hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols and logistical information for handling Dimethylpropiothetin hydrochloride (DMPT). Adherence to these procedures is critical to ensure personal safety and proper management of this chemical in a laboratory setting. While this compound is not currently classified as hazardous under GHS, its toxicological properties have not been fully investigated, warranting careful handling.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

PPE CategoryItemStandard/Specification
Eye Protection Safety GogglesWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[1]
Hand Protection Chemical-resistant GlovesWear compatible chemical-resistant gloves.[1] Nitrile gloves are a suitable option. Inspect gloves prior to use.
Body Protection Lab Coat/ClothingWear a lab coat and clothing that prevents skin exposure.[1]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially if dust may be generated.[1] Handle in a well-ventilated area or under a chemical fume hood.

Operational Plan for Safe Handling

Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Inspect the container for any damage or leaks upon receipt.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] The recommended storage temperature is between 2°C and 8°C.[1]

  • Keep away from incompatible substances.[1]

2. Handling and Use:

  • Handle only in a well-ventilated area or under a chemical fume hood with mechanical exhaust.[1]

  • Avoid breathing dust, fumes, or vapors.[1]

  • Prevent contact with skin, eyes, and clothing.[1]

  • Avoid prolonged or repeated exposure.[1]

  • Wash hands thoroughly after handling.[1]

3. Spill Response:

  • In case of a spill, provide adequate ventilation and wear appropriate PPE, including a respirator if dust is present.[1]

  • Move undamaged containers from the immediate hazard area if it can be done safely.[1]

  • Collect the spilled material in a closed and suitable container for disposal.[1]

  • Thoroughly clean the contaminated area.[1]

  • Do not allow the substance to enter drains, soil, or surface water.[1]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep them warm and at rest. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician.
Skin Contact Immediately wash the skin with plenty of water and soap for at least 15 minutes.[1] Remove contaminated clothing and shoes.[1] Call a physician.[1]
Eye Contact Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart.[1] Consult an ophthalmologist.[1]
Ingestion If the person is conscious, wash out their mouth with water.[1] Do not induce vomiting. Call a physician.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Chemical Disposal: Dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging: Dispose of as unused product.

  • Empty Containers: Triple rinse empty containers and dispose of them in accordance with local regulations.

Experimental Workflow: Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prepare Work Area Prepare Well-Ventilated Work Area or Fume Hood Don PPE->Prepare Work Area Retrieve Chemical Retrieve from Storage (2-8°C) Prepare Work Area->Retrieve Chemical Weigh/Measure Weigh or Measure Required Amount Retrieve Chemical->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Clean Work Area Clean and Decontaminate Work Area Perform Experiment->Clean Work Area Dispose Waste Dispose of Waste and Contaminated Materials Clean Work Area->Dispose Waste Remove PPE Remove and Dispose of PPE Properly Dispose Waste->Remove PPE Wash Hands Wash Hands Thoroughly Remove PPE->Wash Hands

Caption: Step-by-step workflow for the safe handling of this compound.

Logical Relationship: Hazard Mitigation

Hazard Mitigation Strategy Chemical Handling Handling Dimethylpropiothetin hydrochloride Engineering Controls Engineering Controls (Fume Hood, Ventilation) Chemical Handling->Engineering Controls Administrative Controls Administrative Controls (SOPs, Training) Chemical Handling->Administrative Controls PPE Personal Protective Equipment (Gloves, Goggles, etc.) Chemical Handling->PPE Safe Work Practice Safe Work Practice Engineering Controls->Safe Work Practice Administrative Controls->Safe Work Practice PPE->Safe Work Practice

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.